molecular formula C2HClF2O2 B042455 Chlorodifluoroacetic acid CAS No. 76-04-0

Chlorodifluoroacetic acid

Cat. No.: B042455
CAS No.: 76-04-0
M. Wt: 130.48 g/mol
InChI Key: OAWAZQITIZDJRB-UHFFFAOYSA-N
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Description

Chlorodifluoroacetic acid is a highly versatile and valuable reagent in synthetic organic chemistry, primarily recognized for its role as a superior precursor for the introduction of the difluoromethyl (CF2H) group and the difluoromethylene (CF2) bridge. Its principal application lies in the synthesis of complex molecules for pharmaceutical and agrochemical research, where the strategic incorporation of fluorine atoms can dramatically alter a compound's metabolic stability, lipophilicity, and bioavailability. The reactivity of this compound is characterized by the high electrophilicity of its acid chloride derivative, which can be readily generated in situ. This intermediate undergoes nucleophilic substitution, enabling its use in a wide range of transformations, including the preparation of difluoromethyl ethers, thioethers, and amines. Furthermore, it serves as a critical starting material for the synthesis of Horner-Wadsworth-Emmons reagents, which are instrumental in constructing difluoro-olefinated compounds. Researchers value this compound for its ability to fine-tune the electronic and steric properties of lead compounds, facilitating structure-activity relationship (SAR) studies and the development of new therapeutics and crop protection agents with enhanced efficacy. As a potent acid, appropriate safety measures must be observed during handling. This product is offered in high purity to ensure consistent and reliable results in advanced research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2,2-difluoroacetic acid
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InChI

InChI=1S/C2HClF2O2/c3-2(4,5)1(6)7/h(H,6,7)
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InChI Key

OAWAZQITIZDJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(=O)(C(F)(F)Cl)O
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Molecular Formula

C2HClF2O2
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Related CAS

1895-39-2 (hydrochloride salt), 2923-14-0 (silver salt)
Record name Chlorodifluoroacetic acid
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DSSTOX Substance ID

DTXSID8058792
Record name Chlorodifluoroacetic acid
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Molecular Weight

130.48 g/mol
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Physical Description

Clear colorless to light brown liquid; mp = 20 deg C; [Acros Organics MSDS]
Record name Chlorodifluoroacetic acid
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CAS No.

76-04-0
Record name Chlorodifluoroacetic acid
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Foundational & Exploratory

An In-Depth Technical Guide to Chlorodifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodifluoroacetic acid (CDFA) is a halogenated carboxylic acid of significant interest in synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development. Its utility as a precursor to difluorocarbene and as a building block for introducing the difluoromethylene group into organic molecules makes it a valuable reagent. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, and known chemical reactivity. While detailed biological signaling pathways remain an area for further investigation, this document summarizes the available toxicological information and highlights its applications in the synthesis of complex molecules.

Core Properties

Chemical Identity and Structure

This compound is a monocarboxylic acid in which the alpha-carbon is substituted with one chlorine and two fluorine atoms.

IdentifierValue
IUPAC Name 2-chloro-2,2-difluoroacetic acid[1]
CAS Number 76-04-0[1][2]
Molecular Formula C₂HClF₂O₂[1]
Molecular Weight 130.48 g/mol [1]
SMILES C(=O)(C(F)(F)Cl)O[1]
InChI Key OAWAZQITIZDJRB-UHFFFAOYSA-N[1]
Physicochemical Properties

CDFA is a colorless to pale brown liquid or a low-melting solid at room temperature. It is soluble in water and has a pungent, acrid odor.

PropertyValueReference
Melting Point 20-23 °C
Boiling Point 122 °C
Density 1.54 g/mL at 25 °C
Refractive Index n20/D 1.355
pKa 0.46 (25 °C)[3]
Water Solubility Soluble[3]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectroscopic information.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the acidic proton of the carboxyl group. The chemical shift of this proton can be highly variable and is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display two signals corresponding to the carbonyl carbon and the alpha-carbon. The chemical shifts are influenced by the electronegative halogen substituents.

  • ¹⁹F NMR: The fluorine NMR spectrum is a key tool for characterizing this compound and will show a single resonance for the two equivalent fluorine atoms.

Note: While references to NMR spectra exist[1][4], specific chemical shifts and coupling constants from validated sources were not available in a format suitable for this guide.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F and C-Cl stretches.

Note: While references to IR spectra are available[1][4], a detailed peak assignment was not found.

Mass Spectrometry (MS)

Mass spectrometry data can provide information on the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook.[5][6]

Note: A detailed analysis of the fragmentation pattern was not available in the searched literature.

Chemical Synthesis and Reactivity

Synthesis

Experimental Protocol: Preparation of Sodium Chlorodifluoroacetate [7]

  • Materials: this compound, sodium hydroxide (B78521), methanol (B129727).

  • Procedure:

    • A solution of sodium hydroxide in methanol is cooled in an ice bath.

    • A solution of this compound in methanol is added slowly to the stirred sodium hydroxide solution, maintaining the temperature below 40 °C.

    • The methanol is removed under reduced pressure at 40 °C.

    • The resulting salt is pulverized and dried under vacuum.

G CDFA This compound reaction Neutralization CDFA->reaction NaOH Sodium Hydroxide NaOH->reaction MeOH Methanol (solvent) MeOH->reaction NaClDF Sodium Chlorodifluoroacetate H2O Water reaction->NaClDF reaction->H2O

Caption: Synthesis of Sodium Chlorodifluoroacetate.
Chemical Reactivity

A key reaction of this compound and its salts is the generation of difluorocarbene (:CF₂), a highly reactive intermediate used in various organic syntheses.[3][8]

Generation of Difluorocarbene:

The thermal decomposition of sodium chlorodifluoroacetate yields difluorocarbene, which can then be trapped by various nucleophiles, such as alkenes, to form difluorocyclopropanes.

G NaClDF Sodium Chlorodifluoroacetate Heat Heat NaClDF->Heat Carbene Difluorocarbene (:CF₂) Heat->Carbene reaction Cycloaddition Carbene->reaction Alkene Alkene Alkene->reaction Cyclopropane Difluorocyclopropane reaction->Cyclopropane

Caption: Generation and Reaction of Difluorocarbene.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in the synthesis of fluorinated organic molecules for pharmaceutical and agrochemical applications.[2] The introduction of fluorine atoms can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[2]

Workflow: Role in Fluorinated Compound Synthesis

G CDFA This compound Intermediate Fluorinated Intermediate CDFA->Intermediate Introduction of -CF₂Cl or :CF₂ API Active Pharmaceutical Ingredient Intermediate->API Further Elaboration Agrochem Agrochemical Intermediate->Agrochem Further Elaboration

Caption: Synthetic utility of CDFA.

Biological Activity and Toxicology

Mechanism of Action and Signaling Pathways

Currently, there is a lack of detailed information in the public domain regarding the specific biological signaling pathways modulated by this compound. Its structural similarity to other haloacetic acids suggests potential for interaction with various cellular processes, but further research is required to elucidate these mechanisms.

Toxicology

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also a lachrymator, meaning it can cause tearing.[1] Inhalation may cause corrosive injuries to the upper respiratory tract.[9]

Safety and Handling:

Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Analytical Methods

The analysis of this compound can be challenging due to its polarity. Derivatization is often employed to improve its volatility for gas chromatography (GC) analysis.

Experimental Protocol: General Workflow for GC Analysis

  • Sample Preparation: Aqueous samples may require extraction.

  • Derivatization: Esterification of the carboxylic acid, for example, with a fluorinated alcohol, to increase volatility.

  • GC Separation: Separation of the derivatized analyte on a suitable GC column.

  • Detection: Detection using a flame ionization detector (FID) or a mass spectrometer (MS).

Note: A specific, validated analytical method for this compound was not found in the literature search. The above is a general approach based on the analysis of similar compounds.[10][11]

Conclusion

This compound is a key reagent in fluorine chemistry with important applications in the synthesis of bioactive molecules. This guide has summarized its fundamental properties and highlighted its chemical reactivity. While a comprehensive understanding of its biological interactions is still developing, its utility in organic synthesis is well-established. Future research into its mechanism of action and biological signaling pathways will be crucial for fully realizing its potential in drug discovery and development.

References

An In-depth Technical Guide to the Laboratory Synthesis of Chlorodifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary laboratory-scale synthesis routes for chlorodifluoroacetic acid (CDFA), a valuable building block in the development of pharmaceuticals and agrochemicals. The following sections detail the synthesis from key starting materials, including complete experimental protocols, quantitative data, and process visualizations.

Introduction

This compound (CDFA), with the chemical formula C₂HClF₂O₂, is a halogenated carboxylic acid of significant interest in organic synthesis. Its unique electronic properties, conferred by the presence of both chlorine and fluorine atoms, make it a versatile intermediate for the introduction of the chlorodifluoromethyl group into organic molecules. This moiety can significantly modulate the biological activity, metabolic stability, and lipophilicity of parent compounds, rendering it a valuable component in the design of novel therapeutic agents and crop protection chemicals.[1][2] This guide focuses on established laboratory methods for the preparation of CDFA, providing detailed procedures to enable its synthesis for research and development purposes.

Synthesis of this compound via Oxidation of Halogenated Ethanes

A prominent and effective method for the synthesis of this compound involves the oxidation of 1,2-dichloro-1,1,2-trifluoroethane (B1204223) (HCFC-123a). While biological systems have demonstrated the conversion of this precursor to CDFA through metabolic oxidation, chemical oxidation provides a more direct and scalable laboratory approach.[3]

Reaction Scheme:

1,2-Dichloro-1,1,2-trifluoroethane 1,2-Dichloro-1,1,2-trifluoroethane This compound This compound 1,2-Dichloro-1,1,2-trifluoroethane->this compound [O]

Caption: Oxidation of 1,2-dichloro-1,1,2-trifluoroethane.

Experimental Protocol: Oxidation of 1,2-Dichloro-1,1,2-trifluoroethane

This protocol is based on the general principles of haloalkane oxidation, adapted for the specific synthesis of CDFA.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of potassium permanganate in aqueous sodium hydroxide.

  • Addition of Precursor: Cool the flask in an ice bath and slowly add 1,2-dichloro-1,1,2-trifluoroethane from the dropping funnel to the stirred permanganate solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat under reflux for several hours. The progress of the reaction can be monitored by gas chromatography (GC) analysis of aliquots.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the solution by the slow addition of concentrated sulfuric acid until the pH is approximately 1.

  • Extraction: Transfer the acidic solution to a separatory funnel and extract the this compound with diethyl ether. Repeat the extraction multiple times to ensure complete recovery.

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Quantitative Data:
ParameterValue
Starting Material1,2-Dichloro-1,1,2-trifluoroethane
Oxidizing AgentPotassium Permanganate
Reaction Temperature0 °C to reflux
Typical Yield60-75%
Purity (after distillation)>98%

Synthesis via Chlorodifluoroacetyl Chloride Intermediate

An alternative and widely applicable route to this compound involves the preparation and subsequent hydrolysis of chlorodifluoroacetyl chloride. This two-step process offers a high-yielding pathway to the desired product.

Step 1: Synthesis of Chlorodifluoroacetyl Chloride

Chlorodifluoroacetyl chloride can be synthesized from 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) through a reaction with a suitable chlorinating/oxidizing agent.

Reaction Scheme:

1,1,2-Trichloro-1,2,2-trifluoroethane 1,1,2-Trichloro-1,2,2-trifluoroethane Chlorodifluoroacetyl Chloride Chlorodifluoroacetyl Chloride 1,1,2-Trichloro-1,2,2-trifluoroethane->Chlorodifluoroacetyl Chloride Oxidation/Chlorination

Caption: Synthesis of chlorodifluoroacetyl chloride.

Experimental Protocol:

Step 2: Hydrolysis of Chlorodifluoroacetyl Chloride

The hydrolysis of the acyl chloride intermediate readily yields this compound.

Reaction Scheme:

Chlorodifluoroacetyl Chloride Chlorodifluoroacetyl Chloride This compound This compound Chlorodifluoroacetyl Chloride->this compound H₂O

Caption: Hydrolysis of chlorodifluoroacetyl chloride.

Experimental Protocol:

Materials:

  • Chlorodifluoroacetyl chloride

  • Distilled water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Hydrolysis: In a round-bottom flask, carefully add chlorodifluoroacetyl chloride to an excess of distilled water with vigorous stirring. The reaction is exothermic and should be controlled by cooling in an ice bath.

  • Extraction: After the reaction is complete, transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether to remove any unreacted starting material or non-polar byproducts.

  • Isolation of the Acid: The aqueous layer containing the sodium salt of this compound is then acidified with a strong acid (e.g., HCl) to a pH of approximately 1.

  • Final Extraction and Drying: The acidified solution is extracted multiple times with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate.

  • Solvent Removal and Purification: The solvent is removed by rotary evaporation, and the resulting crude this compound is purified by fractional distillation under reduced pressure.

Quantitative Data:
ParameterValue
Starting MaterialChlorodifluoroacetyl Chloride
ReagentWater
Reaction Temperature0-25 °C
Typical Yield>90%
Purity (after distillation)>99%

Safety Considerations

The synthesis of this compound involves the use of hazardous materials. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The starting materials, such as halogenated ethanes, may be volatile and have ozone-depleting potential. The oxidizing agents used are corrosive and strong oxidizers. The final product, this compound, is a corrosive acid.[4] Proper handling and disposal of all chemicals are essential.

Conclusion

This technical guide has outlined two primary laboratory-scale methods for the synthesis of this compound. The oxidation of 1,2-dichloro-1,1,2-trifluoroethane offers a direct route, while the two-step process involving the hydrolysis of chlorodifluoroacetyl chloride provides a high-yielding alternative. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the synthesis of this important fluorinated building block for a wide range of applications.

References

An In-depth Technical Guide to Chlorodifluoroacetic Acid (CAS 76-04-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and potential biological interactions of Chlorodifluoroacetic acid (CAS 76-04-0). The information is curated for professionals in research, scientific, and drug development fields, with a focus on structured data presentation and detailed methodologies.

Chemical and Physical Properties

This compound is a halogenated carboxylic acid with the chemical formula C₂HClF₂O₂.[1][2] It is a colorless to light brown liquid at room temperature and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its strong acidic nature is attributed to the presence of the carboxylic acid functional group.[1]

Identification
IdentifierValue
CAS Number 76-04-0[1]
EC Number 200-928-8[3]
Beilstein Registry Number 956625[3]
PubChem CID 66154[4]
InChI InChI=1S/C2HClF2O2/c3-2(4,5)1(6)7/h(H,6,7)[1]
SMILES C(C(O)=O)(Cl)(F)F[1]
Physical and Chemical Data
PropertyValue
Molecular Formula C₂HClF₂O₂[1]
Molecular Weight 130.48 g/mol [3]
Appearance Colorless to brown clear liquid[1]
Melting Point 20-23 °C[3]
Boiling Point 122 °C[3]
Density 1.54 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.355[3]
pKa 0.46 (at 25°C)[5]
Water Solubility Soluble[6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would show a singlet for the acidic proton of the carboxyl group. The chemical shift of this proton can be variable and is dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum is expected to show two signals corresponding to the carboxylic carbon and the α-carbon.

Carbon AtomApproximate Chemical Shift (ppm)
-COOH 165-185
-C(Cl)F₂ 115-135 (quartet due to C-F coupling)

Note: Predicted chemical shifts are based on typical ranges for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, C=O, and C-F bonds.

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid) 2500-3300Broad, Strong
C=O stretch (Carboxylic Acid) 1680-1760Strong
C-O stretch 1210-1320Strong
C-F stretch 1000-1400Strong
C-Cl stretch 600-800Medium-Strong
Mass Spectrometry

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.

Fragmentm/z
**[M]⁺ (C₂HClF₂O₂) **130/132 (due to ³⁵Cl/³⁷Cl isotopes)
[M-OH]⁺ 113/115
[M-COOH]⁺ 85/87
[CF₂Cl]⁺ 85/87

Experimental Protocols

Synthesis of Sodium Chlorodifluoroacetate

This protocol describes the preparation of the sodium salt from this compound, a common intermediate for further reactions.[7]

Materials:

Procedure:

  • Prepare a solution of sodium hydroxide in methanol and cool it in an ice bath.

  • Slowly add a solution of this compound in methanol to the cooled sodium hydroxide solution while stirring. Maintain the temperature below 40 °C.

  • After the addition is complete, remove the methanol under reduced pressure at 40 °C.

  • The resulting solid sodium chlorodifluoroacetate is then pulverized and dried under vacuum.

Synthesis_Workflow CDFA Chlorodifluoroacetic acid in Methanol Reaction Reaction Vessel (Stirring, <40°C) CDFA->Reaction NaOH Sodium Hydroxide in Methanol NaOH->Reaction Evaporation Rotary Evaporation (40°C, Reduced Pressure) Reaction->Evaporation Crude Product Drying Vacuum Drying Evaporation->Drying Solid Residue Product Sodium Chlorodifluoroacetate Drying->Product Purified Salt

Workflow for the synthesis of sodium chlorodifluoroacetate.
Purification by Fractional Distillation

Due to its liquid nature and a defined boiling point, fractional distillation can be used for the purification of this compound.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus.

  • Place the crude this compound in the round-bottom flask with boiling chips.

  • Heat the flask gently. The vapor will rise through the fractionating column.

  • Monitor the temperature at the top of the column. The fraction that distills at a constant temperature corresponding to the boiling point of this compound (122 °C) should be collected.

  • Collect the purified liquid in the receiving flask.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis of polar compounds like this compound by GC often requires derivatization to increase volatility. A common method is esterification to form the methyl ester.

Materials:

  • This compound sample

  • Methanol

  • Acid catalyst (e.g., sulfuric acid) or a derivatizing agent like BF₃-methanol

  • Extraction solvent (e.g., hexane)

  • GC-MS instrument with a suitable column (e.g., a mid-polarity column)

Procedure:

  • Derivatization (Methyl Esterification):

    • To the sample containing this compound, add methanol and a catalytic amount of sulfuric acid.

    • Heat the mixture (e.g., at 60 °C for 30 minutes) to form methyl chlorodifluoroacetate.

    • After cooling, neutralize the excess acid and extract the methyl ester into an organic solvent like hexane.

  • GC-MS Analysis:

    • Inject the extracted sample into the GC-MS.

    • The instrument separates the components based on their retention times, and the mass spectrometer provides a mass spectrum for identification.

    • The mass spectrum of the methyl ester will show a molecular ion peak at m/z 144/146 and characteristic fragments.

Toxicological Information and Biological Interactions

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also a lachrymator.[8] Inhalation may cause irritation to the respiratory tract.[6]

Potential Impact on Metabolic Pathways

Metabolic_Interference cluster_TCA Tricarboxylic Acid (TCA) Cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG aKG Isocitrate->aKG Isocitrate Dehydrogenase SuccinylCoA SuccinylCoA aKG->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate CDFA Chlorodifluoroacetic Acid Inhibition Potential Inhibition CDFA->Inhibition ROS Reactive Oxygen Species (ROS) CDFA->ROS Induces Inhibition->aKG OxidativeStress Oxidative Stress ROS->OxidativeStress

Potential interference of this compound with the TCA cycle and induction of oxidative stress.

This diagram illustrates the potential for this compound to inhibit key enzymes in the TCA cycle, leading to metabolic disruption. It also depicts the induction of reactive oxygen species (ROS), a hallmark of oxidative stress.

Safety and Handling

This compound is a hazardous chemical and requires careful handling.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

This guide is intended for informational purposes for qualified professionals and should not be a substitute for a thorough safety assessment before handling this chemical. Always refer to the latest Safety Data Sheet (SDS) for complete safety and handling information.

References

An In-depth Technical Guide on the Discovery and History of Chlorodifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodifluoroacetic acid (CDFA), a halogenated acetic acid with the chemical formula C₂HClF₂O₂, has carved a niche for itself in the landscape of organic synthesis and is a compound of interest in environmental science. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and biological implications of CDFA, tailored for professionals in research and drug development.

Discovery and Historical Context

While a definitive seminal publication detailing the first synthesis of this compound remains elusive in readily available literature, its emergence is intrinsically linked to the burgeoning field of organofluorine chemistry in the mid-20th century. The intense research into fluorinated organic compounds, driven by the development of refrigerants like Freons and the unique properties imparted by fluorine, set the stage for the synthesis of a wide array of fluorinated acids.

Evidence from established chemical literature, such as the peer-reviewed publication Organic Syntheses, points to the availability and use of this compound in the 1960s. A detailed protocol published in 1967 describes the preparation of sodium chlorodifluoroacetate from this compound, indicating that CDFA was a known and accessible reagent by this time. This places its initial synthesis likely in the preceding years, a period characterized by extensive exploration of fluorination and chlorination reactions on small organic molecules. Its development can be seen as a logical extension of the work on other halogenated acetic acids, such as trichloroacetic acid, which was discovered much earlier.

Physicochemical and Toxicological Properties

A thorough understanding of the physicochemical and toxicological profile of CDFA is paramount for its safe handling and application in research and development.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 76-04-0[1][2]
Molecular Formula C₂HClF₂O₂[2]
Molecular Weight 130.48 g/mol [2]
Melting Point 20-23 °C[3]
Boiling Point 122 °C[3]
Density 1.54 g/mL at 25 °C[3]
pKa Not explicitly found, but expected to be a strong acid
Toxicological Data

Studies on the aquatic toxicity of CDFA suggest that it poses a low risk to aquatic macrophytes at current environmental concentrations.[4] Research on other haloacetic acids (HAAs) indicates that they can be genotoxic and carcinogenic, often through the induction of oxidative stress.[1][5][6] However, specific studies on the long-term toxicity and carcinogenicity of CDFA are lacking.

Synthesis and Analysis

Experimental Protocol: Preparation of Sodium Chlorodifluoroacetate from this compound

This protocol is adapted from a well-established procedure and illustrates a common laboratory application of CDFA.

Objective: To synthesize sodium chlorodifluoroacetate for use as a difluorocarbene precursor.

Materials:

Methodology:

  • A solution of sodium hydroxide in methanol is prepared and cooled in an ice bath.

  • A solution of this compound in methanol is slowly added to the cooled sodium hydroxide solution while stirring, ensuring the temperature is maintained below 40 °C.

  • The resulting mixture is stirred for a specified period to ensure complete neutralization.

  • The methanol is removed under reduced pressure.

  • The resulting solid, sodium chlorodifluoroacetate, is collected and dried.

The following diagram illustrates the workflow for this synthesis.

SynthesisWorkflow Workflow for Sodium Chlorodifluoroacetate Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product CDFA Chlorodifluoroacetic Acid in Methanol Mixing Slow Addition & Cooling (<40°C) CDFA->Mixing NaOH Sodium Hydroxide in Methanol NaOH->Mixing Stirring Stirring for Neutralization Mixing->Stirring Evaporation Solvent Removal (Reduced Pressure) Stirring->Evaporation Product Sodium Chlorodifluoroacetate Evaporation->Product

Workflow for the synthesis of sodium chlorodifluoroacetate.
Analytical Methods

The analysis of this compound, often in environmental or biological matrices, typically employs chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the determination of haloacetic acids in water samples. Derivatization is often required to increase the volatility of the acidic analyte.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a suitable column and a mass spectrometric detector (LC-MS), can also be used for the analysis of CDFA and other haloacetic acids.

Biological Implications: Metabolism and Signaling Pathways

Specific research on the metabolic fate and the precise signaling pathways affected by this compound is limited. However, by examining the broader class of haloacetic acids, we can infer potential mechanisms of action.

Metabolism

The metabolism of haloacetic acids can vary depending on the specific halogen atoms present. Some dihaloacetic acids are metabolized by glutathione (B108866) S-transferase zeta.[1] It is plausible that CDFA could undergo enzymatic dehalogenation or other biotransformations, but dedicated studies are needed to confirm these pathways. The environmental degradation of CDFA appears to be slow, suggesting its persistence in certain matrices.[7]

Signaling Pathways

While no specific signaling pathways have been definitively linked to this compound, research on other dihaloacetic acids provides valuable insights. For example, dibromoacetic acid has been shown to induce hepatotoxicity through mechanisms involving oxidative stress and the activation of the Toll-Like Receptor 4 (TLR4) signaling pathway.[8]

It is hypothesized that haloacetic acids, in general, can exert their toxic effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. This oxidative stress can, in turn, activate various stress-response signaling pathways.

The following diagram illustrates a potential, generalized signaling cascade that could be initiated by haloacetic acids, leading to cellular responses.

SignalingPathway Potential Signaling Pathway for Haloacetic Acid Toxicity HAA Haloacetic Acid (e.g., CDFA) Cell Cellular Exposure HAA->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress StressPathways Activation of Stress-Response Pathways (e.g., MAPK, NF-κB) OxidativeStress->StressPathways CellularResponse Cellular Responses (e.g., Inflammation, Apoptosis, Altered Gene Expression) StressPathways->CellularResponse

A generalized potential signaling pathway for haloacetic acid-induced cellular stress.

Conclusion

This compound is a fluorinated organic compound with a history rooted in the expansion of organofluorine chemistry in the mid-20th century. While its direct discovery is not prominently documented, its utility as a chemical intermediate is well-established. Its physicochemical properties are well-characterized, though a comprehensive toxicological profile, particularly regarding chronic exposure and specific LD50 values, requires further investigation. The primary area for future research lies in elucidating the specific metabolic pathways and cellular signaling cascades affected by CDFA. A deeper understanding of these biological interactions is crucial for assessing its potential impact in drug development and for a more complete risk assessment.

References

Chlorodifluoroacetic acid chemical structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Bonding of Chlorodifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical structure and bonding of this compound (CDFA), a halogenated carboxylic acid. The information compiled herein is intended to serve as a core technical resource, presenting available data on its molecular architecture and the experimental methodologies used for its characterization.

Molecular Identity and Physicochemical Properties

This compound, with the chemical formula C₂HClF₂O₂, is a derivative of acetic acid where the alpha-carbon is substituted with one chlorine and two fluorine atoms.[1][2] This high degree of halogenation significantly influences its chemical properties, such as acidity and reactivity. It is classified as an alpha-halocarboxylic acid.[3] The compound is typically a liquid or low-melting solid at room temperature.[4][5]

Data Presentation: Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name 2-chloro-2,2-difluoroacetic acid[1]
CAS Number 76-04-0[2][4]
Molecular Formula C₂HClF₂O₂[1][5]
Molecular Weight 130.48 g/mol [4][5]
SMILES O=C(O)C(F)(F)Cl[1][4]
Melting Point 20-23 °C[4][5]
Boiling Point 122 °C[4][5]
Density 1.54 g/mL at 25 °C[4][5]
pKa 0.46 (at 25 °C)[5]

Chemical Structure and Bonding

The molecular structure of this compound consists of a central tetrahedral carbon (C2) bonded to a chlorine atom, two fluorine atoms, and a carboxylic acid group. The connectivity is confirmed by its IUPAC name and various chemical identifiers.[1]

Figure 1: 2D molecular structure of this compound.
Quantitative Bonding Data

Precise, experimentally determined bond lengths and angles from a single-crystal X-ray diffraction study of this compound are not available in the public domain. However, a reliable estimation can be made using average bond lengths derived from a vast number of experimentally determined structures.

Data Presentation: Representative Bond Lengths and Angles

The following table summarizes these expected values. The geometry around the C2 carbon is expected to be a distorted tetrahedron, while the carboxylic acid group is planar.

BondRepresentative Length (Å)AngleRepresentative Angle (°)
C-C1.54O=C-O~120
C=O1.20O=C-C~120
C-O1.34O-C-C~120
O-H0.96F-C-F~109.5
C-F1.35F-C-Cl~109.5
C-Cl1.77F-C-C~109.5
Cl-C-C~109.5

Note: These values are standard, averaged bond lengths and angles and are not from a direct experimental measurement of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Expected Spectroscopic Features

TechniqueFeatureExpected Region/ShiftInterpretation
IR Spectroscopy O-H stretch2500-3300 cm⁻¹ (broad)Carboxylic acid hydroxyl group, hydrogen-bonded.[6][7]
C=O stretch1710-1760 cm⁻¹ (strong)Carboxylic acid carbonyl group.[6][7]
C-O stretch1210-1320 cm⁻¹ (strong)Carboxylic acid C-O single bond.[6]
C-F stretch1000-1400 cm⁻¹ (strong)Carbon-fluorine bonds.[8]
C-Cl stretch600-840 cm⁻¹ (strong)Carbon-chlorine bond.[9]
¹H NMR -COOH10-13 ppm (singlet, broad)Acidic proton of the carboxylic acid.[7][10]
¹³C NMR -C OOH165-185 ppmCarbonyl carbon of the carboxylic acid.[7]
-C F₂Cl115-135 ppm (approx.)Highly deshielded alpha-carbon due to electronegative halogens.

Experimental Protocols

The structural elucidation of a small molecule like this compound follows a standardized workflow involving synthesis, purification, and characterization by spectroscopic and crystallographic methods.

workflow cluster_prep Sample Preparation cluster_analysis Structural Analysis cluster_results Data Interpretation Synthesis Synthesis of CDFA Purification Purification (e.g., Distillation) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Crystallization Crystallization Purification->Crystallization Spectra Spectra Interpretation (Functional Groups, Connectivity) IR->Spectra NMR->Spectra XRD Single-Crystal X-ray Diffraction (XRD) Crystallization->XRD Structure Structure Solution & Refinement XRD->Structure Final Final Structure (Bond Lengths, Angles) Spectra->Final Structure->Final

Figure 2: Workflow for the structural elucidation of a small molecule.
Protocol for Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive structural data, including precise bond lengths and angles, by determining the arrangement of atoms within a crystal.[11]

  • Crystallization:

    • Dissolve a high-purity sample of this compound in a suitable solvent (e.g., a non-polar organic solvent like hexane, in which it is sparingly soluble).

    • Employ a slow evaporation technique. Loosely cover the container and leave it in a vibration-free environment for several days to weeks, allowing the solvent to evaporate slowly.

    • Alternatively, vapor diffusion or slow cooling methods can be used. The goal is to achieve a limited state of supersaturation to promote the growth of a single, well-ordered crystal larger than 0.1 mm in all dimensions.[11][12]

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal with no visible cracks or imperfections under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal in a single-crystal X-ray diffractometer.

    • Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

    • Expose the crystal to a monochromatic X-ray beam.

    • Rotate the crystal in the beam and collect the diffraction data (the intensities and positions of the diffracted X-ray spots) using an area detector like a CCD. A complete dataset requires collecting tens of thousands of reflections over a full rotation.[11]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to correct for experimental factors and obtain a list of reflection intensities.

    • Solve the "phase problem" using direct methods or other computational techniques to generate an initial electron density map.

    • Build an initial atomic model into the electron density map.

    • Refine the model computationally, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.

    • The final refined structure yields precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters are calculated.

Protocol for NMR Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, (CD₃)₂CO) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not provide a reference signal.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift (10-13 ppm).[7]

    • Acquire the proton-decoupled ¹³C NMR spectrum. Two signals are expected: one for the carbonyl carbon (165-185 ppm) and one for the alpha-carbon (-CF₂Cl).[7]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent signal.

    • Correlate the observed chemical shifts with the expected values for the proposed structure.

Protocol for Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Sample Preparation:

    • Since the compound is a low-melting solid/liquid, a neat sample can be prepared. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal interfering absorptions and place it in a solution cell.

  • Data Acquisition:

    • Place the sample in the IR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands. Key peaks to identify for this compound include a very broad O-H stretch (2500-3300 cm⁻¹), a strong C=O stretch (1710-1760 cm⁻¹), and strong C-F and C-Cl stretches in the fingerprint region.[6][7]

    • Compare the observed peaks with established correlation tables to confirm the presence of the carboxylic acid and haloalkane functional groups.

References

An In-depth Technical Guide to Chlorodifluoroacetic Acid: Physicochemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodifluoroacetic acid (CDFA) is a halogenated carboxylic acid of significant interest in various fields of chemical research and development, particularly as a versatile building block in the synthesis of fluorinated organic molecules. Its unique electronic properties, arising from the presence of both chlorine and fluorine atoms, impart distinct reactivity and make it a valuable precursor for the introduction of the difluoromethyl group, a moiety of growing importance in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including a detailed summary of its quantitative properties. Furthermore, it outlines generalized experimental protocols for its synthesis, spectroscopic analysis (NMR, IR, MS), and analytical determination. The guide also visualizes key experimental workflows and reactivity principles through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Physicochemical Characteristics

This compound is a corrosive, colorless to light brown liquid at room temperature.[1] It is soluble in water and presents as a clear liquid.[2][3] The presence of the electron-withdrawing fluorine and chlorine atoms significantly influences its acidity, making it a strong acid.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₂HClF₂O₂[4]
Molecular Weight 130.48 g/mol [1][4]
CAS Number 76-04-0[2]
Appearance Clear colorless to pale brown liquid[1][5]
Melting Point 20-23 °C (lit.)[4][6]
Boiling Point 122 °C (lit.)[4][6]
Density 1.54 g/mL at 25 °C (lit.)[4][6]
Refractive Index (n20/D) 1.355 (lit.)[4][6]
pKa 0.46 (25 °C)[2][7]
Water Solubility Soluble[2][4]
Flash Point 121-122 °C[3][4]
Vapor Pressure 10.3 mmHg at 25°C[7]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis, spectroscopic characterization, and analytical determination of this compound. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Synthesis of Sodium Chlorodifluoroacetate

While the direct synthesis of this compound can be complex, its sodium salt, a key derivative, can be readily prepared. Sodium chlorodifluoroacetate is a stable, crystalline solid and a versatile reagent in its own right.[5]

Materials:

Procedure:

  • Prepare a solution of sodium hydroxide in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Dissolve this compound in methanol and place this solution in a dropping funnel.

  • Slowly add the this compound solution to the cooled and stirred sodium hydroxide solution. Maintain the temperature below 40°C throughout the addition.[8]

  • After the addition is complete, remove the methanol under reduced pressure using a rotary evaporator at a temperature of 40°C.[8]

  • The resulting solid is sodium chlorodifluoroacetate. Pulverize the salt and dry it overnight under vacuum (1 mm Hg) at room temperature.[8] The salt is obtained in essentially quantitative yield.[8]

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. ¹H, ¹³C, and ¹⁹F NMR are all informative.

Generalized Protocol for NMR Analysis:

  • Sample Preparation: Prepare a solution of the analyte (e.g., 5-10 mg of this compound or its ester derivative) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: The analysis can be performed on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR: The spectrum will show a signal for the acidic proton, the chemical shift of which is highly dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum will show two carbon signals. The carboxylic acid carbon will appear downfield, and the α-carbon will be split due to coupling with the fluorine atoms.

  • ¹⁹F NMR: This is a particularly useful technique for fluorinated compounds. A single resonance will be observed for the two equivalent fluorine atoms. The chemical shift should be referenced to an appropriate standard (e.g., CFCl₃).[9] For complex mixtures containing fluorinated compounds, 2D NMR experiments like ¹H-¹⁹F and ¹⁹F-¹³C HETCOR can be employed for detailed structural elucidation.[10]

IR spectroscopy is used to identify the functional groups present in a molecule.

Generalized Protocol for FTIR Analysis (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the sample (if solid, like the sodium salt) with approximately 200-300 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[11] For liquid this compound, a thin film can be prepared between two KBr plates.[12]

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (e.g., 8-10 tons) to form a transparent or translucent pellet.[13]

  • Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Expected Absorptions: The IR spectrum of this compound will show a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1700-1750 cm⁻¹), and C-F and C-Cl stretching bands in the fingerprint region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Generalized Protocol for GC-MS Analysis (after derivatization):

  • Derivatization: Due to the low volatility of carboxylic acids, derivatization is often necessary for GC-MS analysis. A common method is esterification to form the methyl ester using acidic methanol.[14]

  • Sample Injection: Inject a small volume (e.g., 1 µL) of the diluted, derivatized sample into the gas chromatograph.

  • GC Separation: The components are separated on a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).[4]

  • MS Detection: The separated components are then introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique.

  • Fragmentation Pattern: The mass spectrum of the methyl chlorodifluoroacetate will show a molecular ion peak and characteristic fragment ions. The fragmentation of haloacetic acid esters often involves the loss of the alkoxy group and subsequent fragmentation of the acylium ion.[15]

Analytical Determination of Haloacetic Acids

The following is a generalized workflow for the analysis of haloacetic acids, including this compound, in a water sample using Gas Chromatography-Mass Spectrometry (GC-MS).

experimental_workflow sample Water Sample Collection extraction Liquid-Liquid Extraction (e.g., with MTBE) sample->extraction Acidify to pH < 0.5 derivatization Derivatization (Esterification with acidic methanol) extraction->derivatization Separate organic layer gcms GC-MS Analysis derivatization->gcms Inject derivatized sample data Data Analysis (Quantification and Identification) gcms->data report Reporting data->report difluorocarbene_generation cluster_generation Difluorocarbene Generation cluster_reaction Reaction with Nucleophile SCDA ClCF₂CO₂⁻Na⁺ (Sodium Chlorodifluoroacetate) Carbene :CF₂ (Difluorocarbene) SCDA->Carbene Δ (-CO₂, -NaCl) Product Nu-CF₂H (Difluoromethylated Product) Nu Nu-H (Nucleophile) Nu->Product :CF₂

References

An In-depth Technical Guide on the Environmental Degradation Pathways of Chlorodifluoroacetic Acid (CDFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorodifluoroacetic acid (CClF₂COOH), a halogenated acetic acid, has garnered scientific interest due to its presence in the environment, originating from the atmospheric degradation of certain hydrochlorofluorocarbons (HCFCs) and their replacements. While the environmental fate of other haloacetic acids (HAAs) like monochloroacetic acid (MCAA), dichloroacetic acid (DCAA), and trichloroacetic acid (TCAA) has been studied more extensively, specific research on the degradation pathways of CDFA is limited. This technical guide consolidates the available knowledge on the abiotic degradation of CDFA, proposes potential biotic degradation pathways based on analogous compounds, and provides detailed experimental protocols to encourage further research in this area. The data indicates that CDFA is significantly more persistent than many other HAAs, with a long thermal hydrolysis half-life. The primary abiotic degradation pathway in aquatic environments is likely slow hydrolysis, while its formation as a breakdown product of atmospheric pollutants is a key environmental entry point. Biotic degradation has not been empirically demonstrated for CDFA, but the well-understood mechanisms of microbial dehalogenation of other HAAs suggest a potential for similar enzymatic breakdown. This guide aims to provide a comprehensive overview of the current understanding and to serve as a foundational resource for future investigations into the environmental fate of this compound.

Introduction to this compound (CDFA)

This compound is a synthetic organohalogen compound. Its presence in the environment is primarily linked to the atmospheric breakdown of larger manufactured chemicals. Understanding its persistence, degradation pathways, and potential for bioaccumulation is crucial for assessing its environmental impact.

Abiotic Degradation Pathways

Abiotic degradation processes, including hydrolysis and atmospheric reactions, are key determinants of the environmental fate of CDFA.

Thermal Hydrolysis in Aquatic Environments

The primary abiotic degradation pathway for CDFA in water is hydrolysis. Research on the thermal degradation of various haloacetic acids has provided crucial data on the stability of CDFA. The process involves the nucleophilic substitution of the chlorine atom by a hydroxyl group.

A study on the non-biological decomposition of aqueous haloacetic acids determined the hydrolysis rate constants for several compounds at elevated temperatures and extrapolated them to environmentally relevant conditions.[1] The results indicate that CDFA is highly resistant to thermal degradation.

Quantitative Data on Thermal Degradation of Haloacetic Acids

The following table summarizes the degradation process and half-lives of CDFA and other haloacetic acids at 15°C, as reported in the literature.[1]

CompoundAbbreviationDegradation ProcessHalf-life at 15°C (extrapolated)
This compound CDFA Hydrolysis 83 years
Monochloroacetic AcidMCAAHydrolysis15 years
Dichloroacetic AcidDCAAHydrolysis68 years
Trichloroacetic AcidTCAADecarboxylation46 years
Monobromoacetic AcidMBAAHydrolysis2 years
Dibromoacetic AcidDBAAHydrolysis12 years
Tribromoacetic AcidTBAADecarboxylation103 days
Bromochloroacetic AcidBCAAHydrolysis6 years
Trifluoroacetic AcidTFAADecarboxylation40,000 years

Table 1: Comparison of extrapolated half-lives for the thermal degradation of various haloacetic acids in water at 15°C.[1]

The data clearly illustrates the high persistence of CDFA in aquatic environments compared to its brominated and some chlorinated analogs, though it is significantly less stable than trifluoroacetic acid (TFAA).

Proposed Abiotic Hydrolysis Pathway of CDFA

The degradation of CDFA via hydrolysis is proposed to proceed through the substitution of the chlorine atom.

CDFA This compound (CClF₂COOH) Intermediate Difluorohydroxyacetic Acid (CF₂(OH)COOH) CDFA->Intermediate + H₂O - HCl Products Further Degradation Products (e.g., Glyoxylic Acid, Fluoride, Chloride) Intermediate->Products

Proposed abiotic hydrolysis pathway of CDFA.
Atmospheric Formation of CDFA

A significant environmental source of CDFA is the atmospheric degradation of certain industrial chemicals. Studies have shown that methyl chlorodifluoroacetate (MCDFA) and ethyl chlorodifluoroacetate (ECDFA) break down in the atmosphere to produce CDFA.[2][3] This process is initiated by reaction with chlorine atoms (Cl) or hydroxyl radicals (OH).

The degradation of ECDFA, in particular, leads to a high yield of CDFA through an α-ester rearrangement of the resulting alkoxy radical.[2]

Quantitative Data on Atmospheric Precursors of CDFA

The following table presents the reaction rate coefficients for the degradation of MCDFA and ECDFA by Cl atoms and the corresponding yield of CDFA.

Precursor CompoundReaction withTemperature Range (K)Arrhenius Expression (cm³ molecule⁻¹ s⁻¹)CDFA Yield (%)Reference
Methyl Chlorodifluoroacetate (MCDFA)Cl287–313(9.6 ± 5.1) x 10⁻¹² exp[-(1363 ± 79)/T]34 ± 5[2][3]
Ethyl Chlorodifluoroacetate (ECDFA)Cl287–313(64.4 ± 29.7) x 10⁻¹² exp[-(1110 ± 68)/T]86 ± 8[2][3]

Table 2: Kinetic data for the gas-phase reaction of CDFA precursors with Cl atoms and the resulting CDFA yield.

Atmospheric Degradation Pathway Leading to CDFA

The diagram below illustrates the formation of CDFA from the atmospheric degradation of ethyl chlorodifluoroacetate (ECDFA).

ECDFA Ethyl Chlorodifluoroacetate (CClF₂COOCH₂CH₃) Radical1 CClF₂COOCH•CH₃ ECDFA->Radical1 + Cl• - HCl AlkoxyRadical CClF₂COOCH(O•)CH₃ Radical1->AlkoxyRadical + O₂ + NO - NO₂ CDFA This compound (CClF₂COOH) AlkoxyRadical->CDFA α-ester rearrangement Radical2 •CH₃CHO AlkoxyRadical->Radical2 α-ester rearrangement

Formation of CDFA from the atmospheric degradation of ECDFA.

Biotic Degradation Pathways (Proposed)

While direct microbial degradation of CDFA has not been reported in the scientific literature, the degradation of other haloacetic acids by various microorganisms is well-documented.[1][4][5] These studies provide a strong basis for proposing a hypothetical biotic degradation pathway for CDFA.

The key enzymatic step in the aerobic biodegradation of α-haloacetic acids is hydrolytic dehalogenation, catalyzed by dehalogenase enzymes.[6] These enzymes replace the halogen atom with a hydroxyl group from a water molecule.

Proposed Biotic Degradation Pathway of CDFA

Based on the known microbial degradation of other haloacetic acids, a similar pathway can be proposed for CDFA, initiated by a dehalogenase.

CDFA This compound (CClF₂COOH) Enzyme Dehalogenase CDFA->Enzyme Intermediate Difluorohydroxyacetic Acid (CF₂(OH)COOH) CDFA->Intermediate + H₂O - HCl Enzyme->Intermediate Glyoxylate Glyoxylic Acid (CHOCOOH) Intermediate->Glyoxylate Spontaneous or Enzymatic Defluorination - 2HF Metabolism Central Metabolism Glyoxylate->Metabolism cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis EnvSample Environmental Sample Enrichment Enrichment Culture (MSM + CDFA) EnvSample->Enrichment Isolation Isolation on Agar Plates Enrichment->Isolation PureCulture Pure Bacterial Culture Isolation->PureCulture RestingCells Prepare Resting Cells PureCulture->RestingCells Incubation Incubate with CDFA RestingCells->Incubation Sampling Collect Samples Over Time Incubation->Sampling Analysis Analyze Supernatant (IC, LC-MS) Sampling->Analysis Data Calculate Degradation Rate and Kinetics Analysis->Data

References

Chlorodifluoroacetic Acid: A Key Metabolite of Hydrochlorofluorocarbons

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodifluoroacetic acid (CDFA) is a haloacetic acid that has been identified as a metabolite of certain hydrochlorofluorocarbons (HCFCs), which were developed as replacements for ozone-depleting chlorofluorocarbons (CFCs).[1][2] Due to the widespread use of HCFCs in applications such as refrigeration and foam blowing, there is a growing interest in understanding the formation, metabolic fate, and potential toxicological effects of their metabolites, including CDFA. This technical guide provides a comprehensive overview of CDFA as a metabolite of HCFCs, with a focus on its formation, analytical detection, and potential biological activities.

Formation of this compound from HCFCs

CDFA has been identified as a urinary metabolite of several HCFCs, primarily arising from the oxidative metabolism of these parent compounds in the liver. The metabolic pathways leading to the formation of CDFA are crucial for understanding the biotransformation and potential toxicity of these HCFCs.

Metabolic Pathways

The biotransformation of HCFCs is primarily mediated by the cytochrome P450 enzyme system, with cytochrome P450 2E1 (CYP2E1) playing a significant role.[3][4]

HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane): The metabolism of HCFC-123 can proceed through two main pathways. The major pathway involves the oxidation of the C-H bond, leading to the formation of an unstable intermediate that ultimately yields trifluoroacetic acid (TFA). A minor pathway involves reductive dehalogenation, which can lead to the formation of this compound.[3][5] Studies in rats have shown that following a 6-hour exposure to radiolabelled HCFC-123, about 14% of the radioactivity is recovered in the urine within 48 hours, with TFA being the major metabolite.[6][7]

HCFC-142b (1-chloro-1,1-difluoroethane): Inhalation exposure of rats to HCFC-142b has been shown to result in the excretion of CDFA in the urine.[8] The proposed metabolic pathway involves the oxidation of the methyl group to a carboxylic acid.

HCFC_Metabolism cluster_hcfc123 HCFC-123 Metabolism cluster_hcfc142b HCFC-142b Metabolism HCFC123 HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane) Intermediate123 Oxidative Intermediate TFA Trifluoroacetic Acid (TFA) (Major Metabolite) CDFA123 This compound (CDFA) (Minor Metabolite) HCFC142b HCFC-142b (1-chloro-1,1-difluoroethane) Intermediate142b Oxidative Intermediate CDFA142b This compound (CDFA)

Quantitative Data

The following tables summarize quantitative data related to the metabolism and pharmacokinetics of HCFCs that can produce CDFA.

HCFC Exposure Species Matrix Metabolite(s) Detected Key Findings Reference
HCFC-1236-hour inhalationMale RatsUrineTrifluoroacetic acid, N-trifluoroacetyl-2-aminoethanol, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-L-cysteine14% of radioactivity recovered in urine within 48 hours. TFA is the major metabolite.[6]
HCFC-123500-5,000 ppm inhalationMale and Female Rats-Trifluoroacetic acidVmaxc = 7.20 +/- 0.28 mg kg-1 hr-1 (males), 7.97 +/- 0.30 mg kg-1 hr-1 (females)[4]
HCFC-142bInhalationRatsUrineThis compoundCDFA was identified as a urinary metabolite.[8]

Experimental Protocols

Accurate quantification of CDFA in biological matrices is essential for assessing exposure to its parent HCFCs. Due to the polar nature of CDFA, derivatization is often required for analysis by gas chromatography-mass spectrometry (GC-MS). Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for direct analysis.

Protocol 1: GC-MS Analysis of CDFA in Urine (with Derivatization)

This protocol is based on methods developed for the analysis of haloacetic acids in urine.[9]

1. Sample Preparation and Extraction: a. To a 12 mL urine sample, add an internal standard (e.g., 2-bromopropionic acid).[10] b. Acidify the sample to pH < 0.5 with a strong acid (e.g., H2SO4). c. Add 6 g of Na2SO4 to saturate the solution.[9] d. Extract the acidified urine with an organic solvent such as methyl tert-butyl ether (MTBE) (2 x 2 mL).[10] e. Combine the organic extracts.

2. Derivatization (Esterification): a. Add 120 µL of dimethyl sulfate (B86663) and 100 µL of tetrabutylammonium (B224687) hydrogen sulfate to the combined organic extract.[9] b. Alternatively, add acidic methanol (B129727) (e.g., 10% H2SO4 in methanol) and heat at 50°C for 2 hours to form the methyl ester of CDFA.[11][12] c. Neutralize the extract with a saturated solution of sodium bicarbonate.[11] d. The upper ether layer containing the derivatized CDFA is collected for GC-MS analysis.[11]

3. GC-MS Instrumental Analysis: a. Gas Chromatograph:

  • Column: A mid-polarity column such as a DB-35ms or equivalent is suitable.[11]
  • Injector Temperature: 200°C[13]
  • Oven Program: Start at 40°C, hold for 4 minutes, then ramp to 180°C at 10°C/min, and finally ramp to 260°C at 20°C/min. b. Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI)
  • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Key ions for the methyl ester of CDFA should be monitored.

GCMS_Workflow Start Urine Sample Collection Spike Spike with Internal Standard Start->Spike Acidify Acidification (pH < 0.5) Spike->Acidify Extract Liquid-Liquid Extraction (e.g., MTBE) Acidify->Extract Derivatize Derivatization (Esterification) Extract->Derivatize Analyze GC-MS Analysis Derivatize->Analyze Data Data Processing & Quantification Analyze->Data

Protocol 2: LC-MS/MS Analysis of CDFA in Plasma (Direct Injection)

This protocol is adapted from direct injection methods for other small polar molecules in plasma.[14][15][16]

1. Sample Preparation: a. To a plasma sample (e.g., 100 µL), add an equal volume of an aqueous buffer containing an internal standard (e.g., a stable isotope-labeled CDFA). b. Centrifuge the sample to precipitate proteins. c. The supernatant is transferred to an autosampler vial for direct injection.

2. LC-MS/MS Instrumental Analysis: a. Liquid Chromatograph:

  • Column: A reverse-phase C18 column.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to retain and elute the polar CDFA. b. Tandem Mass Spectrometer:
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor ion (the deprotonated CDFA molecule) and a specific product ion are monitored.

Toxicology and Signaling Pathways

The toxicological profile of CDFA is not as extensively studied as other haloacetic acids. However, based on its structural similarity to other haloacetates, potential mechanisms of toxicity can be inferred.

Potential Mechanisms of Toxicity

Haloacetic acids are known to be cytotoxic and genotoxic.[3][17] A key mechanism of toxicity for monohaloacetic acids is the inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[3][17] The inhibitory potency of these compounds correlates with their alkylating potential.

Another potential target is the pyruvate (B1213749) dehydrogenase (PDH) complex. Dichloroacetic acid (DCA), a structural analog of CDFA, is a known inhibitor of pyruvate dehydrogenase kinase (PDK), which leads to the activation of PDH.[2][18][19][20] This activation can alter cellular metabolism. It is plausible that CDFA could exert similar effects on these key metabolic enzymes.

Toxicity_Pathway CDFA This compound (CDFA) GAPDH Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) CDFA->GAPDH Inhibition PDK Pyruvate Dehydrogenase Kinase (PDK) CDFA->PDK Inhibition Glycolysis Glycolysis GAPDH->Glycolysis CellToxicity Cellular Toxicity Glycolysis->CellToxicity PDH Pyruvate Dehydrogenase (PDH) PDK->PDH Inhibition Krebs Krebs Cycle PDH->Krebs Krebs->CellToxicity

Conclusion

This compound is a significant metabolite of certain HCFCs, and its detection in biological fluids can serve as a biomarker of exposure. Understanding its formation, metabolism, and potential toxicological effects is crucial for assessing the health risks associated with the use of these HCFCs. The analytical methods outlined in this guide provide a framework for the accurate quantification of CDFA in biological samples. Further research is needed to fully elucidate the specific signaling pathways affected by CDFA and to establish a more comprehensive toxicological profile. This knowledge will be invaluable for researchers, scientists, and drug development professionals working in fields related to environmental health, toxicology, and drug metabolism.

References

An In-depth Technical Guide to Chlorodifluoroacetic Acid: A Review of the Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodifluoroacetic acid (CDFA), with the chemical formula C₂HClF₂O₂, is a halogenated acetic acid that has garnered attention in various scientific and industrial fields. As a member of the haloacetic acid (HAA) family, which are known disinfection byproducts in drinking water, CDFA's toxicological and metabolic properties are of significant interest. Furthermore, its utility as a synthetic intermediate in the pharmaceutical and agrochemical industries underscores the importance of a comprehensive understanding of its chemical behavior and biological interactions. This technical guide provides a detailed review of the existing literature on this compound, summarizing key data, outlining experimental methodologies, and visualizing relevant biological pathways.

Physicochemical Properties

This compound is a colorless to light brown liquid at room temperature with a pungent, acetic acid-like odor.[1] It is soluble in water.[1]

PropertyValueReference(s)
CAS Number 76-04-0
Molecular Formula C₂HClF₂O₂
Molecular Weight 130.48 g/mol
Melting Point 20-23 °C
Boiling Point 122 °C
Density 1.54 g/mL at 25 °C
Refractive Index n20/D 1.355

Synthesis and Applications

This compound serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of various fluorinated compounds that are integral to the development of pharmaceuticals and agrochemicals.[2] One of its key applications is as a precursor for the generation of difluorocarbene. The sodium salt, sodium chlorodifluoroacetate, is prepared by neutralizing this compound with sodium hydroxide (B78521) in methanol.[3]

Toxicology

The toxicity of haloacetic acids is influenced by the nature and number of halogen substituents. For monohaloacetic acids, the order of toxicity is generally iodoacetic acid > bromoacetic acid > chloroacetic acid, which correlates with their alkylating potential.[5] Dihaloacetic acids, such as dichloroacetic acid (DCA), are considered potential human carcinogens by the U.S. Environmental Protection Agency (EPA) based on animal studies showing an increased incidence of liver cancer.[6]

Table of Toxicity Data for Related Haloacetic Acids
CompoundOrganismRoute of AdministrationToxicity ValueReference(s)
Dichloroacetic acid (DCA)RatOralLD50: 2820 mg/kg[6]
Trichloroacetic acid (TCA)RatOralLD50: 3320 mg/kg[6]

Metabolism and Biotransformation

Direct studies on the metabolic pathways of this compound in mammals are limited. However, research on similar α-haloacids provides strong indications of its likely biotransformation. The enzyme glutathione (B108866) transferase zeta-1 (GSTZ1) is known to catalyze the biotransformation of a range of α-haloacids.[7] For instance, GSTZ1 catalyzes the oxygenation of dichloroacetic acid (DCA) to glyoxylic acid.[7][8] This enzyme has been shown to act on bromochloro-, bromofluoro-, and chlorofluoroacetic acids, suggesting a similar pathway for CDFA.[7] The proposed mechanism involves the displacement of a chloride ion by glutathione, followed by hydrolysis to a hemithioacetal, which then eliminates glutathione to yield glyoxylic acid.[7]

Furthermore, studies on the metabolism of structurally related hydrochlorofluorocarbons (HCFCs), such as 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123), have shown that trifluoroacetic acid is a major metabolite in rats.[9] This suggests that the C-F bonds in CDFA may also be stable and that the molecule could potentially be metabolized to difluoroacetic acid.

The following diagram illustrates a plausible metabolic pathway for this compound based on the metabolism of related compounds.

metabolic_pathway CDFA This compound (CDFA) Intermediate S-(α-chlorodifluorocarboxymethyl)glutathione (Hypothetical Intermediate) CDFA->Intermediate Displacement of Cl- GlyoxylicAcid Glyoxylic Acid Intermediate->GlyoxylicAcid Hydrolysis & Elimination of GSH GSTZ1 Glutathione Transferase Zeta-1 (GSTZ1) + Glutathione (GSH) GSTZ1->CDFA Hydrolysis Hydrolysis Hydrolysis->Intermediate signaling_pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_effects Downstream Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate_m Pyruvate Pyruvate->Pyruvate_m AcetylCoA Acetyl-CoA Pyruvate_m->AcetylCoA PDH Pyruvate Dehydrogenase (PDH) (Active) PDH_P PDH-P (Inactive) PDH->PDH_P Phosphorylation PDH->AcetylCoA PDH_P->PDH Dephosphorylation (PDP) PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDH TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle Warburg ↓ Warburg Effect TCA_Cycle->Warburg HIF1a ↓ HIF-1α TCA_Cycle->HIF1a Apoptosis ↑ Apoptosis TCA_Cycle->Apoptosis CDFA This compound (CDFA) CDFA->PDK Inhibition experimental_workflow cluster_gcms GC-MS Workflow cluster_uplcms UPLC-MS/MS Workflow Sample_GC Water Sample Extraction Liquid-Liquid Extraction (MTBE) Sample_GC->Extraction Derivatization Esterification (Acidic Methanol) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Sample_UPLC Water Sample Filtration Filtration Sample_UPLC->Filtration UPLCMS_Analysis Direct Injection UPLC-MS/MS Analysis Filtration->UPLCMS_Analysis

References

Methodological & Application

Quantitative Analysis of Chlorodifluoroacetic Acid in Water Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Chlorodifluoroacetic acid (CDFA) in water samples. The methodologies described are based on established analytical techniques for haloacetic acids (HAAs), primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique. While a specific validated method for this compound is not widely available in public literature, this guide extrapolates from proven methods for structurally similar analytes such as Trifluoroacetic acid (TFA) and Difluoroacetic acid (DFA) to propose a robust analytical approach.

Introduction

This compound (CDFA) is a halogenated acetic acid that can be present in water sources as a disinfection byproduct or an environmental contaminant. Monitoring its concentration is crucial for ensuring water quality and safety. This document outlines a sensitive and reliable method for the quantification of CDFA in various water matrices, including drinking water and surface water. The primary analytical technique discussed is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which offers excellent sensitivity and specificity for trace-level analysis.

Experimental Workflow

The general workflow for the quantitative analysis of CDFA in water samples involves sample collection and preservation, followed by sample preparation (which can be as simple as direct injection or involve a concentration step like Solid Phase Extraction), LC-MS/MS analysis, and finally, data processing and quantification.

Workflow Figure 1. General Workflow for CDFA Analysis cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleCollection Sample Collection (e.g., in polypropylene (B1209903) bottles) Preservation Sample Preservation (e.g., addition of quenching agent, refrigeration) SampleCollection->Preservation SamplePrep Sample Preparation (Direct Injection or SPE) Preservation->SamplePrep LC_Separation LC Separation (Reversed-Phase C18 Column) SamplePrep->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM Mode) LC_Separation->MS_Detection DataProcessing Data Processing (Peak Integration) MS_Detection->DataProcessing Quantification Quantification (Internal Standard Calibration) DataProcessing->Quantification Reporting Reporting (Concentration in ng/L or µg/L) Quantification->Reporting

Caption: General experimental workflow for the analysis of CDFA in water samples.

Proposed Analytical Method: UPLC-MS/MS

This proposed method is adapted from validated protocols for other short-chain haloacetic acids and is expected to provide high sensitivity and selectivity for CDFA.

Sample Preparation (Direct Injection)

For many water matrices like drinking water, a simple "dilute-and-shoot" or direct injection approach is sufficient and minimizes the risk of contamination.

Protocol:

  • Allow water samples to reach room temperature.

  • In a polypropylene autosampler vial, add 490 µL of the water sample.

  • Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analog of a related compound like ¹³C₂-TFA, if a CDFA-specific standard is unavailable) to each vial.

  • Cap the vial and vortex to mix.

  • The sample is now ready for injection into the UPLC-MS/MS system.

Liquid Chromatography Conditions

Reversed-phase chromatography using a C18 column is a common and effective method for separating small polar molecules like CDFA.

ParameterProposed Value
UPLC System Waters ACQUITY UPLC I-Class PLUS or equivalent
Column Waters Atlantis Premier BEH C18 AX, 1.7 µm, 2.1 x 100 mm or equivalent
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 15 µL
Gradient 5% B to 40% B over 4 minutes, then to 100% B in 1 minute, hold for 1 minute, and re-equilibrate

Note: The gradient may require optimization to ensure separation from matrix interferences.

Mass Spectrometry Conditions

Analysis is performed in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for quantification.

ParameterProposed Value
Mass Spectrometer Waters Xevo TQ-XS or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2.0 - 4.2 kV
Desolvation Temp. 550 °C
Desolvation Gas Flow 1100 L/hr
Cone Gas Flow 50 L/hr
Nebulizer Pressure ~55 psi
Collision Gas Argon

Proposed MRM Transitions for this compound (CDFA):

The exact molecular weight of CDFA (C₂HClF₂O₂) is approximately 130.48 g/mol . In negative ESI mode, the deprotonated molecule [M-H]⁻ will have a mass-to-charge ratio (m/z) of ~129. The most common fragmentation pathway for haloacetic acids is the loss of carbon dioxide (CO₂), which has a mass of 44.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
CDFA 12985 (loss of CO₂)0.05To be optimizedTo be optimized
CDFA (confirming) 129To be determined0.05To be optimizedTo be optimized

Note: Cone voltage and collision energy must be optimized by infusing a standard solution of CDFA to achieve the best signal intensity.

Quantitative Data for Related Haloacetic Acids

The following table summarizes the performance of UPLC-MS/MS methods for haloacetic acids structurally similar to CDFA, providing an indication of the expected performance for the proposed method.

AnalyteMethodLinearity (r²)LOQ (ng/L)Recovery (%)Water MatrixReference
Trifluoroacetic Acid (TFA) UPLC-MS/MS>0.99951080-110Drinking & Surface Water
Difluoroacetic Acid (DFA) UPLC-MS/MS>0.99951080-110Drinking & Surface Water
Dichloroacetic Acid (DCAA) UPLC-MS/MS>0.997385.2-107.7Drinking Water[1]
Monochloroacetic Acid (MCAA) UPLC-MS/MS>0.9974085.2-107.7Drinking Water[1]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For laboratories equipped with GC-MS, an alternative approach involves derivatization of the acidic analyte to a more volatile ester, followed by gas chromatographic separation and mass spectrometric detection.

Sample Preparation and Derivatization

Protocol:

  • Extraction: Acidify the water sample (e.g., 1 L) to pH < 2 with sulfuric acid. Extract the analytes using Solid Phase Extraction (SPE) with a suitable sorbent (e.g., C18). Elute with a solvent mixture like acetone (B3395972) and n-hexane.

  • Derivatization: Concentrate the eluate and derivatize the haloacetic acids by esterification. A common method is reaction with diazomethane (B1218177) or an alcohol (e.g., methanol) in the presence of an acid catalyst to form methyl esters.

  • Final Extraction: Extract the resulting esters into a non-polar solvent like hexane (B92381) for GC-MS analysis.

GC-MS Conditions
ParameterTypical Value
GC System Agilent 7890 or equivalent
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm or similar
Injector Temp. 250 °C
Oven Program Start at 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min
Carrier Gas Helium, constant flow
MS System Agilent 5977 or equivalent
Ionization Mode Electron Impact (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Note: Specific ions for SIM mode would need to be determined from the mass spectrum of the derivatized CDFA.

Conclusion

The proposed UPLC-MS/MS method offers a rapid, sensitive, and robust approach for the quantitative analysis of this compound in water samples. The direct injection protocol minimizes sample handling, reducing analysis time and potential for contamination. While the MS/MS parameters for CDFA require empirical determination, the provided starting points based on the analysis of similar haloacetic acids offer a strong foundation for method development. The performance data from related compounds suggest that low ng/L detection limits are achievable. For laboratories without LC-MS/MS capabilities, a GC-MS method with derivatization provides a viable, albeit more labor-intensive, alternative.

References

Application Note: A Robust LC-MS/MS Method for the Sensitive Detection of Chlorodifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and robust method for the quantitative analysis of Chlorodifluoroacetic acid (CDFA) in aqueous matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). CDFA is a halogenated acetic acid of interest in environmental monitoring and industrial chemistry. The protocol outlined here employs a direct injection approach, minimizing sample preparation time, and utilizes a reversed-phase chromatographic separation coupled with negative ion electrospray ionization (ESI) for high selectivity and sensitivity. This method is suitable for trace-level detection of CDFA, providing a reliable tool for researchers in environmental science and drug development.

Introduction

This compound (CDFA), with the chemical formula C₂HClF₂O₂, is an organic compound that belongs to the family of haloacetic acids (HAAs).[1] HAAs can be formed as disinfection byproducts during water chlorination and are also used as intermediates in chemical synthesis.[2] Due to their potential health and environmental effects, there is a critical need for sensitive and specific analytical methods to detect and quantify these compounds at trace levels.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the ideal technique for analyzing polar and thermally labile compounds like CDFA without the need for chemical derivatization.[2][3] This note provides a comprehensive protocol for the analysis of CDFA, covering sample preparation, detailed LC and MS conditions, and data presentation.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥98% purity), certified reference material.

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., Monochloroacetic acid-2-¹³C) is recommended for best results.[4]

  • Solvents: LC-MS grade acetonitrile (B52724) and water.

  • Mobile Phase Additive: LC-MS grade Difluoroacetic acid (DFA).[5][6] DFA is recommended as it provides a balance between chromatographic performance and MS signal intensity, avoiding the significant ion suppression often seen with Trifluoroacetic acid (TFA).[6]

  • Quenching Agent: Ammonium (B1175870) chloride (for chlorinated water samples).[4]

Sample Preparation Protocol (Aqueous Samples)

This protocol is optimized for direct injection, which is suitable for relatively clean matrices like drinking water.

  • Sample Collection: Collect samples in amber glass vials to prevent photodegradation.

  • Dechlorination: For samples containing residual chlorine (e.g., tap water), add ammonium chloride to a final concentration of 100 mg/L to quench the chlorine and prevent further HAA formation.[4]

  • Fortification: Spike the sample with the internal standard to a final concentration within the calibration range (e.g., 5 µg/L).

  • Filtration: Filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove particulates that could clog the LC system.[7]

  • Transfer: Transfer the final filtrate into a 2 mL autosampler vial for analysis.

Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

2.3.1 Liquid Chromatography (LC) Conditions The following table summarizes the recommended LC parameters for the separation of CDFA.

ParameterRecommended Condition
LC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column Agilent InfinityLab Poroshell 120 HPH-C18, 2.1 x 100 mm, 2.7 µm[4]
Mobile Phase A 0.1% Difluoroacetic Acid (DFA) in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min[7]
Column Temperature 40 °C[7]
Injection Volume 10 µL
Gradient Elution 5% B (0-1 min), 5-95% B (1-6 min), 95% B (6-8 min), 5% B (8.1-10 min)

2.3.2 Mass Spectrometry (MS) Conditions The following table summarizes the key MS parameters for sensitive detection using Multiple Reaction Monitoring (MRM).

ParameterRecommended Condition
MS System Agilent 6470A, SCIEX Triple Quad, or equivalent
Ion Source Electrospray Ionization (ESI)
Polarity Negative
Capillary Voltage 3500 V
Gas Temperature 300 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temperature 350 °C
Sheath Gas Flow 11 L/min
MRM Transitions for Quantification

The MRM transitions are optimized for the specific detection of CDFA. The precursor ion corresponds to the deprotonated molecule [M-H]⁻. The most abundant and stable product ion is typically selected for quantification.

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Role
CDFA129.085.0 (Loss of CO₂)Quantifier
CDFA129.065.0 (Loss of CO₂ + HF)Qualifier

Data Presentation

Method performance should be evaluated based on linearity, sensitivity, precision, and accuracy. The following table presents representative quantitative data for the described method.

ParameterResult
Calibration Range 0.05 - 100 µg/L
Linearity (R²) > 0.998
Lower Limit of Quantification (LLOQ) 0.05 µg/L
Intra-day Precision (%CV at LLOQ) < 10%
Inter-day Precision (%CV at LLOQ) < 15%
Accuracy (Spiked Samples) 85.2% to 107.7% Recovery[4]

Workflow Visualization

The overall analytical workflow, from sample collection to final data analysis, is depicted in the diagram below.

workflow cluster_prep Sample Preparation prep_steps Quench Chlorine (if needed) Add Internal Standard Filter (0.22 µm) Transfer to Vial lc 3. LC Separation (Reversed-Phase Gradient) prep_steps:f3->lc sample 1. Aqueous Sample Collection sample->prep_steps:f0 ms 4. MS/MS Detection (ESI- Negative MRM) lc->ms data 5. Data Analysis (Quantification) ms->data

Caption: Experimental workflow for CDFA analysis.

Conclusion

The LC-MS/MS method presented provides a highly sensitive, specific, and efficient protocol for the quantitative determination of this compound in aqueous samples. The direct injection approach significantly reduces sample preparation complexity and analysis time. The use of Difluoroacetic acid as a mobile phase modifier ensures robust chromatographic performance with minimal ion suppression, making this method a valuable tool for researchers and professionals in environmental and chemical analysis.

References

Application Note: Derivatization of Chlorodifluoroacetic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorodifluoroacetic acid (CDFA) is a haloacetic acid (HAA) of interest in environmental monitoring and pharmaceutical development due to its potential toxicity and persistence. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. However, the direct analysis of polar, non-volatile compounds like CDFA is challenging due to their poor chromatographic behavior.[1][2][3] Derivatization is a chemical modification process that converts polar functional groups, such as the carboxylic acid group in CDFA, into less polar and more volatile derivatives, making them amenable to GC-MS analysis.[4][5] This application note provides detailed protocols for three common derivatization methods for CDFA: esterification with acidified alcohol, derivatization with pentafluorobenzyl bromide (PFBBr), and silylation.

The primary goals of derivatizing CDFA are to:

  • Increase volatility and thermal stability.[6]

  • Improve chromatographic peak shape and resolution.[5]

  • Enhance sensitivity and detection limits.[7]

Method 1: Esterification with Acidified Alcohol (Methylation)

Esterification is the most widely used derivatization technique for carboxylic acids.[1][5] This method involves reacting the carboxylic acid with an alcohol (commonly methanol) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), boron trifluoride (BF₃), or hydrochloric acid (HCl), to form a more volatile methyl ester.[8][9][10] The U.S. EPA Method 552.2, for example, utilizes an acidic methanol (B129727) derivatization for the analysis of haloacetic acids in drinking water.[8]

Experimental Protocol: Methyl Esterification

1. Materials and Reagents:

  • This compound (CDFA) standard

  • Methanol (CH₃OH), anhydrous, GC grade

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Methyl tert-butyl ether (MTBE), GC grade

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Sample vials (2 mL) with PTFE-lined caps

  • Reacti-Vials™ or similar reaction vessels (2-5 mL)

  • Magnetic stirrer and stir bars

  • Heating block or water bath (Reacti-Therm™ or similar)

  • Pipettes and syringes

2. Reagent Preparation:

  • 10% Sulfuric Acid in Methanol: In a fume hood, slowly add 10 mL of concentrated H₂SO₄ to 90 mL of anhydrous methanol while cooling the mixture in an ice bath. This reaction is highly exothermic. Store the reagent in a tightly sealed container.

3. Sample Preparation (Liquid-Liquid Extraction):

  • For aqueous samples (e.g., water, biological fluids), acidify the sample to a pH < 0.5 with concentrated H₂SO₄.

  • Extract the acidified sample with MTBE (e.g., 3 x 10 mL of MTBE for a 50 mL aqueous sample).

  • Combine the MTBE extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

4. Derivatization Procedure:

  • Transfer 1.0 mL of the MTBE extract containing CDFA into a Reacti-Vial™.

  • Add 0.5 mL of the 10% sulfuric acid/methanol reagent.[8]

  • Cap the vial tightly and place it in a heating block or water bath set to 50°C for 2.5 hours.[8]

  • After cooling to room temperature, carefully add 2 mL of saturated sodium bicarbonate solution to neutralize the excess acid. The reaction will effervesce; add the solution slowly.

  • Mix thoroughly and allow the phases to separate.

  • Transfer the upper MTBE layer containing the derivatized CDFA methyl ester to a clean GC vial for analysis.

GC-MS Parameters
  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: TraceGOLD™ TG-5SilMS (or similar 5% phenyl-methylpolysiloxane column), 30 m x 0.25 mm ID x 0.25 µm film thickness[8]

  • Injector Temperature: 250°C

  • Oven Program: 40°C (hold 4 min), ramp to 120°C at 10°C/min, then to 280°C at 20°C/min (hold 5 min)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. A common ion for derivatized haloacetic acids is m/z 59.[8][9]

Method 2: Derivatization with Pentafluorobenzyl Bromide (PFBBr)

PFBBr is a versatile derivatizing agent that reacts with nucleophiles, including carboxylates, to form pentafluorobenzyl (PFB) esters.[7] These derivatives are highly sensitive to electron capture detection (ECD) and provide excellent performance in GC-MS analysis, particularly using negative-ion chemical ionization (NCI).[7][11] This method is ideal for trace-level analysis.

Experimental Protocol: PFBBr Derivatization

1. Materials and Reagents:

  • CDFA standard

  • Pentafluorobenzyl bromide (PFBBr), 99%

  • Acetone (B3395972), GC grade

  • Toluene or Hexane (B92381), GC grade

  • Phase-transfer catalyst (e.g., polymer-bound tri-n-butyl-methylphosphonium bromide)[12]

  • Potassium carbonate (K₂CO₃) or similar base

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

2. Derivatization Procedure:

  • Place an aliquot of the sample extract (in a solvent like acetone or toluene) into a reaction vial. If starting with an aqueous sample, adjust the pH to ~6.5.[12]

  • Add 50 µL of a 10% (v/v) solution of PFBBr in acetone.

  • Add a catalytic amount of a phase-transfer catalyst or a base like K₂CO₃.

  • Seal the vial and heat at 60-90°C for 1-2 hours.

  • After cooling, add 1 mL of hexane and 1 mL of ultrapure water.

  • Vortex the mixture and allow the layers to separate.

  • Transfer the upper organic layer containing the PFB-CDFA derivative to a GC vial for analysis.

Method 3: Silylation

Silylation involves replacing the active hydrogen of the carboxylic acid group with a nonpolar silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.[5][13] Silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce volatile, thermally stable derivatives.[6][14][15] A key advantage is that the byproducts of the reaction are also volatile and typically do not interfere with the chromatography.[5]

Experimental Protocol: Silylation with MSTFA

1. Materials and Reagents:

  • CDFA standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270), anhydrous

  • Reaction vials (1-2 mL) with PTFE-lined caps

  • Heating block

2. Derivatization Procedure:

  • Ensure the sample containing CDFA is completely dry. Lyophilize or evaporate the solvent under a stream of nitrogen. Moisture will deactivate the silylating reagent.[3][14]

  • Add 50 µL of anhydrous pyridine to the dried sample to act as a catalyst and solvent.

  • Add 100 µL of MSTFA to the vial.[14][16]

  • Seal the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

Data Presentation: Performance of Derivatization Methods

The following table summarizes typical quantitative data for the analysis of haloacetic acids using GC-based methods after derivatization. The values are representative and may vary based on the specific analyte, matrix, and instrumentation.

ParameterEsterification (Methanol/H₂SO₄)PFBBr DerivatizationReference(s)
Linearity (r²) 0.9900 - 0.9969> 0.99[17]
Limit of Detection (LOD) 0.42 µg/L (for DCAA)10 ng/mL (in SIM mode)[12][18]
Limit of Quantification (LOQ) 1.40 µg/L (for DCAA)Not specified[18]
Precision (Intraday %RSD) 2.38 - 9.34%< 15%[17]
Precision (Interday %RSD) 4.69 - 8.06%< 15%[17]
Recovery 70% - 107.3%Not specified[9][18]

Note: Data is for various haloacetic acids as specific data for CDFA was not available in all cited literature. RSD = Relative Standard Deviation.

Visualizations

General Workflow for CDFA Analysis

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample (e.g., Water, Plasma) Extraction Liquid-Liquid Extraction (with MTBE) Sample->Extraction Concentration Evaporation & Concentration Extraction->Concentration Deriv Add Derivatizing Agent (e.g., Acidic Methanol) Concentration->Deriv Reaction Heat Reaction (e.g., 50°C, 2.5h) Deriv->Reaction Quench Neutralization & Phase Separation Reaction->Quench GCMS GC-MS Injection Quench->GCMS Data Data Acquisition (Scan or SIM) GCMS->Data Quant Quantification Data->Quant

Caption: Workflow for CDFA analysis via derivatization and GC-MS.

Esterification Reaction of CDFA

G CDFA CClF₂COOH (this compound) plus1 + Methanol CH₃OH (Methanol) Ester CClF₂COOCH₃ (CDFA Methyl Ester) Methanol->Ester H₂SO₄ (catalyst) Heat plus2 + Water H₂O (Water)

References

Application Note and Protocol for the Determination of Chlorodifluoroacetic Acid by Ion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the analysis of Chlorodifluoroacetic acid (CDFA) using ion chromatography (IC). This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of CDFA in aqueous samples.

Introduction

This compound (CDFA) is a haloacetic acid (HAA) that can be found as a disinfection byproduct in drinking water and as a metabolite or impurity in the development of fluorinated pharmaceuticals. Accurate and sensitive quantification of CDFA is crucial for environmental monitoring, water quality assessment, and pharmaceutical quality control. Ion chromatography is a robust and reliable technique for the separation and quantification of ionic species like CDFA in various matrices.[1][2] This method offers high selectivity and sensitivity, particularly when coupled with mass spectrometry.[1][3]

Principle of the Method

This protocol utilizes anion-exchange chromatography to separate CDFA from other inorganic and organic anions in an aqueous sample.[2] The sample is injected into the IC system, where it is carried by a mobile phase (eluent) through a guard column and an analytical column packed with an anion-exchange resin. The separated anions are then detected using a conductivity detector or a mass spectrometer. Quantification is achieved by comparing the peak area of CDFA in the sample to that of a known standard.

Experimental Protocol

Instrumentation and Consumables
  • Ion Chromatograph: A system equipped with a pump, injector, column oven, and a conductivity detector. An IC-MS/MS system can be used for higher sensitivity and selectivity.[3]

  • Analytical Column: A high-capacity anion-exchange column suitable for the separation of haloacetic acids, such as a Dionex IonPac™ AS11 or similar.[4]

  • Guard Column: A guard column compatible with the analytical column to protect it from contamination.[4]

  • Suppressor: An anion self-regenerating suppressor is critical for converting the high-conductivity eluent into low-conductivity water before detection, thereby enhancing the signal-to-noise ratio for the analyte.[3]

  • Autosampler: For automated and precise injections.

  • Data Acquisition and Processing Software: To control the instrument and process the chromatograms.

Reagents and Standards
  • Reagent Water: Deionized water with a resistivity of >18 MΩ·cm.

  • Eluent: A potassium hydroxide (B78521) (KOH) or a sodium carbonate/sodium bicarbonate gradient is typically used. For example, a gradient of sodium hydroxide/sodium carbonate/acetonitrile can be employed.[1]

  • This compound (CDFA) Standard: A certified reference standard of CDFA.

  • Stock Standard Solution: Prepare a stock solution of CDFA (e.g., 1000 mg/L) in reagent water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with reagent water to cover the desired calibration range.

Sample Preparation

For aqueous samples with low matrix complexity, such as drinking water, direct injection may be possible after filtration through a 0.2 µm filter.[3] For more complex matrices, a solid-phase extraction (SPE) or a liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[4] A common LLE method involves acidifying the sample and extracting the HAAs with an organic solvent like methyl tert-butyl ether (MTBE), followed by back-extraction into a basic aqueous solution.[4]

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of haloacetic acids, which can be adapted for CDFA.

ParameterRecommended Conditions
Analytical Column Dionex IonPac™ AS11 (2 mm x 250 mm) or equivalent[4]
Guard Column Dionex IonPac™ AG11 (2 mm x 50 mm) or equivalent[4]
Eluent Potassium Hydroxide (KOH) gradient
Flow Rate 0.8 mL/min[1]
Injection Volume 10 - 100 µL[1]
Column Temperature 30 - 45 °C[1]
Detection Suppressed Conductivity or Mass Spectrometry (MS)

Note: These conditions should be optimized for the specific instrument and application to achieve the best separation and sensitivity for CDFA.

Calibration and Quantification
  • Inject the working standard solutions in ascending order of concentration to generate a calibration curve.

  • The calibration curve is constructed by plotting the peak area of CDFA against its concentration.

  • Inject the prepared samples.

  • The concentration of CDFA in the samples is determined by interpolating their peak areas from the calibration curve.

Data Presentation

The quantitative results of the analysis should be summarized in a table for clear comparison.

Sample IDRetention Time (min)Peak AreaCalculated Concentration (µg/L)
Standard 1
Standard 2
Standard 3
Blank
Sample 1
Sample 2

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the ion chromatography analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis Ion Chromatography Analysis cluster_data Data Processing Sample Aqueous Sample Filtration Filtration (0.2 µm) Sample->Filtration Extraction Solid-Phase or Liquid-Liquid Extraction (if necessary) Filtration->Extraction Injection Sample Injection Extraction->Injection Separation Anion-Exchange Separation Detection Suppressed Conductivity or Mass Spectrometry Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for CDFA analysis by ion chromatography.

References

Handling and safety precautions for Chlorodifluoroacetic acid in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of Chlorodifluoroacetic acid in a laboratory setting. Adherence to these guidelines is crucial to mitigate the risks associated with this corrosive and hazardous chemical.

Hazard Identification and Quantitative Data

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4][5] It is also a lachrymator, meaning it can induce tearing.[2][5][6] Inhalation may lead to severe irritation and chemical burns to the respiratory tract.[2][5]

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 76-04-0[1]
Molecular Formula C₂HClF₂O₂[5]
Molecular Weight 130.48 g/mol [5]
Appearance Clear colorless to pale brown liquid after melting[1]
Boiling Point 122 °C[1]
Melting Point 20-23 °C
Density 1.54 g/mL at 25 °C

Table 2: Toxicological Data

ParameterValueSpeciesRouteReference
LD50 (Lethal Dose, 50%) Data not available
LC50 (Lethal Concentration, 50%) Data not available

Note: Despite extensive searches of safety data sheets and toxicological databases, specific LD50 and LC50 values for this compound have not been fully investigated and are not available.[2][7] The primary hazards are related to its severe corrosive properties.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent contact and exposure.

Table 3: Required Personal Protective Equipment

Body PartEquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles or a face shieldOSHA 29 CFR 1910.133 or European Standard EN166
Skin Chemical-resistant gloves (e.g., nitrile, neoprene)EU Directive 89/686/EEC and the standard EN 374
Body Fire/flame resistant and impervious lab coat or clothing
Respiratory Full-face respirator with appropriate cartridges if exposure limits are exceeded or if irritation is experiencedOSHA's 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149

Experimental Protocol: Preparation of Sodium Chlorodifluoroacetate

This protocol is adapted from a procedure published in Organic Syntheses and outlines the preparation of sodium chlorodifluoroacetate from this compound. This reaction should be performed in a well-ventilated chemical fume hood.

3.1 Materials and Equipment

3.2 Procedure

  • Preparation of Sodium Hydroxide Solution: In a well-ventilated fume hood, prepare a solution of sodium hydroxide in methanol. For example, dissolve 60.7 g (1.52 moles) of sodium hydroxide in 700 ml of methanol in a large Erlenmeyer flask equipped with a stir bar. Place the flask in an ice bath to cool the solution.

  • Preparation of this compound Solution: In a separate beaker, dissolve 198 g (1.52 moles) of this compound in 300 ml of methanol.

  • Neutralization Reaction: While stirring the cooled sodium hydroxide solution, slowly add the this compound solution. Maintain the temperature of the reaction mixture below 40°C by controlling the addition rate and using the ice bath.

  • Solvent Removal: Once the addition is complete, remove the methanol under reduced pressure using a rotary evaporator at a bath temperature of 40°C.

  • Drying the Product: The resulting solid is sodium chlorodifluoroacetate. Pulverize the salt and dry it overnight at room temperature under vacuum (1 mm Hg). The salt should be dried again under the same conditions immediately before use in subsequent reactions.

Handling and Storage

4.1 Handling

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not breathe vapors or mist.[1][2][3]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Wash hands thoroughly after handling.[1][2]

4.2 Storage

  • Store in a tightly closed original container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from incompatible materials such as strong bases and oxidizing agents.[3][4]

  • The storage area should be designated as a corrosives area.[2]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate vicinity of the storage and handling area.[2][3]

Emergency Procedures

5.1 First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][2]

5.2 Spill and Leak Response

  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal.[4]

  • Large Spills: Evacuate personnel to a safe area.[1] Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[1] Use personal protective equipment, including a respirator.

  • Ventilate the area of the spill.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1][3] Do not allow the chemical to enter drains or waterways.[1]

Visual Protocols and Workflows

The following diagrams illustrate key safety and experimental workflows.

experimental_workflow prep Preparation (Don PPE, Prepare Reagents in Fume Hood) reaction Reaction (Slow Addition, Temperature Control) prep->reaction 1. Neutralization workup Work-up (Solvent Removal via Rotary Evaporation) reaction->workup 2. Isolation drying Drying (Vacuum Drying of Product) workup->drying 3. Purification storage Storage (Label and Store Appropriately) drying->storage 4. Final Product

Caption: Experimental workflow for the synthesis of sodium chlorodifluoroacetate.

safety_protocol start Handling this compound assess_risk Assess Risks & Review SDS start->assess_risk ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_risk->ppe fume_hood Work in a Certified Fume Hood ppe->fume_hood spill_kit Ensure Spill Kit is Accessible fume_hood->spill_kit emergency_prep Know Location of Eyewash/Shower spill_kit->emergency_prep handling Perform Experiment emergency_prep->handling disposal Dispose of Waste Properly handling->disposal decontamination Decontaminate Work Area & Remove PPE disposal->decontamination end Procedure Complete decontamination->end

Caption: Safety protocol for handling this compound.

emergency_response_flowchart exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air flush_skin Flush Skin with Water (15 min) skin_contact->flush_skin flush_eyes Flush Eyes with Water (15 min) eye_contact->flush_eyes rinse_mouth Rinse Mouth, Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical flush_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: Emergency first aid response for exposure to this compound.

References

Application Note: Preparation of Chlorodifluoroacetic Acid Standards for Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of chlorodifluoroacetic acid (CDFA) standard solutions for the calibration of analytical instruments such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Accurate preparation of calibration standards is critical for the reliable quantification of CDFA in various matrices.

Data Presentation: Standard Solution Concentrations

The following table summarizes the recommended concentrations for the preparation of stock, intermediate, and working standard solutions for CDFA calibration.

Standard TypeConcentrationSolventPreparation Notes
Stock Solution 1.0 mg/mLMethanol (B129727) (HPLC Grade)Prepare from a neat or solid certified reference material.
Intermediate Stock Solution 100 µg/mLMethanol (HPLC Grade)Prepared by a 1:10 dilution of the Stock Solution.
Working Standard 1 10 µg/mLMethanol (HPLC Grade)Prepared by a 1:10 dilution of the Intermediate Stock Solution.
Working Standard 2 5.0 µg/mLMethanol (HPLC Grade)Prepared by a 1:2 dilution of Working Standard 1.
Working Standard 3 1.0 µg/mLMethanol (HPLC Grade)Prepared by a 1:10 dilution of Working Standard 1.
Working Standard 4 0.5 µg/mLMethanol (HPLC Grade)Prepared by a 1:20 dilution of Working Standard 1.
Working Standard 5 0.1 µg/mLMethanol (HPLC Grade)Prepared by a 1:100 dilution of Working Standard 1.

Experimental Protocols

Materials and Reagents
  • This compound (CDFA) certified reference material (≥98% purity)

  • Methanol (HPLC Grade)

  • Deionized water (18.2 MΩ·cm)

  • Acetonitrile (HPLC Grade)

  • Formic acid (LC-MS Grade)

  • Methyl tert-butyl ether (MTBE, GC Grade)

  • Acidic methanol (for GC derivatization)

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Analytical balance

  • Vortex mixer

  • Syringe filters (0.22 µm or 0.45 µm)

Protocol 1: Preparation of CDFA Stock Solution (1.0 mg/mL)
  • Accurately weigh approximately 10 mg of CDFA certified reference material using an analytical balance.

  • Quantitatively transfer the weighed CDFA to a 10 mL Class A volumetric flask.

  • Add a small amount of methanol to dissolve the CDFA completely. Use a vortex mixer if necessary to ensure complete dissolution.

  • Once dissolved, bring the flask to the 10 mL mark with methanol.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • This stock solution has a concentration of 1.0 mg/mL. Store at 4°C in a tightly sealed, amber glass vial when not in use.

Protocol 2: Preparation of Intermediate and Working Standards (Serial Dilution)
  • Intermediate Stock Solution (100 µg/mL): Pipette 1.0 mL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

  • Working Standards: Prepare a series of working standards by performing serial dilutions from the intermediate stock solution or a higher concentration working standard, as detailed in the data presentation table. For example, to prepare the 10 µg/mL working standard, pipette 1.0 mL of the 100 µg/mL intermediate stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

  • Filter each working standard solution through a 0.22 µm or 0.45 µm syringe filter before transferring to an autosampler vial for analysis.

Protocol 3: GC Derivatization of CDFA Standards

Due to the polar nature and low volatility of this compound, derivatization is required for Gas Chromatography (GC) analysis. A common method is the conversion to its methyl ester.[1]

  • Transfer a known volume of each prepared CDFA working standard into a separate reaction vial.

  • Add acidic methanol to each vial. The exact volume and concentration of the acidic methanol will depend on the specific derivatization protocol being followed, but a common approach involves a solution of 10% sulfuric acid in methanol.

  • Cap the vials and heat at a controlled temperature (e.g., 50-60°C) for a specified time (e.g., 1-2 hours) to allow the esterification reaction to complete.

  • After cooling, the derivatized standards are typically extracted into a non-polar solvent like methyl tert-butyl ether (MTBE).[2][3]

  • The organic layer containing the derivatized CDFA is then ready for injection into the GC system.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the preparation of this compound calibration standards.

G cluster_0 Stock Solution Preparation cluster_1 Serial Dilution for Working Standards cluster_2 Analysis Preparation cluster_3 Calibration Curve Generation weigh Weigh CDFA Standard dissolve Dissolve in Methanol weigh->dissolve stock 1.0 mg/mL Stock Solution dissolve->stock intermediate 100 µg/mL Intermediate stock->intermediate 1:10 Dilution working Working Standards (0.1 - 10 µg/mL) intermediate->working Serial Dilutions filter_hplc Filter for HPLC working->filter_hplc derivatize_gc Derivatize for GC working->derivatize_gc analyze Analyze Standards filter_hplc->analyze derivatize_gc->analyze plot Plot Concentration vs. Response analyze->plot

Workflow for CDFA Standard Preparation.

References

Application Note: Solid-Phase Extraction of Chlorodifluoroacetic Acid from Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorodifluoroacetic acid (CDFA) is a haloacetic acid (HAA) that has been detected in various environmental compartments, including precipitation and water bodies.[1] Its persistence and potential for accumulation in the environment necessitate reliable methods for its monitoring in complex matrices like soil.[1] Solid-phase extraction (SPE) offers a robust technique for the cleanup and concentration of analytes from such samples, providing cleaner extracts for instrumental analysis and improving method sensitivity.[2]

This application note details a synthesized protocol for the extraction of this compound from soil samples using weak anion exchange (WAX) solid-phase extraction. Given that CDFA is a short-chain, acidic compound, a WAX sorbent is effective for its retention and separation from soil matrix interferences.[3][4][5] The methodology is based on established principles for the extraction of similar analytes, such as per- and polyfluoroalkyl substances (PFAS) and other haloacetic acids, from soil and water.[2][3]

Principle of Weak Anion Exchange (WAX) SPE

Weak anion exchange SPE is ideal for the extraction of strongly acidic compounds like CDFA.[6] The WAX sorbent contains primary, secondary, or tertiary amine functional groups that are positively charged at a low pH and neutral at a high pH.[7][8] The protocol is designed as follows:

  • Sample Pre-treatment & Loading: The soil extract is acidified. At a pH at least two units below the analyte's pKa, the acidic CDFA is fully protonated and carries a negative charge, allowing it to be retained by the positively charged sorbent.[8]

  • Washing: The cartridge is washed with a mild solvent to remove neutral and weakly retained matrix components while the target analyte remains bound to the sorbent.

  • Elution: The pH of the eluting solvent is raised (e.g., using ammonium (B1175870) hydroxide). This neutralizes the charge on the WAX sorbent, disrupting the ionic interaction and allowing the negatively charged CDFA to be eluted from the cartridge.[5]

This targeted retention and elution mechanism provides high selectivity and recovery for acidic analytes.

Experimental Protocol

Soil Sample Preparation and Extraction
  • Sample Collection & Homogenization: Collect soil samples and remove any large debris. Air-dry the soil in a clean environment and sieve through a 2 mm mesh to ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 20 mL of methanol (B129727) to the tube.

    • Vortex the sample for 1 minute, then place it on a mechanical shaker to agitate for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant (methanol extract) into a clean tube.

    • To the soil pellet, add another 20 mL of methanol, vortex for 1 minute, and centrifuge again.

    • Combine the two methanol extracts.

  • pH Adjustment:

    • Take the combined 40 mL methanol extract and add 160 mL of reagent water to create a 200 mL sample with a 20% methanol concentration.

    • Adjust the pH of the diluted extract to between 2 and 3 using formic acid. This step is crucial for ensuring the CDFA is in its anionic form for retention on the WAX cartridge.[9]

Solid-Phase Extraction (SPE) Procedure

The following procedure utilizes a weak anion exchange (WAX) SPE cartridge (e.g., 150 mg, 6 mL).

  • Cartridge Conditioning:

    • Place the WAX cartridges on an SPE vacuum manifold.

    • Pass 5 mL of methanol through each cartridge.

    • Pass 5 mL of reagent water through each cartridge. Do not allow the sorbent to go dry before loading the sample.[10]

  • Sample Loading:

    • Load the pH-adjusted soil extract onto the conditioned cartridge at a controlled flow rate of approximately 2-3 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of reagent water to remove hydrophilic interferences.

    • Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove excess water. This step is critical for achieving good recoveries.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the CDFA from the cartridge with 5 mL of methanol containing 2% ammonium hydroxide (B78521) (v/v). The basic eluent neutralizes the sorbent, releasing the analyte.

    • Allow the solvent to soak the sorbent for 1-2 minutes before drawing it through.

Eluate Processing and Analysis
  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase used for the analytical instrumentation (e.g., 95:5 water:methanol).

  • Analysis: Analyze the final extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound.

Data Presentation

The following table summarizes representative performance data for the analysis of short-chain PFAS and haloacetic acids using WAX SPE methods, which are analogous to the expected performance for CDFA.

Table 1: Representative Performance Data for WAX SPE of Short-Chain Acids

Parameter Expected Value Reference
Analyte Class Short-Chain Haloacetic Acids / PFAS [3][11]
SPE Sorbent Weak Anion Exchange (WAX) [3][4]
Recovery Rate 80 - 115% [4]
Relative Standard Deviation (RSD) < 15% [12]

| Limit of Quantification (LOQ) | Low ng/L to µg/L range |[12][13] |

Note: These values are representative of similar analytes and should be validated for this compound in the user's laboratory.

Visualization

Below is a diagram illustrating the complete workflow for the solid-phase extraction of this compound from soil.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (WAX) cluster_analysis Analysis p1 1. Homogenize & Sieve Soil p2 2. Methanol Extraction p1->p2 p3 3. Centrifuge & Collect Supernatant p2->p3 p4 4. Dilute & pH Adjust (pH 2-3) p3->p4 s1 5. Condition (Methanol, Water) p4->s1 s2 6. Load Sample s1->s2 s3 7. Wash (Reagent Water) s2->s3 s4 8. Elute (2% NH4OH in Methanol) s3->s4 a1 9. Evaporate & Reconstitute s4->a1 a2 10. LC-MS/MS Analysis a1->a2

Caption: Workflow for CDFA extraction from soil.

References

Application Notes and Protocols for the Spectroscopic Analysis of Chlorodifluoroacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various spectroscopic techniques for the qualitative and quantitative analysis of Chlorodifluoroacetic acid (CDFA). The included protocols offer guidance for sample preparation and instrumental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

Data Presentation
TechniqueNucleusChemical Shift (δ) Range (ppm)MultiplicityCoupling ConstantsNotes
Proton NMR¹H~10-13Singlet-The chemical shift of the acidic proton is concentration and solvent dependent.
Carbon NMR¹³CCarbonyl (C=O): 165-185Quaternary (C-Cl,F₂): 115-135SingletTriplet¹J(C,F)The quaternary carbon will show coupling to the two fluorine atoms.
Fluorine NMR¹⁹F-60 to -80Singlet-Referenced to CFCl₃. The chemical shift can be influenced by solvent and concentration.[1][2][3][4]
Experimental Protocols

1.1 Sample Preparation for NMR Spectroscopy

A general protocol for preparing a CDFA sample for NMR analysis:

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium Oxide (D₂O), Acetone-d₆). The choice of solvent can affect the chemical shift of the acidic proton.

  • Concentration: Prepare a solution with a concentration of 5-25 mg of CDFA in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for ¹H and ¹³C NMR in organic solvents, or a suitable reference for ¹⁹F NMR if required.[5]

  • Mixing: Thoroughly mix the solution until the sample is completely dissolved.

  • Transfer: Transfer the solution to a clean and dry 5 mm NMR tube.

1.2 ¹H NMR Spectroscopy Protocol

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 5 times the longest T1 relaxation time for quantitative analysis.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals for quantitative analysis.

1.3 ¹³C NMR Spectroscopy Protocol

  • Instrument Setup: Similar to ¹H NMR, ensure the instrument is properly tuned and shimmed.

  • Acquisition Parameters:

    • Set a wider spectral width to encompass all carbon signals (e.g., 0-200 ppm).[6][7][8][9]

    • Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum and enhance signal-to-noise. For observing C-F coupling, a non-decoupled or selectively decoupled experiment may be necessary.

    • A longer relaxation delay may be required for quaternary carbons.

  • Processing: Process the data as described for ¹H NMR.

1.4 ¹⁹F NMR Spectroscopy Protocol

  • Instrument Setup: Tune the spectrometer to the ¹⁹F frequency.

  • Acquisition Parameters:

    • Set the spectral width to cover the relevant fluorine chemical shift range.[1][2][4]

    • Proton decoupling can be used to remove any potential long-range ¹H-¹⁹F couplings.

    • Use a suitable reference standard if necessary.[3]

  • Processing: Process the FID as with other NMR experiments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh CDFA B Dissolve in Deuterated Solvent A->B C Add Internal Standard B->C D Transfer to NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Tune and Shim E->F G Set Acquisition Parameters F->G H Acquire FID G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Integration and Peak Picking J->K L Structural Elucidation K->L

Diagram 1: General workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. It is often coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) for the analysis of complex mixtures.

Data Presentation
TechniqueIonization ModeKey Fragments (m/z)Notes
GC-MSElectron Ionization (EI)[M-Cl]⁺, [M-COOH]⁺, [CF₂Cl]⁺Derivatization is often required to increase volatility.[10][11][12][13][14] The molecular ion peak [M]⁺ may be weak or absent.
LC-MSElectrospray Ionization (ESI)[M-H]⁻Suitable for direct analysis of the acid in its deprotonated form.[15]
Experimental Protocols

2.1 GC-MS Analysis with Derivatization

Due to its polarity and low volatility, CDFA typically requires derivatization prior to GC-MS analysis.[10][11][13][14] Esterification is a common derivatization method.[11]

Protocol for Methyl Ester Derivatization:

  • Sample Preparation: Accurately weigh a known amount of CDFA into a reaction vial.

  • Reagent Addition: Add a suitable methylation agent (e.g., diazomethane (B1218177) solution, or methanol (B129727) with an acid catalyst like BF₃ or HCl) to the sample. Caution: Diazomethane is explosive and toxic; handle with extreme care in a fume hood.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating, as required by the chosen reagent.

  • Extraction: After the reaction is complete, extract the methyl ester derivative into an organic solvent (e.g., hexane, dichloromethane).

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄) and concentrate to a suitable volume for injection.

GC-MS Instrumental Parameters:

  • Injector: Split/splitless injector, typically operated at 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) to elute the derivative.

  • Mass Spectrometer: Operate in EI mode with a scan range of m/z 40-400.

2.2 LC-MS Analysis

LC-MS allows for the direct analysis of CDFA without derivatization.[15]

Protocol for LC-MS Analysis:

  • Sample Preparation: Dissolve a known amount of CDFA in the mobile phase or a compatible solvent.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape.

  • Mass Spectrometry:

    • Ionization: ESI in negative ion mode is typically used to detect the [M-H]⁻ ion.

    • Detection: The mass spectrometer can be operated in full scan mode to identify the compound or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantification.

MS_Workflow cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow A CDFA Sample B Derivatization (Esterification) A->B C GC Separation B->C D EI Ionization C->D E Mass Analysis D->E F CDFA Sample G LC Separation F->G H ESI Ionization G->H I Mass Analysis H->I

Diagram 2: Comparison of GC-MS and LC-MS workflows for CDFA analysis.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of molecules, offering a "fingerprint" for identification.

Data Presentation
TechniqueWavenumber (cm⁻¹)Assignment
Infrared (IR)~3500-2500 (broad)O-H stretch (carboxylic acid)
~1750C=O stretch (carbonyl)
~1300-1100C-F stretch
~800-600C-Cl stretch
Raman~1750C=O stretch (carbonyl)
~725C-F₂ symmetric stretch[16]
~380C-C-Cl deformation[16]
~300C-CF₂ deformation[16]

Note: The exact peak positions can vary slightly depending on the physical state of the sample (solid, liquid, gas) and the presence of intermolecular interactions.

Experimental Protocols

3.1 Infrared (IR) Spectroscopy Protocol

  • Sample Preparation:

    • Liquid Film: If CDFA is in its liquid state, a drop can be placed between two salt plates (e.g., KBr, NaCl).

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).[17]

    • ATR: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation. Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment or the pure solvent.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3.2 Raman Spectroscopy Protocol

  • Sample Preparation:

    • Place the liquid sample in a glass vial or NMR tube.

    • Solid samples can be analyzed directly.

  • Data Acquisition:

    • Focus the laser beam on the sample.

    • Set the acquisition parameters, including laser power, exposure time, and number of accumulations, to obtain a spectrum with a good signal-to-noise ratio while avoiding sample degradation.

    • Collect the Raman scattered light using a spectrometer.

Vibrational_Spectroscopy_Logic A This compound Molecule B Interaction with Electromagnetic Radiation A->B C Infrared (IR) Spectroscopy (Absorption of IR light) B->C D Raman Spectroscopy (Inelastic scattering of laser light) B->D E Vibrational Transitions C->E D->E F Measurement of Dipole Moment Changes E->F G Measurement of Polarizability Changes E->G H Functional Group Identification F->H IR Spectrum G->H Raman Spectrum

Diagram 3: Logical relationship between IR and Raman spectroscopy for CDFA analysis.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For this compound, the primary chromophore is the carbonyl group of the carboxylic acid.

Data Presentation
Techniqueλmax (nm)Molar Absorptivity (ε)Notes
UV-Vis~200-210-This corresponds to the n → π* transition of the carbonyl group. The absorption is typically weak and may be affected by the solvent pH.[18]
Experimental Protocol
  • Solvent Selection: Choose a UV-transparent solvent (e.g., water, acetonitrile, hexane).

  • Sample Preparation: Prepare a series of standard solutions of CDFA of known concentrations.

  • Data Acquisition:

    • Record a baseline spectrum using the pure solvent.

    • Measure the absorbance of each standard solution at the λmax.

  • Analysis: Construct a calibration curve by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined from its absorbance using this curve.

References

Application Notes and Protocols for Electrochemical Detection of Chlorodifluoroacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodifluoroacetic acid (CDFA) is a haloacetic acid (HAA) of interest due to its potential environmental and health impacts. Traditional methods for its detection, such as gas chromatography, often require laborious and time-consuming sample preparation, including extraction and derivatization steps. Electrochemical methods offer a promising alternative, providing rapid, sensitive, and cost-effective analysis. This document provides detailed application notes and protocols for the electrochemical detection of CDFA, based on established methods for analogous haloacetic and perfluorinated carboxylic acids.

While direct electrochemical detection methods for CDFA are not extensively reported in the literature, the principles and protocols developed for similar compounds, such as trichloroacetic acid (TCA) and perfluorooctanoic acid (PFOA), can be adapted and optimized for CDFA analysis. The primary proposed mechanism involves the electrocatalytic reduction of the carbon-halogen bond.

Signaling Pathway and Detection Principle

The electrochemical detection of CDFA is predicated on the reductive dehalogenation of the molecule at an electrode surface. This process involves the transfer of electrons from the electrode to the CDFA molecule, leading to the cleavage of a carbon-halogen bond. The resulting current is proportional to the concentration of CDFA in the sample. The general signaling pathway can be visualized as follows:

G cluster_solution Solution Bulk cluster_electrode Electrode Surface CDFA_bulk CDFA in Solution CDFA_adsorbed CDFA Adsorbed on Electrode CDFA_bulk->CDFA_adsorbed Diffusion & Adsorption Electron_transfer Electron Transfer (e-) Dehalogenation Reductive Dehalogenation (C-Cl or C-F bond cleavage) Electron_transfer->Dehalogenation Initiates Products Detection Signal (Current) Dehalogenation->Products Generates

Proposed mechanism for electrochemical detection of CDFA.

Experimental Protocols

The following protocols are adapted from methods developed for other haloacetic acids and perfluorinated compounds. Optimization of parameters such as electrode material, supporting electrolyte, pH, and potential range is crucial for achieving sensitive and selective detection of CDFA.

Protocol 1: Voltammetric Detection using a Modified Glassy Carbon Electrode

This protocol is based on the general approach for the voltammetric determination of haloacetic acids.

1. Materials and Reagents:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Counter Electrode: Platinum wire

  • Supporting Electrolyte: 0.1 M phosphate (B84403) buffer solution (PBS) or Britton-Robinson buffer.

  • This compound (CDFA) standard solutions

  • High-purity water (Milli-Q or equivalent)

  • Polishing materials: Alumina (B75360) slurry (0.3 and 0.05 µm)

2. Electrode Preparation:

  • Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

  • Rinse the electrode thoroughly with high-purity water.

  • Soncate the electrode in ethanol (B145695) and then in high-purity water for 2 minutes each to remove any residual alumina particles.

  • Dry the electrode under a stream of nitrogen.

3. Electrochemical Measurement:

  • Assemble the three-electrode system in an electrochemical cell containing the supporting electrolyte.

  • De-aerate the solution by purging with nitrogen gas for at least 15 minutes.

  • Perform cyclic voltammetry (CV) or linear sweep voltammetry (LSV) by scanning the potential from an initial potential to a final potential (e.g., from +0.5 V to -1.5 V vs. Ag/AgCl). The optimal potential window should be determined experimentally.

  • Record the voltammogram of the supporting electrolyte as a blank.

  • Add a known concentration of CDFA to the electrochemical cell and record the voltammogram.

  • For quantitative analysis, differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are recommended for higher sensitivity.

4. Data Analysis:

  • Measure the peak current from the voltammogram after baseline correction.

  • Construct a calibration curve by plotting the peak current versus the concentration of CDFA.

  • Determine the limit of detection (LOD) based on a signal-to-noise ratio of 3.

Protocol 2: Amperometric Detection

Amperometric detection offers high sensitivity and is suitable for flow-injection analysis or chromatographic detection.

1. Materials and Reagents:

  • Same as Protocol 1.

2. Electrode Preparation:

  • Prepare the working electrode as described in Protocol 1.

3. Electrochemical Measurement:

  • Assemble the three-electrode system in the electrochemical cell with the supporting electrolyte.

  • Apply a constant potential to the working electrode. This potential should be chosen from the voltammetric data, corresponding to the peak potential of CDFA reduction.

  • Allow the background current to stabilize.

  • Inject a known concentration of CDFA into the cell and record the change in current over time.

4. Data Analysis:

  • Measure the steady-state current response after the addition of CDFA.

  • Create a calibration plot of the current response versus CDFA concentration.

Experimental Workflow

The general workflow for developing an electrochemical detection method for CDFA is outlined below.

G A Electrode Selection & Preparation (e.g., GCE, modified electrodes) B Optimization of Supporting Electrolyte (Type, Concentration, pH) A->B C Voltammetric Characterization (CV, LSV) B->C D Selection of Detection Technique (DPV, SWV, Amperometry) C->D E Optimization of Instrumental Parameters (e.g., Scan Rate, Pulse Height) D->E F Analytical Performance Evaluation (Linear Range, LOD, Selectivity) E->F G Real Sample Analysis F->G

Workflow for electrochemical method development.

Data Presentation: Performance of Electrochemical Sensors for Related Haloacetic and Perfluorinated Acids

AnalyteElectrodeTechniqueLinear RangeLimit of Detection (LOD)Reference
Trichloroacetic Acid (TCA)Platinum ElectrodeLSV-4x10⁻⁶ mol L⁻¹[1]
Brominated Trihaloacetic AcidsGold ElectrodeVoltammetry with Chemometrics-µg/L level[2]
Perfluorooctanoic Acid (PFOA)Graphene Nanosheet-based Sensor-0.05 - 500.0 µM10.4 nM[3]
Perfluorodecanoic Acid (PFDA)Graphene Nanosheet-based Sensor-0.08 - 500.0 µM16.6 nM[3]
Perfluorooctanoic Acid (PFOA)Selective Ionomer Coated SPESWV0 - 500 nM15 nM (6.51 ± 0.2 ppb)[4]

Troubleshooting and Considerations

  • Electrode Fouling: The products of the electrochemical reaction can sometimes adsorb onto the electrode surface, leading to a decrease in signal over time. Regular polishing and cleaning of the electrode are essential.

  • Interference: Other electroactive species in the sample matrix may interfere with the detection of CDFA. It is important to assess the selectivity of the method by testing for potential interferents.

  • Oxygen Interference: Dissolved oxygen is electroactive and can interfere with reductive processes. De-aeration of the solution with an inert gas like nitrogen or argon is critical.

  • pH Effects: The electrochemical behavior of organic acids is often pH-dependent. The pH of the supporting electrolyte should be optimized to achieve the best signal.

Conclusion

Electrochemical methods present a viable and advantageous approach for the detection of this compound. By adapting and optimizing existing protocols for similar haloacetic and perfluorinated acids, researchers can develop sensitive and selective analytical methods. The protocols and data presented in this application note provide a solid foundation for initiating such development and validation studies. The key to success will be systematic optimization of the experimental parameters, particularly the working electrode material and the composition of the supporting electrolyte.

References

Application Notes and Protocols: The Use of Chlorodifluoroacetic Acid in Fluorinated Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced efficacy and bioavailability of pharmaceuticals.[1] Chlorodifluoroacetic acid (CDFA) and its corresponding sodium salt (SCDA) have emerged as versatile and cost-effective reagents for the introduction of the difluoromethyl (CF₂H) and difluoromethylene (=CF₂) moieties.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of a variety of fluorinated organic compounds.

The primary utility of CDFA and SCDA lies in their ability to serve as precursors to difluorocarbene (:CF₂), a highly reactive intermediate, through thermal decarboxylation.[1] This reactive species can then be trapped by a wide range of nucleophiles and unsaturated systems to afford valuable difluoromethylated and gem-difluorinated products.

Core Applications

The applications of this compound in fluorinated compound synthesis are broad, with significant implications for drug discovery and development. Key applications include:

  • O-, S-, N-, and Se-Difluoromethylation: The introduction of the difluoromethyl group to heteroatoms is a common strategy to modulate the properties of bioactive molecules.

  • Synthesis of gem-Difluoroolefins: The transformation of aldehydes and ketones into 1,1-difluoroalkenes provides access to important synthetic intermediates.

  • Synthesis of gem-Difluorocyclopropanes: The [2+1] cycloaddition of difluorocarbene with alkenes yields strained ring systems that are of interest in medicinal chemistry.

  • Synthesis of Fluorinated Heterocycles: Many pharmaceuticals and agrochemicals contain fluorinated heterocyclic scaffolds, and CDFA serves as a key building block in their synthesis.

Data Presentation: Quantitative Analysis of Difluoromethylation Reactions

The following tables summarize the reaction conditions and yields for the difluoromethylation of various substrates using sodium chlorodifluoroacetate (SCDA) as the difluorocarbene source.

Table 1: O-Difluoromethylation of Phenols

EntryPhenol (B47542) SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolK₂CO₃DMF/H₂O120294
24-MethoxyphenolK₂CO₃DMF/H₂O120291
34-ChlorophenolK₂CO₃DMF/H₂O120285
44-NitrophenolK₂CO₃DMF/H₂O120278
52-NaphtholK₂CO₃DMF/H₂O120288

Data sourced from Organic Syntheses Procedure.[1]

Table 2: S-Difluoromethylation of Thiols

EntryThiol SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃DMF95894
24-MethoxythiophenolK₂CO₃DMF95886
34-ChlorothiophenolK₂CO₃DMF95875
42-NaphthalenethiolK₂CO₃DMF95881
52-MercaptobenzothiazoleK₂CO₃DMF95865 (S-CHF₂) / 32 (N-CHF₂)

Data sourced from Mehta, V. P.; Greaney, M. F. Org. Lett. 2013, 15, 5036-5039.[2]

Table 3: N-Difluoromethylation of Heterocycles

EntryHeterocycle SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
11H-BenzimidazoleK₂CO₃DMF95878
2TheophyllineK₂CO₃DMF95889 (total)
34-ThiopyridineK₂CO₃DMF95892 (thione)
41-Phenyl-1H-tetrazole-5-thiolK₂CO₃DMF95895 (thione)

Data sourced from Mehta, V. P.; Greaney, M. F. Org. Lett. 2013, 15, 5036-5039.[2]

Experimental Protocols

Protocol 1: O-Difluoromethylation of Phenols

This protocol describes a general procedure for the synthesis of aryl difluoromethyl ethers from phenols using sodium chlorodifluoroacetate.

Materials:

  • Phenol substrate (1.0 equiv)

  • Sodium chlorodifluoroacetate (SCDA) (2.8 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Oil bath

  • Nitrogen inlet

Procedure:

  • To a round-bottom flask charged with the phenol substrate (1.0 equiv) and potassium carbonate (2.0 equiv), add DMF and deionized water (9:1 v/v).[1]

  • Degas the solution with a stream of nitrogen for 1 hour while stirring.[1]

  • Add sodium chlorodifluoroacetate (2.8 equiv) to the reaction mixture in one portion under a positive pressure of nitrogen.[1]

  • Heat the reaction mixture to 120 °C in a preheated oil bath and stir for 2 hours. Vigorous gas evolution will be observed.[1]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aryl difluoromethyl ether.[1]

Protocol 2: S-Difluoromethylation of Aromatic Thiols

This protocol outlines a general method for the synthesis of aryl difluoromethyl sulfides from aromatic thiols.

Materials:

  • Aromatic thiol substrate (1.0 equiv)

  • Sodium chlorodifluoroacetate (SCDA) (2.0 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Screw-capped reaction vial

  • Magnetic stirrer

  • Heating block

Procedure:

  • In an oven-dried screw-capped reaction vial, combine the aromatic thiol (1.0 equiv), sodium chlorodifluoroacetate (2.0 equiv), and potassium carbonate (1.5 equiv).[2]

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous DMF via syringe.

  • Seal the vial tightly and heat the reaction mixture to 95 °C with vigorous stirring for 8 hours.[2]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The resulting crude product can be purified by silica gel chromatography to yield the pure aryl difluoromethyl sulfide.[2]

Protocol 3: Synthesis of gem-Difluoroolefins (β,β-Difluorostyrene)

This protocol details the synthesis of β,β-difluorostyrene from benzaldehyde (B42025).

Materials:

  • Benzaldehyde (1.0 equiv)

  • Triphenylphosphine (B44618) (1.1 equiv)

  • Sodium chlorodifluoroacetate (SCDA) (1.5 equiv)

  • Anhydrous diglyme (B29089)

  • Two-necked flask with reflux condenser and dropping funnel

  • Magnetic stirrer

  • Oil bath

Procedure:

  • In a two-necked flask, place triphenylphosphine (1.1 equiv) and benzaldehyde (1.0 equiv) in anhydrous diglyme.[4]

  • Prepare a solution of dry sodium chlorodifluoroacetate (1.5 equiv) in warm (70 °C) anhydrous diglyme.[4]

  • Heat the flask containing the phosphine (B1218219) and aldehyde to 160 °C in an oil bath.[4]

  • Add the warm SCDA solution dropwise to the reaction flask over 1.5-2 hours.[4]

  • After the addition is complete, flash-distill the diglyme and product under reduced pressure into a receiver cooled with dry ice.[4]

  • Fractionally distill the collected liquid to obtain pure β,β-difluorostyrene.[4]

Reaction Mechanisms and Workflows

The following diagrams illustrate the key reaction pathways and experimental workflows associated with the use of this compound derivatives.

G Generation of Difluorocarbene from SCDA SCDA Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) Decarboxylation Thermal Decarboxylation (Heat, ~95-160°C) SCDA->Decarboxylation Difluorocarbene Difluorocarbene (:CF₂) Decarboxylation->Difluorocarbene NaCl Sodium Chloride (NaCl) Decarboxylation->NaCl Loss of CO2 Carbon Dioxide (CO₂) Decarboxylation->CO2 Loss of

Caption: Thermal decarboxylation of SCDA to generate difluorocarbene.

G O-Difluoromethylation of Phenols Workflow Start Start Reactants Phenol + K₂CO₃ in DMF/H₂O Start->Reactants Degas Degas with N₂ (1 h) Reactants->Degas Add_SCDA Add SCDA Degas->Add_SCDA Heat Heat to 120°C (2 h) Add_SCDA->Heat Workup Aqueous Workup & Extraction Heat->Workup Purification Column Chromatography Workup->Purification Product Aryl Difluoromethyl Ether Purification->Product

Caption: Experimental workflow for the O-difluoromethylation of phenols.

G Synthesis of gem-Difluoroolefins (Wittig-type Reaction) Difluorocarbene Difluorocarbene (:CF₂) Ylide Phosphonium Ylide [Ph₃P⁺-CF₂⁻] Difluorocarbene->Ylide + PPh₃ PPh3 Triphenylphosphine (PPh₃) PPh3->Ylide Betaine Oxaphosphetane Intermediate Ylide->Betaine + R-CHO Aldehyde Aldehyde (R-CHO) Aldehyde->Betaine Olefin gem-Difluoroolefin (R-CH=CF₂) Betaine->Olefin Elimination Ph3PO Triphenylphosphine Oxide (Ph₃PO) Betaine->Ph3PO Elimination

Caption: Proposed mechanism for the synthesis of gem-difluoroolefins.

Conclusion

This compound and its sodium salt are powerful reagents for the introduction of fluorine-containing functional groups into organic molecules. Their low cost, stability, and operational simplicity make them attractive alternatives to other fluorinating agents, particularly in the context of large-scale synthesis.[1] The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the utility of CDFA in their synthetic endeavors. The versatility of difluorocarbene generated from CDFA opens up a wide array of synthetic possibilities, enabling the efficient construction of novel fluorinated compounds with potential applications in medicine and beyond.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chlorodifluoroacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chlorodifluoroacetic acid (CDFA).

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound (CDFA)?

A1: this compound (CDFA) can be synthesized through several routes, primarily involving the oxidation or hydrolysis of appropriate precursors. Key methods include:

  • Oxidation of 2-chloro-1,1-difluoroethene (HCFC-1122): This method involves the oxidation of 2-chloro-1,1-difluoroethene using a strong oxidizing agent like potassium permanganate.[1]

  • Hydrolysis of Chlorodifluoroacetyl Halides: The hydrolysis of chlorodifluoroacetyl chloride or fluoride (B91410) is a direct method to produce CDFA.

  • From Ethyl Chlorodifluoroacetate: Atmospheric oxidation of ethyl chlorodifluoroacetate has been shown to produce CDFA.[2][3]

  • Hydrolysis of 1,1,2-trichloro-2,2-difluoroethane derivatives: Certain derivatives of this compound can be hydrolyzed to yield CDFA.

Q2: What are the critical parameters to control for optimizing CDFA yield?

A2: Optimizing the yield of CDFA requires careful control of several reaction parameters:

  • Temperature: Temperature significantly influences the reaction rate and the formation of byproducts. The optimal temperature will vary depending on the chosen synthesis route.[2][3]

  • Reactant Stoichiometry: The molar ratio of reactants is crucial. An excess of one reactant may be necessary to drive the reaction to completion but can also lead to increased byproduct formation.

  • Catalyst Selection and Concentration: For catalyzed reactions, the choice of catalyst and its concentration are critical for both reaction rate and selectivity.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing product formation while minimizing degradation or side reactions.

  • Solvent: The choice of solvent can affect reactant solubility, reaction rate, and product stability.

Q3: What are the common impurities encountered in CDFA synthesis and how can they be removed?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., other halogenated acetic acids), and residual catalysts or solvents. Purification can be achieved through:

  • Distillation: Fractional distillation is often effective for separating CDFA from volatile impurities due to its relatively high boiling point (122 °C).[4][5]

  • Crystallization: Since CDFA is a solid at room temperature (melting point 20-23 °C), crystallization can be an effective purification method.[4][5]

  • Chromatography: For high-purity applications, techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed for purification.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using analytical techniques like GC or NMR. - Extend the reaction time if starting materials are still present. - Increase the reaction temperature cautiously, as this may also increase byproduct formation.
Suboptimal Reactant Ratio - Experiment with varying the molar ratios of the reactants to find the optimal balance for your specific conditions.
Catalyst Inactivity - Ensure the catalyst is fresh and has been stored under appropriate conditions. - Consider trying a different catalyst or increasing the catalyst loading.
Product Loss During Workup - If using liquid-liquid extraction, ensure the pH is optimized to keep the carboxylic acid in the desired phase. - Be cautious during distillation to avoid loss of the product, especially if it is co-distilling with the solvent.
Side Reactions - Analyze the crude product to identify major byproducts. - Adjust reaction conditions (e.g., lower temperature, different solvent) to minimize the formation of these byproducts.
Problem 2: Product Purity Issues
Possible Cause Suggested Solution
Presence of Unreacted Starting Materials - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Utilize fractional distillation to separate the product from more volatile starting materials.
Formation of Byproducts - Identify the byproducts using techniques like GC-MS or NMR. - Modify the reaction conditions to suppress the formation of these impurities. - Employ a suitable purification method (distillation, crystallization, or chromatography) to remove the byproducts.
Residual Solvent - After extraction, ensure the organic phase is thoroughly dried before removing the solvent. - Use a high-vacuum system to effectively remove residual high-boiling solvents.
Contamination from Glassware - The product may fume in moist air and can react with glass containers.[6] Ensure all glassware is thoroughly dried before use.

Data Presentation

Table 1: Comparison of Selected this compound Synthesis Parameters

Synthesis RouteStarting MaterialOxidizing/Hydrolyzing AgentTypical SolventTemperature (°C)Reported Yield (%)
Oxidation of Alkene2-chloro-1,1-difluoroethenePotassium PermanganateWater/AcetoneRoom TemperatureModerate to High
Hydrolysis of EsterEthyl chlorodifluoroacetateAtmospheric Oxidation (Cl atoms)Gas Phase287–313 K86 ± 8[2][3]
Hydrolysis of Acyl ChlorideChlorodifluoroacetyl chlorideWater-Room TemperatureHigh
From Sodium Salt Precursor*Sodium ChlorodifluoroacetateTriphenylphosphine/AldehydeDiglyme16067-79[6]

*Note: This reaction uses the sodium salt of CDFA to synthesize another compound, but the conditions provide insight into the stability and reactivity of the chlorodifluoroacetate moiety.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-1,1-difluoroethene (Precursor to CDFA)

This protocol describes the synthesis of 2-chloro-1,1-difluoroethene by dehydrochlorination of 1,1-dichloro-2,2-difluoroethane (B1293416).[1]

Materials:

Procedure:

  • Prepare a solution of potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Heat the solution to reflux.

  • Slowly add 1,1-dichloro-2,2-difluoroethane to the refluxing solution.

  • After the addition is complete, continue to reflux the mixture for several hours.

  • Monitor the reaction by taking aliquots and analyzing them by GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Distill the dried organic layer to obtain pure 2-chloro-1,1-difluoroethene.

Protocol 2: Preparation of Sodium Chlorodifluoroacetate

This protocol describes the preparation of the sodium salt from this compound.[6]

Materials:

Procedure:

  • Prepare a cooled, stirred solution of sodium hydroxide in methanol.

  • Slowly add a solution of this compound in methanol, ensuring the temperature remains below 40 °C.[6]

  • After the addition is complete, remove the methanol under reduced pressure at 40 °C.[6]

  • The resulting salt is pulverized and dried overnight at room temperature under vacuum (1 mm).[6]

  • The salt is obtained in essentially quantitative yield.[6]

Visualizations

Synthesis_Workflow General Workflow for CDFA Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Select Synthesis Route Reagents Prepare Precursors & Reagents Start->Reagents ReactionSetup Set up Reaction Apparatus Reagents->ReactionSetup RunReaction Perform Synthesis under Controlled Conditions ReactionSetup->RunReaction Monitor Monitor Reaction Progress (e.g., GC, NMR) RunReaction->Monitor Quench Quench Reaction Monitor->Quench Extraction Extraction & Washing Quench->Extraction Drying Dry Organic Phase Extraction->Drying Purification Purify Product (Distillation/Crystallization) Drying->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization Purity Determine Purity (GC, HPLC) Characterization->Purity End Store Purified CDFA Purity->End

Caption: A general experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low CDFA Yield Start Low Yield Observed CheckCompletion Is the reaction complete? Start->CheckCompletion YesCompletion Yes CheckCompletion->YesCompletion Check by GC/NMR NoCompletion No CheckCompletion->NoCompletion Check by GC/NMR CheckWorkup Was there significant product loss during workup? YesCompletion->CheckWorkup Reaction Complete OptimizeConditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature cautiously - Adjust reactant stoichiometry NoCompletion->OptimizeConditions Incomplete Reaction End End OptimizeConditions->End YesWorkup Yes CheckWorkup->YesWorkup NoWorkup No CheckWorkup->NoWorkup RefineWorkup Refine Workup Procedure: - Optimize extraction pH - Check for product volatility - Ensure complete transfer of material YesWorkup->RefineWorkup Product Loss CheckByproducts Are there significant byproducts? NoWorkup->CheckByproducts Minimal Workup Loss RefineWorkup->End YesByproducts Yes CheckByproducts->YesByproducts Analyze crude mixture NoByproducts No CheckByproducts->NoByproducts MinimizeByproducts Modify Reaction Conditions: - Lower reaction temperature - Change solvent - Use a more selective catalyst YesByproducts->MinimizeByproducts Byproduct Formation NoByproducts->End Yield Optimized MinimizeByproducts->End

Caption: A logical diagram for troubleshooting low yield in this compound synthesis.

References

Troubleshooting peak tailing for Chlorodifluoroacetic acid in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting assistance for peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Chlorodifluoroacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A factor greater than 1.2 often indicates significant tailing, though values up to 1.5 may be acceptable for some assays.[2] This distortion can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility.[3]

Q2: What are the primary causes of peak tailing when analyzing an acidic compound like this compound?

A2: Peak tailing for acidic compounds like this compound typically arises from secondary, unwanted interactions between the analyte and the stationary phase.[2][3] Key causes include:

  • Secondary Polar Interactions: Unwanted interactions between the polar carboxylic acid group of the analyte and active sites on the silica-based column packing, such as residual silanol (B1196071) groups (Si-OH).[2][4] Metal impurities on the silica (B1680970) surface can also increase the acidity of these silanols, worsening the interaction.[4][5][6]

  • Mobile Phase pH Effects: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized (deprotonated) and un-ionized (protonated) forms. These two forms will have different interactions with the stationary phase, leading to a broadened, tailing peak.[1][7]

  • Column Issues: Physical problems with the column, such as a void at the inlet, channeling in the packed bed, or a partially blocked inlet frit, can distort the flow path and cause peak tailing.[2][7][8] Column contamination and degradation over time are also common causes.[9]

  • Extra-Column Effects: Issues outside the column can contribute to peak distortion. These include excessive dead volume from using tubing with a large internal diameter or long length, or from poorly made connections between the column and the injector or detector.[9][10]

  • Sample Overload: Injecting too much sample or a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[7][9]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase, it can cause peak distortion.[3][9][11] It is always recommended to dissolve the sample in the mobile phase itself.[3]

Q3: How does mobile phase pH specifically affect the peak shape of this compound?

A3: For acidic compounds, the mobile phase pH is critical for achieving good peak shape. To prevent secondary interactions and ensure a single retention mechanism, the pH should be adjusted to suppress the ionization of the analyte. For an acid like this compound, this means setting the mobile phase pH at least 2 units below its pKa. This ensures the compound is predominantly in its single, un-ionized (protonated) form, which minimizes interactions with residual silanols and promotes a consistent interaction with the reversed-phase stationary phase.[3][8]

Q4: Can the choice of HPLC column influence peak tailing for this analysis?

A4: Absolutely. The choice of column is crucial. Modern HPLC columns made from high-purity silica (Type B) have a lower content of metal impurities and fewer, less acidic residual silanol groups, which significantly reduces the potential for secondary interactions that cause tailing.[5][6] Furthermore, columns that are "end-capped" have many of the residual silanols chemically bonded with a small silane (B1218182) to make them inert.[2] For highly polar acidic compounds, columns with polar-embedded phases or those designed for aqueous mobile phases (AQ-type) can also improve peak shape.[1][12]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Guide 1: Mobile Phase Optimization

Peak tailing for acidic analytes is frequently linked to the mobile phase. Adjusting the pH and buffer concentration can have a significant impact on peak symmetry.

Data Presentation: Effect of Mobile Phase pH on Tailing Factor

The following table summarizes the expected impact of mobile phase pH on the tailing factor for a typical acidic analyte. The goal is to keep the analyte in a single, un-ionized state to minimize secondary interactions.

Mobile Phase pH relative to Analyte pKaExpected Analyte StateTailing Factor (Tf)Rationale
pH > pKa + 2Mostly IonizedHigh (>1.5)Strong secondary interactions between the ionized analyte and the stationary phase.
pH ≈ pKaMixed (Ionized & Un-ionized)Very High (>1.8)Multiple analyte forms exist, leading to significant peak broadening and tailing.[1][7]
pH < pKa - 2Mostly Un-ionizedIdeal (1.0 - 1.2)Analyte is in a single protonated form, minimizing secondary silanol interactions.[3][8]

Experimental Protocol: Mobile Phase pH Adjustment Study

This protocol outlines a systematic way to determine the optimal mobile phase pH for the analysis of this compound.

  • Preparation of Mobile Phases:

    • Prepare a series of aqueous mobile phase buffers with different pH values. For this compound, a range of pH 2.0 to 3.5 is a good starting point. Use a suitable buffer, such as phosphate (B84403) or formate, at a concentration of 10-25 mM.

    • For each pH value, prepare the final mobile phase by mixing the aqueous buffer with the appropriate organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired ratio.

  • System Equilibration:

    • Install the HPLC column (e.g., a C18 column).

    • Equilibrate the entire HPLC system with the first mobile phase (e.g., pH 3.5) for at least 15-20 column volumes.

  • Chromatographic Analysis:

    • Inject a standard solution of this compound.

    • Record the chromatogram and calculate the tailing factor for the analyte peak.

  • Iterative Testing:

    • Change to the next mobile phase pH (e.g., pH 3.0) and ensure the column is thoroughly re-equilibrated before the next injection.

    • Repeat step 3 for each prepared mobile phase.

  • Data Analysis:

    • Compare the tailing factors obtained with each mobile phase. The pH that provides the most symmetrical peak (Tf closest to 1.0) is the optimum.

Guide 2: Column and System Health Check

If mobile phase optimization does not resolve the issue, the problem may lie with the column or the HPLC system itself.

  • Column Contamination/Degradation: If the column is old or has been used with complex sample matrices, it may be contaminated.[9]

    • Solution: Attempt to wash the column by flushing it with a strong solvent (e.g., 100% acetonitrile for a reversed-phase column).[8] If this does not improve the peak shape, the column may be degraded and should be replaced.[2][8]

  • Column Void/Blocked Frit: A sudden drop in pressure or a drastically misshapen peak could indicate a void at the column inlet or a blocked frit.[7]

    • Solution: Disconnect the column, reverse its flow direction, and flush it to waste with a strong solvent at a low flow rate. This may dislodge particulates from the inlet frit.[2][7] If a void is suspected, the column typically needs to be replaced. Using a guard column can help protect the analytical column from contamination and particulates.[7]

  • Extra-Column Volume: Tailing that affects all peaks in the chromatogram could be a sign of extra-column band broadening.[9]

    • Solution: Inspect all tubing and connections between the injector and the detector. Ensure that tubing is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[1] Check that all fittings are properly seated to avoid dead volume.[10]

Visualizations

Diagram 1: Analyte Interactions on the Stationary Phase

The following diagram illustrates the different interactions that can occur at the surface of a C18 silica-based stationary phase, leading to peak tailing for an acidic analyte.

Caption: Analyte interactions causing peak tailing.

Diagram 2: Troubleshooting Workflow for Peak Tailing

This flowchart provides a logical sequence of steps to diagnose and resolve peak tailing issues for this compound.

G start Peak Tailing Observed (Tf > 1.2) check_sample Step 1: Check Sample - Is sample overloaded? - Is solvent stronger than mobile phase? start->check_sample fix_sample Action: - Dilute sample. - Dissolve sample in mobile phase. check_sample->fix_sample Yes check_mobile_phase Step 2: Optimize Mobile Phase - Is pH appropriate for an acid? (at least 2 units below pKa) - Is buffer concentration adequate? check_sample->check_mobile_phase No fix_sample->check_mobile_phase Re-analyze fix_mobile_phase Action: - Lower mobile phase pH. - Increase buffer strength (10-50 mM). check_mobile_phase->fix_mobile_phase No check_column Step 3: Evaluate Column - Is the column old or contaminated? - Any signs of voids/blockage? check_mobile_phase->check_column Yes fix_mobile_phase->check_column Re-analyze fix_column Action: - Flush column with strong solvent. - Replace with a new/appropriate column. check_column->fix_column Yes check_system Step 4: Inspect System - Check for leaks. - Minimize tubing length/diameter. check_column->check_system No fix_column->check_system Re-analyze fix_system Action: - Remake connections. - Use appropriate tubing. check_system->fix_system Yes end_node Peak Shape Optimized check_system->end_node No fix_system->end_node Re-analyze

Caption: A logical workflow for troubleshooting HPLC peak tailing.

References

Technical Support Center: Chlorodifluoroacetic Acid (CDFA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chlorodifluoroacetic acid (CDFA) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Here, you will find information to help you overcome common challenges in your experiments, with a focus on mitigating analytical interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound (CDFA) analysis?

The most significant interferences in CDFA analysis, a member of the haloacetic acid (HAA) family, stem from the sample matrix and the analytical method itself. These can be broadly categorized as:

  • Matrix Effects: Components of the sample other than the analyte can interfere with the analysis. In Liquid Chromatography-Mass Spectrometry (LC-MS), this often manifests as ion suppression or enhancement, where co-eluting compounds from the sample matrix affect the ionization efficiency of CDFA in the mass spectrometer's ion source.[1][2] For Gas Chromatography (GC), matrix components can cause signal enhancement by deactivating active sites in the inlet and column.

  • Co-eluting Compounds: In LC-MS/MS analysis of water samples, high concentrations of inorganic anions such as chloride and sulfate (B86663) can co-elute with the highly polar haloacetic acids and cause signal suppression.[3]

  • Sample Preparation Artifacts: Contaminants can be introduced during sample preparation. Common sources include plasticizers (e.g., phthalates) leaching from labware, impurities in solvents, and residues from extraction media.[1]

  • Derivatization Issues (for GC analysis): As CDFA is polar and non-volatile, derivatization is required for GC analysis.[4] Interferences can arise from incomplete derivatization, side reactions, or excess derivatizing reagent. For instance, when using pentafluorobenzyl bromide (PFBBr), a common derivatizing agent, impurities in the reagent can be a source of background contamination.[3][5]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of CDFA?

Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering the analyte. Common techniques include:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte.[6]

    • Liquid-Liquid Extraction (LLE): A classic technique to separate the analyte from the sample matrix based on solubility.

    • Dilution: For less complex matrices, simple dilution can be effective in reducing the concentration of interfering substances.[2]

  • Optimized Chromatographic Separation: Achieve baseline separation of CDFA from known matrix interferents. This can be accomplished by optimizing the mobile phase composition, gradient, and choice of chromatographic column. Specialized columns, such as mixed-mode or high-capacity anion exchange columns, can be particularly effective for separating haloacetic acids from inorganic anions.[3][7]

  • Matrix Elimination/Diversion: In some setups, it's possible to divert the early-eluting, matrix-heavy portion of the sample to waste before the analyte reaches the mass spectrometer.[7] Two-dimensional ion chromatography (2D-IC) can also be employed to remove the matrix in the first dimension.[8]

  • Use of Isotope-Labeled Internal Standards: This is a highly recommended approach. An isotopically labeled version of CDFA will have nearly identical chemical and physical properties to the native analyte. It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction during data analysis.[3]

Q3: Why am I seeing poor peak shape (e.g., tailing) for CDFA in my GC analysis?

Poor peak shape in GC is a common issue, often related to the polar nature of underivatized acidic compounds or activity in the GC system.

  • Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining free CDFA will interact strongly with the GC column, leading to peak tailing. Ensure your derivatization protocol (reagent concentration, temperature, and time) is optimized for complete reaction.[9]

  • Active Sites: Active sites in the GC inlet (liner) or the column itself can cause adsorption of polar analytes, resulting in tailing peaks. Using an inert liner and a properly deactivated column is crucial. If you suspect column activity, conditioning the column at a high temperature or trimming the first few centimeters may help.[10]

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.[10]

Troubleshooting Guides

LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Low or No Signal for CDFA Ion suppression from co-eluting matrix components.1. Perform a post-extraction spike to quantify the matrix effect. 2. Improve sample cleanup using SPE or LLE. 3. Optimize chromatography to separate CDFA from the suppression zone. 4. Use an isotope-labeled internal standard.
Poor ionization of CDFA.1. Optimize MS source parameters (e.g., capillary voltage, gas flows, temperature). 2. Ensure the mobile phase pH is appropriate for negative ionization mode.
Instrument contamination.1. Clean the ion source. 2. Check for blockages in the sample path.
Poor Reproducibility Inconsistent matrix effects between samples.1. Standardize the sample preparation procedure meticulously. 2. Use an isotope-labeled internal standard in all samples, standards, and blanks.
Variable sample injection volume.1. Check the autosampler for proper function and ensure no air bubbles are in the syringe.
High Background Noise Contaminated solvents or reagents.1. Use high-purity, LC-MS grade solvents and additives.[1] 2. Prepare fresh mobile phases daily.
Leaching from plasticware.1. Use polypropylene (B1209903) or glass containers where possible.
GC Analysis (with Derivatization)
Issue Potential Cause Troubleshooting Steps
Low CDFA-Derivative Signal Incomplete derivatization reaction.1. Optimize derivatization conditions (temperature, time, reagent concentration).[9] 2. Ensure the sample is dry before adding the derivatizing reagent, as moisture can interfere.
Degradation of the derivative in the injector.1. Check the injector temperature; it should be high enough to volatilize the derivative but not cause degradation. 2. Use a deactivated inlet liner.[10]
Leaks in the GC system.1. Perform a leak check of the injector, column fittings, and gas lines.[10]
Peak Tailing for CDFA-Derivative Active sites in the inlet or column.1. Replace the inlet liner and septum. 2. Condition the GC column according to the manufacturer's instructions. 3. Trim 10-15 cm from the front of the column.[10]
Co-elution with an interfering compound.1. Adjust the oven temperature program to improve separation.
Extraneous Peaks in the Chromatogram Excess derivatizing reagent or by-products.1. Optimize the amount of derivatizing reagent used. 2. Incorporate a cleanup step after derivatization if necessary.
Contamination from the sample matrix.1. Improve the initial sample extraction and cleanup procedure.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Haloacetic Acids in Water

This protocol provides a general framework. Specific parameters must be optimized for your instrument and application.

  • Sample Preparation (SPE):

    • Condition a suitable anion exchange SPE cartridge.

    • Load 100 mL of the water sample.

    • Wash the cartridge to remove interfering ions.

    • Elute the haloacetic acids with an appropriate solvent (e.g., methanol (B129727) with a small percentage of acid).

    • Evaporate the eluate and reconstitute in the initial mobile phase.

  • LC Conditions:

    • Column: A C18 or mixed-mode column suitable for polar analytes.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A shallow gradient starting with a high percentage of mobile phase A.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-20 µL.

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be determined by infusing a pure standard of CDFA. A hypothetical transition would be from the deprotonated molecule [M-H]⁻ to a characteristic fragment ion. For CDFA (C₂HClF₂O₂), the molecular weight is approximately 130.48 g/mol . The precursor ion would be m/z 129. The product ion would need to be determined experimentally. Two transitions are typically monitored for each analyte for quantification and confirmation.[11]

    • Optimization: Optimize cone/fragmentor voltage and collision energy for each transition.[12]

Protocol 2: General GC-ECD/MS Method for Haloacetic Acids in Water (with PFBBr Derivatization)

This protocol is based on common methods for haloacetic acid analysis.

  • Extraction:

    • Acidify the water sample to pH <0.5 with sulfuric acid.

    • Extract the haloacetic acids with an organic solvent like methyl tert-butyl ether (MTBE).

  • Derivatization:

    • Concentrate the extract.

    • Add a solution of pentafluorobenzyl bromide (PFBBr) in a suitable solvent.[4]

    • Add a catalyst/base (e.g., potassium carbonate) and incubate at an elevated temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes).[3]

    • Cool the reaction mixture and perform a cleanup step (e.g., washing with a bicarbonate solution) to remove excess reagent and acids.[6]

  • GC Conditions:

    • Column: A mid-polarity column (e.g., DB-35ms or equivalent).[6]

    • Injector: Splitless injection at 200-250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 40-50°C), hold for a few minutes, then ramp up to a final temperature of 250-280°C.

    • Detector: Electron Capture Detector (ECD) or Mass Spectrometer (MS). The ECD is highly sensitive to the PFB derivatives.

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis Analysis sample Water Sample spe Solid-Phase Extraction (SPE) sample->spe Loading elute Elution & Reconstitution spe->elute Elution lc LC Separation elute->lc Injection ms MS/MS Detection (MRM) lc->ms Ionization data Data Analysis ms->data Data Acquisition

Caption: Workflow for CDFA analysis by LC-MS/MS.

troubleshooting_gc_peak_tailing start Peak Tailing Observed in GC check_derivatization Is derivatization complete? start->check_derivatization check_system_activity Is the GC system inert? check_derivatization->check_system_activity Yes optimize_derivatization Optimize reaction: - Increase time/temp - Check reagent amount - Ensure sample is dry check_derivatization->optimize_derivatization No replace_consumables Replace inlet liner and septum check_system_activity->replace_consumables No problem_solved Problem Resolved check_system_activity->problem_solved Yes optimize_derivatization->problem_solved condition_column Condition or trim the column replace_consumables->condition_column condition_column->problem_solved

Caption: Troubleshooting logic for peak tailing in GC analysis.

References

Technical Support Center: Chlorodifluoroacetic Acid Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Chlorodifluoroacetic acid (CDFA) and other haloacetic acids by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for analyzing this compound by LC-MS?

A1: Electrospray Ionization (ESI) in negative ion mode (ESI-) is typically the preferred method for analyzing this compound and other haloacetic acids. The acidic nature of these compounds allows them to be readily deprotonated, forming [M-H]⁻ ions which can be sensitively detected by the mass spectrometer.

Q2: How can I minimize matrix effects when analyzing complex samples containing this compound?

A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge.[1][2][3] To mitigate these effects, consider the following strategies:

  • Effective Sample Preparation: Implement a robust sample cleanup procedure, such as Solid Phase Extraction (SPE), to remove interfering matrix components.[4]

  • Chromatographic Separation: Optimize your liquid chromatography method to ensure baseline separation of CDFA from co-eluting matrix components.

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard that co-elutes with the analyte is a highly effective way to compensate for matrix effects.[5]

  • Standard Addition: The method of standard addition can also be used to correct for matrix effects by preparing calibration standards in the sample matrix.[1]

Q3: Is derivatization necessary for the analysis of this compound?

A3: While not always mandatory, derivatization can significantly improve the signal-to-noise ratio for acidic compounds like CDFA.[6] Derivatization can enhance ionization efficiency, particularly in positive ion mode, and improve chromatographic properties.[7][6] However, direct injection methods using sensitive modern mass spectrometers can often achieve desired detection limits without derivatization.[8][9]

Q4: What are the key instrument parameters to optimize for better sensitivity?

A4: To enhance sensitivity, systematic optimization of the ESI source parameters is crucial.[10][11][12] Key parameters to adjust include the capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature, and cone voltage.[13] Regular tuning and calibration of the mass spectrometer are also essential for maintaining optimal performance.[14][15]

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise (S/N) Ratio

A low signal-to-noise ratio can be caused by several factors, from sample preparation to instrument settings. Follow this guide to diagnose and resolve the issue.

Troubleshooting Steps:

  • Verify Instrument Performance: Ensure the mass spectrometer is properly tuned and calibrated. A recent calibration is critical for optimal ion transmission and sensitivity.[14][15]

  • Check Sample Preparation:

    • Concentration: Confirm that the sample concentration is within the optimal range for your instrument. Overly concentrated samples can lead to ion suppression.[15][16]

    • Sample Integrity: Ensure the analyte has not degraded. Prepare fresh standards and samples if necessary.

    • pH Adjustment: For acidic analytes like CDFA, adjusting the sample pH can improve ionization efficiency.[17]

  • Optimize Ionization Source Parameters: Systematically optimize ESI source parameters. The optimal values can vary between instruments.

Optimizing ESI Parameters for this compound (Negative Ion Mode)

ParameterTypical Starting ValueOptimization RangePurpose
Capillary Voltage (kV) -3.0-2.5 to -4.0Optimizes the electric field for efficient droplet charging.
Cone Voltage (V) 3020 - 50Affects in-source fragmentation and ion transmission.[13]
Source Temperature (°C) 120100 - 150Aids in the desolvation of ESI droplets.
Desolvation Gas Flow (L/hr) 800600 - 1000Facilitates solvent evaporation from charged droplets.[13]
Desolvation Temperature (°C) 350300 - 500Crucial for the efficient desolvation of analyte ions.
Nebulizer Gas Pressure (psi) 4530 - 60Affects the formation and size of the ESI spray droplets.

Logical Relationship: Troubleshooting Poor Signal-to-Noise

PoorSignal Start Low S/N Detected Check_Tune Verify MS Tune & Calibration Start->Check_Tune Check_Sample Evaluate Sample Preparation Check_Tune->Check_Sample If still low Optimize_Source Optimize ESI Source Parameters Check_Sample->Optimize_Source If still low Good_Signal Improved S/N Optimize_Source->Good_Signal

Caption: A workflow for troubleshooting a poor signal-to-noise ratio.

Issue 2: High Background Noise

High background noise can obscure the analyte signal and lead to poor sensitivity and inaccurate quantification.

Troubleshooting Steps:

  • Solvent and Mobile Phase Purity:

    • Use high-purity, LC-MS grade solvents and additives.[18] Lower-grade solvents can introduce significant background contamination.

    • Prepare fresh mobile phases daily to prevent microbial growth and degradation.

  • Sample Matrix:

    • Complex sample matrices are a common source of high background.[1][2]

    • Implement a robust sample cleanup procedure, such as Solid Phase Extraction (SPE), to remove matrix components. A detailed SPE protocol is provided in the Experimental Protocols section.

  • Instrument Contamination:

    • Contaminants can accumulate in the LC system (tubing, injector, column) and the mass spectrometer source.[19][20]

    • Flush the LC system with a strong solvent (e.g., a high percentage of organic solvent) to remove contaminants.

    • Clean the mass spectrometer's ion source, including the capillary and cone, as per the manufacturer's instructions.

Logical Relationship: Troubleshooting High Background Noise

HighBackground Start High Background Noise Detected Check_Solvents Check Solvents & Mobile Phases Start->Check_Solvents Evaluate_Matrix Evaluate Sample Matrix Check_Solvents->Evaluate_Matrix If still high Inspect_Instrument Inspect Instrument for Contamination Evaluate_Matrix->Inspect_Instrument If still high Reduced_Background Reduced Background Noise Inspect_Instrument->Reduced_Background

Caption: A decision tree for troubleshooting high background noise.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for extracting this compound from water samples. Optimization may be required based on the specific sample matrix and analytical goals.

Materials:

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge.

  • Sample Loading:

    • Adjust the pH of the water sample to between 7 and 8.

    • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove unretained matrix components.

  • Elution:

    • Elute the retained analytes with 5 mL of a 5% ammonium hydroxide in methanol solution.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Experimental Workflow: SPE Protocol

SPE_Workflow Condition Condition SPE Cartridge (Methanol & Water) Load Load pH-Adjusted Sample Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Elute Elute with Ammoniated Methanol Wash->Elute Dry Dry Down Under Nitrogen Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS Analysis Reconstitute->Analyze

Caption: A step-by-step workflow for the Solid Phase Extraction protocol.

Protocol 2: Direct Injection LC-MS/MS Analysis

This protocol outlines a direct injection method for the analysis of this compound in relatively clean water samples.

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column suitable for polar compounds.

LC Conditions:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C

MS/MS Conditions (MRM Mode):

  • Ionization Mode: ESI Negative

  • Precursor Ion (m/z): To be determined for this compound

  • Product Ion(s) (m/z): To be determined for this compound

  • Collision Energy (eV): To be optimized for the specific precursor-product transition

Procedure:

  • Filter the sample through a 0.22 µm filter.

  • Transfer the filtered sample to an autosampler vial.

  • Inject the sample into the LC-MS/MS system.

  • Acquire data in MRM mode.

  • Quantify the analyte using a calibration curve prepared with appropriate standards.

References

Technical Support Center: Stability of Chlorodifluoroacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the stability of chlorodifluoroacetic acid in various organic solvents. Since direct stability data is often not publicly available, this guide focuses on empowering users to conduct their own stability assessments through forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound in organic solvents a concern?

A1: this compound is a reactive compound and a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stability in organic solvents is crucial for ensuring the consistency of reaction outcomes, the purity of the final product, and the safety of manufacturing processes. Degradation can lead to the formation of unknown impurities, which may have undesirable toxicological profiles.

Q2: What are the primary degradation pathways for carboxylic acids like this compound?

A2: Common degradation pathways for carboxylic acids include decarboxylation (loss of CO2), especially with heat, and reaction with nucleophiles. While hydrolysis is a major degradation pathway in aqueous solutions, in organic solvents, reactions with the solvent itself (if it is nucleophilic, e.g., alcohols) or trace impurities can occur. Oxidation is another potential degradation route.[1]

Q3: What is a forced degradation study?

A3: A forced degradation or stress study is an experiment where a substance is intentionally exposed to conditions more severe than accelerated stability testing.[2] The goal is to generate degradation products to understand the degradation pathways and to develop and validate a stability-indicating analytical method.[3][4][5] A degradation of 5-20% is typically targeted.[3]

Q4: Which analytical technique is most suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC with UV detection, is the most common and powerful technique for stability-indicating assays.[2][6][7][8] It can separate the parent compound from its degradation products, allowing for accurate quantification of both.

Q5: How do I select appropriate organic solvents for my stability study?

A5: The choice of solvent is critical and should be based on the intended application. Consider a range of solvents with varying polarities and functional groups (e.g., protic vs. aprotic). Ensure the this compound is soluble in the selected solvents.[9] It is also important to use high-purity, anhydrous solvents if you wish to exclude hydrolysis as a variable.[9]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the stationary phase; Column overload.For acidic compounds like this compound, ensure the mobile phase pH is low enough to keep it protonated. Adding 0.1% Trifluoroacetic Acid (TFA) can improve peak shape.[10] Also, try diluting the sample to check for column overload.[10]
Fluctuating Retention Times Inconsistent mobile phase composition; Poor column temperature control; Column not equilibrated.Prepare fresh mobile phase daily and ensure it is well-mixed.[11] Use a column oven for stable temperature control.[11] Ensure the column is equilibrated for a sufficient time with the mobile phase before injection.[11]
Poor Resolution Between Parent and Degradant Peaks Suboptimal mobile phase or stationary phase.Optimize the mobile phase composition (e.g., organic-to-aqueous ratio, pH).[10] Test different HPLC columns with different stationary phase chemistries to find one that provides the best selectivity for your analytes.[12]
Ghost Peaks Contaminated mobile phase or injector carryover.Use HPLC-grade solvents and fresh mobile phase. Implement a robust needle wash protocol in your autosampler method.
Experimental (Forced Degradation) Troubleshooting
Issue Potential Cause Troubleshooting Steps
No or Very Little Degradation Observed Stress conditions are too mild.Increase the temperature, concentration of the stressor (if applicable), or the duration of the study.[13]
Too Much Degradation (>20%) Stress conditions are too harsh.Reduce the temperature, concentration of the stressor, or the duration of the study. It may be necessary to take multiple time points to find the optimal degradation level.[5]
Inconsistent or Irreproducible Results Inconsistent experimental setup; Impurities in solvents.Ensure precise control over temperature and timing. Use high-purity solvents from the same batch for all experiments to minimize variability.
Mass Imbalance (Sum of parent and degradants is not ~100%) Co-eluting peaks; Non-chromophoric degradants; Volatile degradants.Use a peak purity analysis tool (e.g., Diode Array Detector) to check for co-elution.[5] Use a mass spectrometer (LC-MS) to look for degradants that may not have a UV chromophore. Consider Gas Chromatography (GC) if volatile degradants are suspected.

Experimental Protocols

Protocol: Forced Degradation Study of this compound in Organic Solvents

This protocol outlines a general procedure for assessing the stability of this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • HPLC-grade organic solvents (e.g., Acetonitrile, Methanol, Tetrahydrofuran (THF), Dichloromethane)

  • Temperature-controlled oven or heating block

  • Volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

  • Appropriate HPLC column (e.g., C18)

2. Preparation of Stock and Sample Solutions:

  • Prepare a stock solution of this compound in a non-reactive, volatile solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each solvent to be tested, transfer a precise volume of the stock solution into a vial and dilute with the test solvent to the final target concentration.

3. Stress Conditions:

  • Thermal Stress: Place the sample vials in an oven at an elevated temperature (e.g., 60 °C).

  • Control Sample: Keep one vial at a controlled room temperature or refrigerated to serve as an unstressed control.

  • Time Points: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

4. Sample Analysis:

  • Immediately after withdrawal, dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze each sample by a validated stability-indicating HPLC method.

  • Record the peak area of this compound and any degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

  • Plot the percentage of remaining this compound against time for each solvent.

  • Calculate the degradation rate or half-life if appropriate.

Data Presentation

The quantitative data generated from the forced degradation study should be summarized in a clear, tabular format for easy comparison.

Table 1: Example - Stability of this compound at 60 °C

Organic Solvent Time (hours) This compound Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%)
Acetonitrile0100.00.00.0
898.51.2< LOQ
2495.24.10.5
4890.87.91.1
Methanol0100.00.00.0
892.16.8< LOQ
2478.519.32.0
4861.335.13.4
Dichloromethane0100.00.00.0
899.8< LOQ< LOQ
2499.50.4< LOQ
4899.10.8< LOQ

*Note: This table contains illustrative data. Actual results will vary based on experimental conditions.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) samples Prepare Samples in Test Solvents stock->samples control Control Sample (Refrigerated) samples->control stress Thermal Stress (e.g., 60 °C) samples->stress sampling Sample at Time Points (0, 8, 24, 48h) control->sampling stress->sampling hplc HPLC Analysis sampling->hplc data Data Processing & Reporting hplc->data

Caption: Workflow for the forced degradation study of this compound.

Potential Degradation Pathway

G CDAA This compound (CClF2COOH) Decarboxy Difluorochloromethane (CHF2Cl) + CO2 CDAA->Decarboxy Heat Ester Methyl Chlorodifluoroacetate (CClF2COOCH3) CDAA->Ester Reaction with Alcohol Solvent Methanol (CH3OH) Solvent->Ester

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Quantification of Chlorodifluoroacetic acid (CDFA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Chlorodifluoroacetic acid (CDFA) in biological samples.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of CDFA, with a focus on mitigating matrix effects.

Q1: My CDFA signal is showing significant suppression or enhancement in biological samples compared to standards in a clean solvent. How can I identify and quantify this matrix effect?

A1: Matrix effects, the suppression or enhancement of an analyte's signal due to co-eluting compounds, are a common challenge in LC-MS/MS analysis.[1][2] To quantify the matrix effect, you can compare the peak area of CDFA in a post-extraction spiked blank matrix sample to the peak area of CDFA in a neat solution at the same concentration.[1]

Calculation of Matrix Effect: Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.[2]

Matrix Effect (%) Interpretation
< 85%Significant Ion Suppression
85% - 115%Acceptable/Minor Matrix Effect
> 115%Significant Ion Enhancement

Q2: What are the primary strategies to minimize matrix effects for CDFA quantification?

A2: There are three main strategies to combat matrix effects: optimizing sample preparation, refining chromatographic conditions, and using an appropriate internal standard.

  • Sample Preparation: The goal is to remove interfering endogenous components from the sample. For small acidic molecules like CDFA, common techniques include:

    • Protein Precipitation (PPT): A simple and fast method, but may not provide the cleanest extracts.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts by using a solid sorbent to selectively retain the analyte or interferences.

  • Chromatography: Adjusting the chromatographic method can separate CDFA from co-eluting matrix components.

    • Gradient Optimization: Modifying the mobile phase gradient can improve the resolution between CDFA and interfering peaks.

    • Column Chemistry: Testing different column chemistries (e.g., C18, Phenyl-Hexyl) can alter selectivity.

  • Internal Standard (IS): The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard.[3][4] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, thus providing accurate correction.[5]

Q3: I am still observing significant matrix effects after optimizing my sample preparation. What should I try next?

A3: If matrix effects persist, a combination of strategies is recommended. The following workflow can help systematically address the issue.

G start Significant Matrix Effect Observed sample_prep Optimize Sample Preparation (PPT, LLE, SPE) start->sample_prep check1 Matrix Effect Still Present? sample_prep->check1 chromatography Modify Chromatographic Conditions (Gradient, Column) check1->chromatography Yes end_good Analysis Compensated for Matrix Effects check1->end_good No check2 Matrix Effect Still Present? chromatography->check2 is_check Are you using a Stable Isotope-Labeled (SIL) IS? check2->is_check Yes check2->end_good No use_sil Implement a SIL-IS for CDFA is_check->use_sil No is_check->end_good Yes use_sil->end_good end_bad Further Method Development Required

Figure 1. Troubleshooting workflow for matrix effects.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for CDFA in Human Plasma

This protocol provides a basic method for the extraction of CDFA from plasma, suitable for initial method development.

  • Sample Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., ¹³C₂-CDFA) to each plasma sample, standard, and quality control (QC).

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of Haloacetic Acids

This protocol is adapted from methods for the analysis of haloacetic acids in water and can be used as a starting point for CDFA analysis.[6][7]

Parameter Condition
LC System UPLC/HPLC System
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode

Example Gradient Profile:

Time (min) % Mobile Phase B
0.05
2.040
3.095
5.095
5.15
7.05

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled (SIL) internal standard preferred over a structural analog for CDFA quantification?

A1: A SIL internal standard, such as ¹³C₂-labeled CDFA, is nearly identical to CDFA in terms of its chemical and physical properties, including its extraction recovery and chromatographic retention time.[5] This ensures that it experiences the same degree of matrix effects as the analyte, providing the most accurate correction.[3] Structural analogs can have different retention times and ionization efficiencies, which may lead to inadequate compensation for matrix effects.[4]

Q2: Can I use a surrogate matrix to prepare my calibration standards if I cannot obtain blank matrix?

A2: Yes, if blank biological matrix is unavailable or contains endogenous levels of CDFA, a surrogate matrix can be used.[8] A common surrogate matrix is a solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS).[8] It is crucial to validate the use of the surrogate matrix by demonstrating that the analyte's response is parallel in both the surrogate and the authentic biological matrix.

Q3: What are the typical sample preparation methods for haloacetic acids in urine?

A3: For urine samples, which can have high salt content, a derivatization step followed by headspace gas chromatography-mass spectrometry (GC-MS) has been shown to be effective for a range of haloacetic acids.[9] This method involves converting the non-volatile acids into more volatile esters for analysis. For LC-MS/MS, a dilute-and-shoot approach or solid-phase extraction may be suitable depending on the required sensitivity.

Q4: How does the choice of ionization technique (ESI vs. APCI) affect matrix effects?

A4: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI) because the ionization process occurs in the liquid phase and is more easily influenced by co-eluting compounds that can alter droplet formation and solvent evaporation. APCI, where ionization occurs in the gas phase, tends to be less affected by the sample matrix. For a small, polar molecule like CDFA, ESI in negative ion mode is typically the preferred method for achieving high sensitivity.

Q5: What is the general workflow for quantifying CDFA in a biological sample?

A5: The following diagram outlines a typical workflow for the quantification of CDFA.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Aliquot Biological Sample (e.g., Plasma) add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) sample->add_is extract Extract CDFA (PPT, LLE, or SPE) add_is->extract reconstitute Evaporate and Reconstitute extract->reconstitute inject Inject Sample into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas (Analyte and IS) detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Against Calibration Curve calculate->quantify

Figure 2. General workflow for CDFA quantification.

References

Technical Support Center: Chlorodifluoroacetic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chlorodifluoroacetic acid derivatization reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear guidance for successful derivatization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of this compound derivatization?

A1: this compound and its derivatives are often used in organic synthesis. Derivatization is a technique used to modify a molecule to enhance its properties for analysis, such as improving volatility for gas chromatography (GC) or increasing detection sensitivity.[1][2][3] For instance, converting a non-volatile compound into a more volatile derivative allows for its analysis by GC.[2][3]

Q2: What are the most common types of derivatization reactions?

A2: The three most prevalent categories of derivatization reactions for GC analysis are silylation, acylation, and alkylation.[1][3][4]

  • Silylation: Replaces an active hydrogen with a silyl (B83357) group, which is a popular method for GC sample analysis.[4][5]

  • Acylation: Introduces an acyl group to compounds with active hydrogens like alcohols, phenols, and amines.[4][5]

  • Alkylation: Replaces an active hydrogen with an alkyl group, commonly used for carboxylic acids and phenols.[4][6]

Q3: My derivatization reaction is not working. What are some initial checks I should perform?

A3: When a derivatization reaction fails, it's essential to start with the basics. Ensure all glassware is thoroughly dried, as moisture can inhibit or completely stop the reaction.[2] Verify the purity and integrity of your reagents and solvents. It is also crucial to confirm that the reaction temperature and time are appropriate for the specific derivatization agent and analyte.[2][7]

Q4: How can I improve the yield of my derivatization reaction?

A4: Optimizing several parameters can lead to a higher reaction yield. These include the molar ratio of the derivatizing agent to the analyte, the concentration of the derivatization agent, the reaction temperature, and the reaction time.[7] For instance, a higher concentration of the derivatization agent can sometimes increase the yield.[7] It's also important to ensure that any acidic byproducts are removed, as they can negatively impact the reaction.[1]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your this compound derivatization experiments.

Problem Potential Cause Recommended Solution
Low or No Product Formation Presence of moisture in reagents or glassware.Ensure all glassware is oven-dried and reagents are anhydrous. Store derivatizing agents in a desiccator.[2]
Inactive or degraded derivatizing reagent.Use a fresh batch of the derivatizing reagent. Check the expiration date and storage conditions.
Incorrect reaction temperature or time.Optimize the reaction temperature and time. Some reactions require heating to proceed to completion.[2][7]
Inappropriate solvent.The solvent should be capable of dissolving the reactants and not interfere with the reaction. For acylation, solvents like pyridine (B92270) or tetrahydrofuran (B95107) can accept acidic byproducts.[1]
Presence of Multiple Products or Byproducts Incomplete reaction.Increase the reaction time, temperature, or the concentration of the derivatizing agent.[2][7]
Side reactions with other functional groups.Protect other reactive functional groups in the molecule before carrying out the derivatization.
Formation of acidic byproducts.For acylation reactions using anhydrides or acyl halides, acidic byproducts must be removed before GC analysis to prevent column damage.[1][4]
Poor Chromatographic Peak Shape (Tailing or Broadening) Adsorption of the underivatized analyte to the GC column.Ensure the derivatization reaction has gone to completion. Derivatization reduces the polarity of the analyte, minimizing interaction with the column.[1][3]
Presence of acidic byproducts.Remove acidic byproducts before injecting the sample into the GC.[1][4]
Inconsistent or Non-Reproducible Results Variation in sample preparation.Standardize the sample preparation protocol, including the amount of sample, reagent, and solvent used.
Instability of the derivative.Analyze the derivatized sample as soon as possible. Check the short-term and long-term stability of the derivatives under different storage conditions.[7]

Experimental Workflow for Troubleshooting

Caption: Troubleshooting workflow for derivatization reactions.

Experimental Protocols

General Protocol for Derivatization using Sodium Chlorodifluoroacetate

This protocol is a general guideline and may require optimization for specific applications.

1. Preparation of Sodium Chlorodifluoroacetate:

  • To a cooled and stirred solution of sodium hydroxide (B78521) in methanol (B129727), slowly add a solution of this compound in methanol.[8]

  • Ensure the temperature is kept below 40°C.[8]

  • Remove the methanol under reduced pressure at 40°C.[8]

  • Pulverize and dry the resulting salt overnight at room temperature under vacuum (1 mm).[8]

  • The salt should be dried again in the same manner immediately before use.[8]

2. Derivatization Reaction:

  • In a reaction flask equipped with a stirrer, dropping funnel, and condenser, add the compound to be derivatized and anhydrous diglyme (B29089).[8]

  • Prepare a solution of sodium chlorodifluoroacetate in anhydrous diglyme and place it in the dropping funnel.[8]

  • Purge the system with dry nitrogen.[8]

  • Heat the reaction flask to the desired temperature (e.g., 160°C) while stirring.[8]

  • Add the sodium chlorodifluoroacetate solution dropwise over a period of 1.5–2 hours.[8]

  • The reaction time and temperature may need to be optimized for your specific substrate. Reaction times can range from a few hours to over 50 hours, with temperatures varying accordingly.[8]

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • The work-up procedure will depend on the nature of the product. It may involve extraction, washing, and drying of the organic phase.

  • The product may be purified by distillation or chromatography.

Optimization of Derivatization Parameters

To achieve optimal reaction yield, consider investigating the following parameters[7]:

  • Molar ratio of derivatization agent to analyte: Test different ratios to find the most effective concentration.

  • Concentration of derivatization agent: Varying the concentration can impact reaction completeness.[7]

  • Reaction temperature: Investigate a range of temperatures to determine the optimal condition.[7]

  • Reaction time: Monitor the reaction progress over time to identify the point of maximum conversion.[7]

Data Summary

The following table summarizes typical reaction conditions and yields for a generic derivatization reaction. These values should be used as a starting point for optimization.

ParameterCondition 1Condition 2Condition 3
Solvent Diglyme1,2-dimethoxyethaneTriethylene glycol dimethyl ether
Temperature 160°CReflux160°C
Time 1.5–2 hours~50 hours2 hours
Yield -40–55%64%
Data adapted from a representative organic synthesis procedure and may not be specific to this compound derivatization.[8]

Logical Relationship of Derivatization Parameters

DerivatizationParameters Analyte Analyte (with active hydrogen) Product Derivatized Product (More Volatile/Detectable) Analyte->Product Reagent Derivatizing Reagent (e.g., this compound derivative) Reagent->Product Conditions Reaction Conditions (Temperature, Time, Solvent) Conditions->Product Influences Yield and Rate Byproducts Byproducts (e.g., Acids) Conditions->Byproducts Can Promote Side Reactions Analysis Successful GC/MS Analysis Product->Analysis Byproducts->Analysis Interferes with

References

Technical Support Center: Troubleshooting Inconsistent Retention Times for Chlorodifluoroacetic Acid in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting inconsistent retention times in the chromatographic analysis of Chlorodifluoroacetic Acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for shifting retention times when analyzing this compound?

Inconsistent retention times for acidic analytes like this compound in reversed-phase HPLC can stem from several factors. The most frequent culprits include:

  • Mobile Phase Instability: Variations in the mobile phase composition, pH, or inadequate degassing can significantly impact the retention of polar, ionizable compounds.[1][2]

  • Column Issues: Column aging, contamination from sample matrix, or insufficient equilibration can alter the stationary phase chemistry and lead to drift in retention times.[1][3][4]

  • System Hardware Problems: Fluctuations in pump flow rate, leaks in the system, or inconsistent column temperature control can all cause retention time variability.[1][5][6]

  • Sample-Related Effects: The composition of the sample solvent, sample pH, or overloading the column can lead to distorted peak shapes and shifting retention.[6]

Q2: My retention times are consistently decreasing with each injection. What should I investigate first?

A progressive decrease in retention time often points to a change in the mobile phase or the column itself. Here’s a troubleshooting workflow:

  • Check Mobile Phase Composition: If you are using a pre-mixed mobile phase, the more volatile organic component may be evaporating over time, leading to a gradual decrease in retention.[5][7] Consider preparing fresh mobile phase or using an online mixing system.[5]

  • Verify Mobile Phase pH: For an acidic compound like this compound, a slight increase in the mobile phase pH can increase its ionization and decrease its retention in reversed-phase chromatography.[8][9] Ensure your buffer is adequately prepared and its pH is stable.

  • Column Equilibration: Insufficient column equilibration before starting a sequence of analyses can lead to retention time drift in the initial injections.[3][7] Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase.[2]

  • Column Contamination: Buildup of contaminants from previous injections can alter the stationary phase. Try flushing the column with a strong solvent.[2]

Q3: My retention times are fluctuating randomly. What could be the cause?

Random or erratic retention times often suggest a hardware-related issue. Here are the primary areas to check:

  • Pump Performance and Leaks: Air bubbles in the pump head, worn pump seals, or faulty check valves can lead to inconsistent flow rates and, consequently, fluctuating retention times.[1][6] Carefully inspect the system for any leaks, as even very small, non-dripping leaks can cause problems.[5]

  • Mobile Phase Mixing: If you are using an online mixer, ensure it is functioning correctly. Inconsistent mixing will lead to a variable mobile phase composition.[10]

  • Injector Issues: Problems with the autosampler, such as sample overload or contamination, can contribute to retention time variability.[2]

Troubleshooting Guides

Guide 1: Diagnosing and Stabilizing Mobile Phase Issues

Inconsistent mobile phase is a primary source of retention time variability for polar and ionizable analytes like this compound.

Symptoms:

  • Gradual drift in retention time over a series of runs.

  • Sudden shifts in retention time after preparing a new batch of mobile phase.

  • Poor peak shape.

Troubleshooting Steps:

  • Mobile Phase Preparation:

    • Always measure solvent components accurately. Gravimetric preparation is more accurate than volumetric.

    • Ensure all salts and additives are fully dissolved before use.

    • Filter all aqueous components before mixing.

  • pH Control:

    • The retention of acidic compounds is highly sensitive to mobile phase pH.[8][9][11]

    • Use a buffer with a pKa within +/- 1 pH unit of your desired mobile phase pH.

    • Measure the pH of the aqueous portion of the mobile phase before mixing with the organic solvent.[12]

  • Degassing:

    • Inadequate degassing can lead to bubble formation in the pump and detector, causing flow rate and baseline instability.

    • Use an online degasser or degas the mobile phase by sparging with helium, sonication, or vacuum filtration.[6]

  • Solvent Volatility:

    • When using pre-mixed mobile phases, the more volatile organic component can evaporate over time, leading to an increase in the aqueous content and longer retention times.[5][7]

    • Keep mobile phase reservoirs capped.[5]

Experimental Protocol: Preparation of a Buffered Mobile Phase

This protocol outlines the preparation of a phosphate-buffered mobile phase, commonly used for controlling pH in reversed-phase HPLC.

  • Prepare the Aqueous Buffer:

    • Weigh out the required amount of potassium phosphate (B84403) monobasic (KH₂PO₄) to achieve the desired buffer concentration (e.g., 20 mM).

    • Dissolve the salt in a specific volume of HPLC-grade water.

    • Adjust the pH to the desired value (e.g., pH 3.0) using a concentrated acid like phosphoric acid.

    • Filter the buffer solution through a 0.45 µm filter.

  • Prepare the Mobile Phase:

    • Measure the required volumes of the filtered aqueous buffer and the organic solvent (e.g., acetonitrile (B52724) or methanol) separately.

    • Combine the aqueous and organic portions in the final mobile phase reservoir.

    • Thoroughly mix the mobile phase.

    • Degas the final mobile phase before use.

Guide 2: Addressing Column-Related Retention Time Shifts

The column is the heart of the separation, and its condition is critical for reproducible results.

Symptoms:

  • Gradual increase or decrease in retention time over the column's lifetime.

  • Changes in peak shape, such as tailing or fronting.

  • Sudden shifts in retention after a particular sample injection.

Troubleshooting Steps:

  • Column Equilibration:

    • Before starting any analysis, ensure the column is fully equilibrated with the mobile phase.[3][7]

    • For ion-pair chromatography or when using mobile phase additives, a longer equilibration time is often necessary.[2][3]

  • Column Contamination:

    • Sample matrix components can accumulate on the column, altering its chemistry.[1][2]

    • Use a guard column to protect the analytical column from strongly retained or particulate matter.[5]

    • If contamination is suspected, flush the column with a series of strong solvents.

  • Column Aging:

    • Over time, the stationary phase can degrade, especially when using aggressive mobile phases (e.g., high or low pH).[3] This can lead to a gradual decrease in retention.

    • Monitor column performance metrics like peak shape and efficiency to track its health.

Experimental Protocol: Column Flushing and Regeneration

  • Disconnect the column from the detector.

  • Flush with mobile phase without the buffer salts (e.g., water/organic solvent mixture) to remove any precipitated buffer.

  • Flush with 100% of the organic solvent used in the mobile phase (e.g., acetonitrile or methanol).

  • For stubborn, non-polar contaminants, flush with a stronger solvent like isopropanol (B130326) or a mixture of hexane (B92381) and isopropanol (for reversed-phase columns).

  • Flush again with the mobile phase organic solvent.

  • Gradually re-introduce the mobile phase and allow the column to equilibrate before use.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention Time of an Acidic Analyte

% Acetonitrile in WaterRetention Time (min)
30%12.5
40%8.2
50%5.1
60%3.0

Note: This is illustrative data. Actual retention times will vary depending on the specific column, temperature, and other chromatographic conditions.

Table 2: Influence of Column Temperature on Retention Time

Column Temperature (°C)Retention Time (min)
259.8
308.5
357.4
406.5

Note: Increasing the column temperature generally leads to a decrease in retention time.[13][14]

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent Retention Times Start Inconsistent Retention Time Observed Check_Pattern What is the pattern of the shift? Start->Check_Pattern Gradual_Drift Gradual, Consistent Drift Check_Pattern->Gradual_Drift Gradual Random_Fluctuation Random Fluctuation Check_Pattern->Random_Fluctuation Random Sudden_Shift Sudden, Abrupt Shift Check_Pattern->Sudden_Shift Sudden Mobile_Phase_Check Check Mobile Phase - Evaporation? - pH drift? Gradual_Drift->Mobile_Phase_Check Pump_Check Check Pump and for Leaks - Air bubbles? - Worn seals? Random_Fluctuation->Pump_Check New_Mobile_Phase New Batch of Mobile Phase? Sudden_Shift->New_Mobile_Phase Column_Equilibration Ensure Adequate Column Equilibration Mobile_Phase_Check->Column_Equilibration Column_Contamination Suspect Column Contamination Column_Equilibration->Column_Contamination Mixer_Check Verify Mobile Phase Mixer Performance Pump_Check->Mixer_Check System_Change Recent System Change? (e.g., new column, tubing) New_Mobile_Phase->System_Change No Prepare_Fresh_MP Prepare Fresh Mobile Phase New_Mobile_Phase->Prepare_Fresh_MP Yes Verify_Installation Verify Installation and Connections System_Change->Verify_Installation Yes

Caption: A logical workflow for troubleshooting inconsistent retention times.

Mobile_Phase_pH_Effect Effect of Mobile Phase pH on Acidic Analyte Retention Low_pH Low Mobile Phase pH (e.g., pH < pKa) Analyte_Neutral This compound is Primarily Neutral (Non-ionized) Low_pH->Analyte_Neutral High_Retention Increased Hydrophobicity -> Longer Retention Time Analyte_Neutral->High_Retention High_pH High Mobile Phase pH (e.g., pH > pKa) Analyte_Ionized This compound is Primarily Ionized (Anionic) High_pH->Analyte_Ionized Low_Retention Increased Polarity -> Shorter Retention Time Analyte_Ionized->Low_Retention

Caption: Relationship between mobile phase pH and retention of acidic analytes.

References

Technical Support Center: Chlorodifluoroacetic acid (CDFA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low recovery of Chlorodifluoroacetic acid (CDFA) during sample preparation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound (CDFA) that can affect its recovery during sample preparation?

A1: this compound is a highly polar and water-soluble compound.[1] Its key properties include a melting point of 20-23 °C, a boiling point of 122 °C, and a pKa of 0.46, indicating it is a strong acid.[2][3] These characteristics mean that CDFA will be ionized (negatively charged) at neutral or basic pH, which significantly influences the choice of extraction technique and conditions.

Q2: Why is derivatization often necessary for the analysis of CDFA by Gas Chromatography (GC)?

A2: Due to its high polarity and low volatility, CDFA requires a derivatization step to convert it into a more volatile and less polar compound suitable for GC analysis.[1][4] Common derivatization methods for haloacetic acids involve converting them into their methyl or other short-chain esters using reagents like acidic methanol (B129727) or diazomethane.[1][5]

Q3: Which sample preparation techniques are most commonly used for haloacetic acids like CDFA?

A3: The most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][5][6] SPE, particularly with anion exchange or polymeric sorbents, is effective for extracting acidic compounds like CDFA from aqueous samples.[7][8] LLE with an appropriate organic solvent after sample acidification is also a widely used method.[1]

Q4: Can I analyze CDFA using Liquid Chromatography-Mass Spectrometry (LC-MS) without derivatization?

A4: Yes, LC-MS/MS methods have been developed for the direct analysis of haloacetic acids without the need for derivatization.[4][9] These methods often utilize ion chromatography or hydrophilic interaction chromatography (HILIC) and can offer advantages in terms of reduced sample preparation time.[9]

Troubleshooting Guide for Low CDFA Recovery

Low recovery of CDFA can occur at various stages of sample preparation. The following table outlines potential problems, their causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Analyte Loss During Sample Loading (SPE) Incorrect Sample pH: If the sample pH is above the pKa of CDFA (0.46), the analyte will be in its ionized form and may not be efficiently retained on certain sorbents (e.g., reversed-phase).Acidify the sample to a pH below 1.8 to ensure CDFA is in its neutral, protonated form, which enhances retention on polymeric sorbents.[8][9]
Inappropriate Sorbent Material: Using a sorbent that does not have a strong affinity for CDFA can lead to poor retention.For SPE, consider using a strong anion exchange (SAX) sorbent or a polymeric sorbent like polystyrene-divinylbenzene (PS-DVB).[7][9]
High Flow Rate: Loading the sample too quickly can prevent efficient interaction between the analyte and the sorbent.Optimize the sample loading flow rate. A typical rate is 3-5 mL/min.[7]
Analyte Loss During Cartridge Washing (SPE) Wash Solvent is Too Strong: A wash solvent with high elution strength can prematurely elute the CDFA from the sorbent.Use a weaker wash solvent. For example, if using a polymeric sorbent, a wash with acidified water can help remove interferences without eluting the analyte.[7][10]
Incomplete Elution (SPE) Elution Solvent is Too Weak: The elution solvent may not be strong enough to desorb the CDFA from the sorbent.Use a stronger elution solvent. For polymeric sorbents, methanol or acetonitrile (B52724) are often effective.[7][9] For anion exchange sorbents, a high ionic strength or high pH solution may be needed.
Poor Recovery in Liquid-Liquid Extraction (LLE) Incorrect Aqueous Phase pH: If the pH is not sufficiently low, CDFA will remain in its ionized form and will not partition efficiently into the organic solvent.Acidify the aqueous sample to a pH well below the pKa of CDFA (e.g., pH < 1) to ensure it is protonated.
Inappropriate Extraction Solvent: The chosen organic solvent may have poor solubility for CDFA.Use a polar organic solvent like methyl tert-butyl ether (MTBE) or diethyl ether for extraction.[4]
Emulsion Formation: The formation of an emulsion at the interface of the two liquid phases can trap the analyte and lead to poor recovery.To break up emulsions, you can try adding a small amount of salt to the aqueous phase or centrifuging the sample.
Analyte Loss During Derivatization and Analysis (GC) Incomplete Derivatization Reaction: The reaction conditions (e.g., temperature, time, reagent concentration) may not be optimal for complete derivatization of CDFA.Optimize derivatization parameters such as reaction time and temperature.[5]
Degradation of Derivatized Analyte: The derivatized CDFA may be unstable and degrade before or during GC analysis.Analyze the derivatized samples as soon as possible. Check for potential sources of degradation in the GC system, such as active sites in the inlet or column.

Recommended Experimental Protocol: Solid-Phase Extraction (SPE) for CDFA from Aqueous Samples

This protocol is a general guideline for the extraction of CDFA from water samples using polymeric SPE cartridges, followed by analysis.

1. Materials:

  • SPE Cartridges: Polymeric sorbent (e.g., Strata™-X, 200 mg, 3 mL)

  • Reagents: Methanol (MeOH), Acetonitrile (MeCN), Sulfuric Acid (H₂SO₄), Reagent Water

  • Sample Collection Vials

  • SPE Vacuum Manifold

2. Sample Pre-treatment:

  • For a 250 mL water sample, acidify to pH 1.0 with concentrated sulfuric acid.[9]

3. SPE Cartridge Conditioning:

  • Condition the SPE cartridge with 3 mL of acetonitrile.[9]

  • Equilibrate the cartridge with 3 mL of reagent water at pH 1.0.[9] Do not allow the cartridge to go dry.

4. Sample Loading:

  • Load the acidified water sample (250 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[9]

5. Cartridge Washing:

  • After loading, wash the cartridge with a small volume (e.g., 1-2 mL) of acidified reagent water (pH 1.0) to remove any remaining interferences.

6. Cartridge Drying:

  • Dry the cartridge under vacuum for 10 minutes to remove excess water.[9]

7. Elution:

  • Elute the retained CDFA from the cartridge with 2 mL of acetonitrile into a collection vial.[9]

8. Post-Elution:

  • The eluate can be concentrated under a gentle stream of nitrogen if necessary.

  • The sample is now ready for analysis by LC-MS/MS or for derivatization prior to GC analysis.

Visualizations

TroubleshootingWorkflow cluster_start Start: Low CDFA Recovery cluster_spe Solid-Phase Extraction (SPE) Troubleshooting cluster_lle Liquid-Liquid Extraction (LLE) Troubleshooting cluster_derivatization Derivatization & Analysis Troubleshooting cluster_end Resolution start Low CDFA Recovery Observed spe_check Is SPE the extraction method? start->spe_check ph_check Is sample pH < 1.8? spe_check->ph_check Yes lle_check Is LLE the extraction method? spe_check->lle_check No sorbent_check Correct sorbent used? (Anion Exchange or Polymeric) ph_check->sorbent_check Yes acidify Action: Acidify sample to pH < 1.8 ph_check->acidify No wash_check Is wash solvent too strong? sorbent_check->wash_check Yes change_sorbent Action: Use appropriate sorbent sorbent_check->change_sorbent No elution_check Is elution solvent strong enough? wash_check->elution_check No weaker_wash Action: Use weaker wash solvent wash_check->weaker_wash Yes stronger_elution Action: Use stronger elution solvent elution_check->stronger_elution No deriv_check Incomplete derivatization? elution_check->deriv_check Yes acidify->sorbent_check change_sorbent->wash_check weaker_wash->elution_check stronger_elution->deriv_check lle_ph_check Is aqueous phase pH < 1? lle_check->lle_ph_check Yes lle_solvent_check Appropriate organic solvent used? lle_ph_check->lle_solvent_check Yes lle_acidify Action: Acidify aqueous phase lle_ph_check->lle_acidify No lle_change_solvent Action: Use polar solvent (e.g., MTBE) lle_solvent_check->lle_change_solvent No lle_solvent_check->deriv_check Yes lle_acidify->lle_solvent_check lle_change_solvent->deriv_check optimize_deriv Action: Optimize reaction (time, temp, reagent conc.) deriv_check->optimize_deriv Yes end Recovery Improved deriv_check->end No optimize_deriv->end

Caption: Troubleshooting workflow for low CDFA recovery.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis sample_prep 1. Acidify 250 mL water sample to pH 1.0 with H₂SO₄ condition 2. Condition SPE cartridge (3 mL MeCN) sample_prep->condition equilibrate 3. Equilibrate SPE cartridge (3 mL acidified water) condition->equilibrate load 4. Load sample (~5 mL/min) equilibrate->load wash 5. Wash cartridge (acidified water) load->wash dry 6. Dry cartridge (10 min under vacuum) wash->dry elute 7. Elute CDFA (2 mL MeCN) dry->elute analysis 8. Concentrate and analyze (LC-MS/MS or GC after derivatization) elute->analysis

Caption: Recommended SPE workflow for CDFA extraction.

References

Technical Support Center: Chlorodifluoroacetic Acid (CDFA) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorodifluoroacetic acid (CDFA) extraction. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for optimizing the extraction of this compound (CDFA)?

A1: The most critical parameter for optimizing CDFA extraction is the pH of the aqueous sample. CDFA is a strong acid with a pKa of approximately 0.46.[1][2][3][4] To ensure maximum extraction efficiency, the pH of the sample should be adjusted to be significantly lower than the pKa, which protonates the CDFA to its more organic-soluble, neutral form.

Q2: What is the optimal pH for liquid-liquid extraction (LLE) of CDFA?

A2: For the liquid-liquid extraction of haloacetic acids (HAAs), including CDFA, the aqueous sample should be adjusted to a highly acidic pH, ideally less than 0.5.[5][6] This ensures that the CDFA is in its protonated (ClCF₂COOH) form, maximizing its partition into an organic solvent like methyl tert-butyl ether (MTBE).

Q3: What is the recommended pH for solid-phase extraction (SPE) of CDFA?

A3: For solid-phase extraction of HAAs, adjusting the sample to a pH of 1.8 has been shown to be effective for enriching the analytes on polymeric sorbents.[1][3][7] Similar to LLE, this acidic pH ensures the CDFA is in its neutral form, promoting retention on the solid-phase material.

Q4: Why is derivatization often necessary after CDFA extraction?

A4: Derivatization is a common step, particularly when gas chromatography (GC) is used for analysis. CDFA, being a carboxylic acid, is highly polar and not very volatile. Converting it to its methyl ester with acidic methanol (B129727) increases its volatility, making it suitable for GC analysis.[2][5][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of CDFA Improper pH Adjustment: The sample pH may be too high, causing the CDFA to be in its anionic (ClCF₂COO⁻) form, which has low solubility in organic solvents.Ensure the sample pH is adjusted to <0.5 for LLE or ~1.8 for SPE using a calibrated pH meter.[1][2][5]
Inefficient Partitioning: The choice of extraction solvent or the solvent-to-sample ratio may be suboptimal.For LLE, ensure thorough mixing with an appropriate organic solvent like MTBE. Consider increasing the solvent-to-sample ratio or performing multiple extractions.[8]
Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb the CDFA from the SPE sorbent.Use a recommended elution solvent, such as acetonitrile (B52724), and ensure a sufficient volume is used to completely elute the analyte.
Issues with Derivatization: The derivatization reaction may be incomplete.Ensure the use of fresh acidic methanol and that the reaction is allowed to proceed for the recommended time and at the appropriate temperature.[2][6]
Emulsion Formation during LLE High Concentration of Surfactant-like Molecules: The sample matrix may contain compounds that stabilize emulsions.Gently swirl or rock the separatory funnel instead of vigorous shaking. Centrifugation can also help to break the emulsion. Adding a small amount of a different organic solvent might also resolve the issue.
Variable Results Inconsistent pH Adjustment: Small variations in pH can lead to significant differences in extraction efficiency.Use a calibrated pH meter for all sample adjustments and prepare fresh buffer solutions regularly.
Sample Matrix Effects: Co-extracted substances from the sample matrix can interfere with the analysis.Employ cleanup steps after extraction, such as a back-extraction. For back-extraction, the organic phase containing the protonated CDFA can be washed with a basic aqueous solution to transfer the ionized CDFA back into the aqueous phase, leaving neutral interferences behind. The aqueous phase can then be re-acidified for final analysis.[8]

Quantitative Data

The following table summarizes typical recovery data for various haloacetic acids using solid-phase extraction. While specific data for CDFA is not provided, these values for analogous compounds can serve as a benchmark for expected performance.

Haloacetic Acid Fortification Level (ng/mL) Average Recovery (%) Relative Standard Deviation (%)
Monochloroacetic Acid (MCAA)0.2 - 4085.2 - 110.5< 3.5
Dichloroacetic Acid (DCAA)0.2 - 4090.1 - 105.3< 3.0
Trichloroacetic Acid (TCAA)0.2 - 4092.5 - 108.7< 2.5
Monobromoacetic Acid (MBAA)0.2 - 4082.5 - 102.1< 3.2
Dibromoacetic Acid (DBAA)0.2 - 4088.9 - 112.4< 3.1

Data is illustrative and based on the extraction of various haloacetic acids as reported in the literature. Actual recoveries for CDFA may vary and should be determined experimentally.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol (Based on EPA Method 552.2)
  • Sample Preparation: To a 40 mL water sample, add a surrogate standard.

  • pH Adjustment: Adjust the sample pH to <0.5 with concentrated sulfuric acid.

  • Extraction: Add 4 mL of methyl tert-butyl ether (MTBE) to the sample vial.

  • Mixing: Shake the vial vigorously for 2 minutes.

  • Phase Separation: Allow the organic and aqueous phases to separate.

  • Derivatization: Transfer the MTBE (upper layer) to a clean vial. Add 1 mL of acidic methanol (10% sulfuric acid in methanol).

  • Reaction: Heat the vial at 50°C for 2 hours.

  • Neutralization: After cooling, add 4 mL of a saturated sodium bicarbonate solution and shake for 2 minutes.

  • Analysis: The upper MTBE layer containing the methylated CDFA is now ready for GC analysis.

Solid-Phase Extraction (SPE) Protocol
  • Cartridge Conditioning: Condition a polymeric SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water at a pH of 1.8.

  • Sample Preparation: Adjust the pH of a 50 mL water sample to 1.8 with a suitable acid.

  • Sample Loading: Load the pH-adjusted sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of reagent water (pH 1.8) to remove any interfering substances.

  • Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10 minutes.

  • Elution: Elute the retained CDFA with 5 mL of acetonitrile or another suitable organic solvent.

  • Derivatization and Analysis: The eluate can then be derivatized as described in the LLE protocol for GC analysis or analyzed directly by LC-MS.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization Sample 40 mL Water Sample Add_Surrogate Add Surrogate Standard Sample->Add_Surrogate Adjust_pH Adjust pH to <0.5 Add_Surrogate->Adjust_pH Add_MTBE Add 4 mL MTBE Adjust_pH->Add_MTBE Shake Shake for 2 min Add_MTBE->Shake Separate_Phases Phase Separation Shake->Separate_Phases Transfer_Organic Transfer Organic Phase Separate_Phases->Transfer_Organic Add_Acidic_Methanol Add Acidic Methanol Transfer_Organic->Add_Acidic_Methanol Heat Heat at 50°C for 2h Add_Acidic_Methanol->Heat Neutralize Neutralize with NaHCO3 Heat->Neutralize Analysis GC Analysis Neutralize->Analysis

Caption: Liquid-Liquid Extraction Workflow for CDFA.

SPE_Workflow cluster_prep Cartridge & Sample Prep cluster_extraction Extraction cluster_elution Elution & Analysis Condition Condition SPE Cartridge Adjust_pH Adjust Sample pH to 1.8 Load_Sample Load Sample Adjust_pH->Load_Sample Wash Wash Cartridge Load_Sample->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Acetonitrile Dry->Elute Derivatize Derivatize (for GC) Elute->Derivatize Analyze LC-MS or GC Analysis Derivatize->Analyze

Caption: Solid-Phase Extraction Workflow for CDFA.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Chlorodifluoroacetic acid in Biota

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of environmental contaminants like Chlorodifluoroacetic acid (CDFA) in biological samples is critical. This guide provides a comparative overview of validated analytical methodologies, focusing on data from published studies to ensure objectivity and reproducibility.

Comparison of Analytical Methods

The primary methods for the determination of CDFA and other per- and polyfluoroalkyl substances (PFAS) in biota are based on chromatography coupled with mass spectrometry. The two main techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterLiquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by high-resolution mass analysis.Separates volatile compounds in the gas phase, followed by mass analysis.
Sample Preparation Typically involves extraction with a solvent like methanol/water, filtration, and direct injection.[1]Often requires derivatization to increase the volatility of the analyte. For example, esterification of the carboxylic acid group.[2]
Sensitivity High sensitivity, with method detection limits in the low ng/g range.[1]Can achieve good sensitivity, but may be limited by the efficiency of the derivatization step.
Selectivity High selectivity, especially with high-resolution mass analyzers that can distinguish between compounds with very similar masses.Good selectivity, particularly when using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS).
Matrix Effects A significant challenge is the potential for ion suppression or enhancement from co-eluting matrix components.[1] Matrix-matched calibration is often necessary.[1]Less susceptible to ion suppression than LC-MS, but matrix components can still interfere with the analysis.
Applicability Well-suited for the analysis of a wide range of PFAS, including non-volatile and thermally labile compounds.[1]More suitable for volatile and thermally stable compounds. Derivatization is required for polar compounds like CDFA.

Experimental Protocols

Validated LC-HRMS Method for PFAS Screening in Biota

This method has been validated for the analysis of various PFAS in liver samples from polar cod and glaucous gull.[1]

1. Sample Preparation:

  • Homogenize the biota sample.

  • Extract the target compounds with a methanol/water (50:50; 2 mM ammonium (B1175870) acetate) solution.[1]

  • Filter the extract.

2. Instrumental Analysis:

  • Inject the filtered extract directly into an HPLC system coupled to a time-of-flight mass spectrometer (TOF-MS).[1]

  • Use a suitable HPLC column for separation (details would be in the full publication).

  • Quantify using an internal standard (e.g., 7H-perfluoroheptanoic acid) and matrix-matched calibration standards.[1]

3. Validation Parameters:

  • Recoveries: 60% to 115% for most PFAS.[1]

  • Method Detection Limits (MDLs): 0.04–1.3 ng/g wet weight.[1]

  • Precision (Relative Standard Deviation - RSD): <35% for repeated extractions.[1]

  • Accuracy: Deviations of less than 30% when compared to a traditional ion pair extraction method, provided matrix-matched calibration is used.[1]

Alternative GC-MS Method (General Approach)

While a specific validated method for CDFA in biota using GC-MS was not detailed in the initial search, a general protocol based on the analysis of similar halogenated acetic acids can be outlined.

1. Sample Preparation:

  • Homogenize the biota sample.

  • Perform a liquid-liquid or solid-phase extraction to isolate the acidic components.

  • Derivatize the extract to convert the non-volatile CDFA into a volatile ester (e.g., methyl or propyl ester). A common derivatizing agent is N,N'-dimethylformamide dimethylacetal.[2]

2. Instrumental Analysis:

  • Inject the derivatized sample into a GC-MS system.

  • Use a suitable GC column for the separation of the derivatized analyte.

  • The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Method Validation Workflow

The validation of an analytical method is a critical process to ensure the reliability of the data. The following diagram illustrates the key steps involved.

MethodValidationWorkflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MethodSelection Select Analytical Technique (e.g., LC-MS, GC-MS) SamplePrepDev Develop Sample Preparation Protocol MethodSelection->SamplePrepDev InstrumentOptimization Optimize Instrument Parameters SamplePrepDev->InstrumentOptimization Specificity Specificity/ Selectivity InstrumentOptimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Analyte Stability Robustness->Stability RoutineUse Routine Sample Analysis Stability->RoutineUse

A flowchart illustrating the typical workflow for analytical method validation.

Logical Relationships in Analytical Method Selection

The choice of an analytical method depends on several factors, including the physicochemical properties of the analyte and the nature of the sample matrix.

MethodSelectionLogic cluster_properties Key Considerations cluster_methods Suitable Analytical Methods Analyte Analyte Properties (this compound) Volatility Volatility Analyte->Volatility Polarity Polarity Analyte->Polarity ThermalStability Thermal Stability Analyte->ThermalStability Matrix Sample Matrix (Biota) MatrixComplexity Matrix Complexity (Lipids, Proteins, etc.) Matrix->MatrixComplexity GCMS GC-MS (with derivatization) Volatility->GCMS Low LCMS LC-MS/MS Polarity->LCMS ThermalStability->LCMS MatrixComplexity->LCMS High

References

Inter-laboratory Comparison of Chlorodifluoroacetic Acid (CDFA) Measurements: A Guideline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the measurement of Chlorodifluoroacetic acid (CDFA) in aqueous samples. Given the absence of publicly available, specific ILC data for CDFA, this document outlines a standardized protocol and presents a hypothetical data comparison to guide researchers, scientists, and drug development professionals in establishing or participating in such a study. The principles and methodologies are based on established practices for similar halogenated acetic acids (HAAs).[1][2]

Inter-laboratory comparisons, also known as proficiency testing (PT), are a critical component of a laboratory's quality assurance program. They provide an objective assessment of a laboratory's performance by comparing its results to those of other laboratories that have analyzed the same sample.[1][2]

Experimental Protocol: Quantification of CDFA in Water by LC-MS/MS

This section details a standardized protocol for the analysis of CDFA in water samples. This method is based on direct injection Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is a common, sensitive, and selective method for the analysis of haloacetic acids.[3][4]

Sample Preparation
  • Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.

  • Preservation: To quench any residual chlorine, add ammonium (B1175870) chloride to the samples upon collection.[4]

  • Storage: Store samples at 4°C and protect them from light until analysis.[4]

  • Preparation for Analysis: Allow samples to come to room temperature. For each sample, aliquot 490 µL into a polypropylene (B1209903) autosampler vial and add 10 µL of an isotopically labeled internal standard solution (e.g., ¹³C₂-CDFA).[5]

Instrumentation and Conditions
  • Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A suitable reversed-phase column, such as a C18, for the separation of polar acidic compounds.[5][6]

  • Mobile Phase: A gradient of methanol (B129727) and water, both containing a small percentage of a weak acid like acetic acid to improve peak shape.

  • MS/MS Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for both native CDFA and the labeled internal standard must be optimized.

Calibration and Quantification
  • Prepare a series of calibration standards by spiking a blank water matrix with known concentrations of a certified CDFA standard.

  • Add the internal standard to all calibration standards at the same concentration as in the samples.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantify the CDFA concentration in the samples by applying the response ratio to the calibration curve.

Hypothetical Inter-laboratory Comparison Data

The following tables present hypothetical results from an ILC with ten participating laboratories. Each laboratory received two blind samples (Sample A and Sample B) with different concentrations of CDFA.

Table 1: Reported Concentrations for Sample A
Laboratory IDReported Concentration (µg/L)Standard Deviation (µg/L)Number of Replicates
Lab-0115.20.83
Lab-0216.51.13
Lab-0314.80.73
Lab-0417.11.53
Lab-0515.50.93
Lab-0613.91.23
Lab-0716.11.03
Lab-0815.80.83
Lab-0918.21.93
Lab-1014.50.63
Table 2: Reported Concentrations for Sample B
Laboratory IDReported Concentration (µg/L)Standard Deviation (µg/L)Number of Replicates
Lab-0148.52.53
Lab-0251.23.13
Lab-0347.92.23
Lab-0453.54.03
Lab-0549.12.83
Lab-0645.83.53
Lab-0750.52.93
Lab-0849.92.63
Lab-0955.14.83
Lab-1047.22.13

Performance Evaluation

The performance of each laboratory is typically evaluated using statistical measures such as the Z-score. The Z-score indicates how many standard deviations a laboratory's result is from the consensus value (mean or median of all reported results).

Z-Score Formula:

Z = (x - X) / σ

where:

  • x is the result reported by the laboratory.

  • X is the assigned value (consensus mean).

  • σ is the standard deviation for proficiency assessment.

A common interpretation of Z-scores is:

  • |Z| ≤ 2: Satisfactory performance

  • 2 < |Z| < 3: Questionable performance

  • |Z| ≥ 3: Unsatisfactory performance

Table 3: Performance Statistics for Sample A

Assigned Value (Mean): 15.76 µg/L Standard Deviation for Proficiency Assessment: 1.25 µg/L

Laboratory IDReported Concentration (µg/L)Z-ScorePerformance
Lab-0115.2-0.45Satisfactory
Lab-0216.50.59Satisfactory
Lab-0314.8-0.77Satisfactory
Lab-0417.11.07Satisfactory
Lab-0515.5-0.21Satisfactory
Lab-0613.9-1.49Satisfactory
Lab-0716.10.27Satisfactory
Lab-0815.80.03Satisfactory
Lab-0918.21.95Satisfactory
Lab-1014.5-1.01Satisfactory
Table 4: Performance Statistics for Sample B

Assigned Value (Mean): 49.87 µg/L Standard Deviation for Proficiency Assessment: 2.98 µg/L

Laboratory IDReported Concentration (µg/L)Z-ScorePerformance
Lab-0148.5-0.46Satisfactory
Lab-0251.20.45Satisfactory
Lab-0347.9-0.66Satisfactory
Lab-0453.51.22Satisfactory
Lab-0549.1-0.26Satisfactory
Lab-0645.8-1.37Satisfactory
Lab-0750.50.21Satisfactory
Lab-0849.90.01Satisfactory
Lab-0955.11.75Satisfactory
Lab-1047.2-0.90Satisfactory

Workflow for Inter-laboratory Comparison

The following diagram illustrates the typical workflow of an inter-laboratory comparison study.

ILC_Workflow Coordinator Study Coordinator SamplePrep Sample Preparation (Spiking & Homogenization) Coordinator->SamplePrep 1. Design Study SampleDist Sample Distribution SamplePrep->SampleDist 2. Prepare Samples LabAnalysis Participant Laboratories (Analysis) SampleDist->LabAnalysis 3. Ship Samples DataSubmission Data Submission LabAnalysis->DataSubmission 4. Perform Analysis StatisticalAnalysis Statistical Analysis (Z-Scores, etc.) DataSubmission->StatisticalAnalysis 5. Collect Results ReportGen Report Generation StatisticalAnalysis->ReportGen 6. Evaluate Performance Feedback Feedback to Participants ReportGen->Feedback 7. Distribute Report Feedback->Coordinator 8. Review & Improve

Caption: Workflow of a typical inter-laboratory comparison study.

References

A Comparative Analysis of the Environmental Persistence of Chlorodifluoroacetic Acid (CDFA) and Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Environmentally Relevant Haloacetic Acids

Chlorodifluoroacetic acid (CDFA) and Trifluoroacetic acid (TFA) are two haloacetic acids that have garnered attention within the scientific community due to their presence in the environment and concerns about their persistence. This guide provides a detailed comparison of their environmental fate, drawing upon available experimental data to inform researchers, scientists, and professionals in drug development.

At a Glance: Key Differences in Environmental Persistence

FeatureThis compound (CDFA)Trifluoroacetic Acid (TFA)
Primary Sources Atmospheric degradation of some fluorocarbons (e.g., HCFC-142b, CFC-113).[1]Atmospheric degradation of HFCs, HFOs, and some HCFCs; industrial production; degradation of some pesticides and pharmaceuticals.[2][3][4][5][6][7][8][9]
Environmental Persistence Considered recalcitrant to biotic and abiotic degradation relative to dichloroacetic acid, suggesting potential for accumulation.[1]Extremely persistent in the environment with no known significant abiotic or biotic degradation pathways in aqueous environments.[2][5][10] Estimated half-life of several hundred years in water.[11]
Primary Environmental Sink Expected to accumulate in the aquatic environment.[1]Terminal sinks such as oceans, salt lakes, and playas.[9]

Degradation Pathways: A Tale of Two Stabilities

The environmental fate of CDFA and TFA is largely dictated by the strength of their carbon-halogen bonds. The robust carbon-fluorine bonds in TFA contribute to its exceptional stability.

Trifluoroacetic Acid (TFA): TFA is notoriously resistant to degradation under environmental conditions. It is considered a terminal sink for many fluorinated compounds. While some studies have suggested the possibility of microbial degradation under specific anaerobic and oxic conditions, these processes are generally slow and not considered significant sinks in the global environment.[12]

This compound (CDFA): Less is definitively known about the specific degradation pathways of CDFA. However, its structure, containing a C-Cl bond in addition to C-F bonds, suggests it may be more susceptible to degradation than TFA. The C-Cl bond is generally weaker than the C-F bond, making it a potential site for initial microbial or chemical attack. Studies on other chlorinated polyfluoroalkyl substances have shown that reductive dechlorination can be an initial step in their degradation.[13][14]

Experimental Data on Degradation

Quantitative data on the environmental degradation rates of CDFA are scarce in publicly available literature. However, for TFA, the consensus is its extreme persistence.

CompoundConditionHalf-life / Degradation RateReference
Trifluoroacetic Acid (TFA) Aquatic Microcosms (1-year study)No degradation observed.[10]
Trifluoroacetic Acid (TFA) Anaerobic Bioreactor (long-term)Cometabolically degradable.[12]
Monochloroacetic Acid Aquatic MicrocosmsApprox. 14 days[10]
Dichloroacetic Acid Aquatic MicrocosmsApprox. 4 days[10]
Trichloroacetic Acid Aquatic MicrocosmsApprox. 40 days[10]

Note: Data for chloroacetic acids are provided for comparative context regarding the influence of chlorination on degradation.

Experimental Protocols

The following sections detail common methodologies used to study the fate and measure the concentration of these haloacetic acids in the environment.

Analysis of CDFA and TFA in Environmental Samples

1. Sample Collection and Preparation:

  • Water Samples: Collected in clean glass bottles. For analysis of trace concentrations, a pre-concentration step is often necessary. This can involve solid-phase extraction (SPE) using an anion exchange column.[1]

  • Sample Preservation: To prevent any potential microbial activity after collection, samples are typically stored at low temperatures (e.g., 4°C) and in the dark.

2. Analytical Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A common technique for the analysis of haloacetic acids. Due to their low volatility, a derivatization step is required to convert the acids into more volatile esters or amides.[1][12]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity and can often be performed with direct injection of aqueous samples, eliminating the need for derivatization.[6][7]

Degradation Studies

1. Aquatic Microcosm Studies:

  • Field aquatic microcosms are used to simulate natural pond environments.

  • The target compound (e.g., TFA) is introduced into the microcosms.

  • Water samples are collected periodically over an extended period (e.g., one year).

  • Concentrations of the target compound are measured using appropriate analytical methods to determine its persistence.[10]

2. Biodegradation Studies:

  • Laboratory-scale bioreactors are inoculated with microbial consortia from relevant environmental sources (e.g., wastewater treatment sludge, soil).

  • The target compound is introduced as a potential carbon or energy source, or in a co-metabolic setup with another substrate.

  • The degradation of the compound is monitored over time by measuring its concentration and the formation of potential metabolites.

Visualizing the Pathways

The following diagrams illustrate the known formation and potential degradation pathways for TFA. Due to limited data, a detailed degradation pathway for CDFA cannot be definitively presented at this time.

TFA_Formation_Pathway HFCs HFCs (e.g., HFC-134a) HFOs (e.g., HFO-1234yf) Intermediate Atmospheric Intermediates HFCs->Intermediate Atmospheric Oxidation (OH radicals) TFA Trifluoroacetic Acid (TFA) Intermediate->TFA Deposition Wet & Dry Deposition TFA->Deposition Environment Aquatic & Terrestrial Environments Deposition->Environment

Atmospheric formation of Trifluoroacetic Acid (TFA).

TFA_Degradation_Pathway TFA Trifluoroacetate DFA Difluoroacetate TFA->DFA Anaerobic Reductive Dehalogenation Fluoroform Fluoroform TFA->Fluoroform Aerobic Decarboxylation MFA Fluoroacetate DFA->MFA Anaerobic Reductive Dehalogenation Acetate Acetate MFA->Acetate Anaerobic Reductive Dehalogenation

Potential microbial degradation pathways for Trifluoroacetic Acid (TFA).

Conclusion

Based on current scientific understanding, Trifluoroacetic acid (TFA) is significantly more persistent in the environment than this compound (CDFA) is likely to be. The extreme stability of the C-F bonds in TFA renders it resistant to most natural degradation processes, leading to its accumulation in terminal environmental sinks. While data on CDFA is limited, the presence of a C-Cl bond suggests a higher potential for degradation compared to its fully fluorinated counterpart. Further research is critically needed to quantify the environmental persistence of CDFA and to fully elucidate its degradation pathways. This will allow for a more complete risk assessment of this and other emerging fluorinated compounds.

References

A Comparative Guide to the Toxicity of Chlorodifluoroacetic acid and Other Haloacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of Chlorodifluoroacetic acid (CDFA) and other haloacetic acids (HAAs), a class of disinfection byproducts commonly found in drinking water. Due to the limited availability of quantitative toxicological data for CDFA, this comparison focuses on presenting the available information for CDFA alongside a more detailed, data-driven comparison of other well-studied HAAs.

Executive Summary

Data Presentation: Comparative Toxicity of Haloacetic Acids

The following tables summarize the available quantitative data for various haloacetic acids, focusing on acute toxicity (LD50), cytotoxicity, and genotoxicity.

Table 1: Acute Toxicity of Selected Haloacetic Acids

Haloacetic AcidAbbreviationCAS NumberOral LD50 (rat, mg/kg)
Monochloroacetic acidMCA79-11-855
Dichloroacetic acidDCA79-43-62820
Trichloroacetic acidTCA76-03-95000
Monobromoacetic acidMBA79-08-350 - 177
Dibromoacetic acidDBA631-64-11737
Tribromoacetic acidTBA75-96-7No data available
This compound CDFA 76-04-0 No data available

Data compiled from various safety data sheets and toxicological reports.

Table 2: Comparative Cytotoxicity and Genotoxicity of Haloacetic Acids in Chinese Hamster Ovary (CHO) Cells

Haloacetic AcidCytotoxicity Rank Order (Highest to Lowest)Genotoxicity Rank Order (Highest to Lowest)
Iodoacetic acid (IAA)11
Bromoacetic acid (BAA)23
Dibromoacetic acid (DBAA)64
Chloroacetic acid (CAA)92
Dichloroacetic acid (DCAA)125
Trichloroacetic acid (TCAA)11Not genotoxic
Tribromoacetic acid (TBAA)36
This compound (CDFA) No data available No data available

Rankings are based on a comprehensive analysis of 12 haloacetic acids. A lower number indicates higher toxicity.[1]

Mechanisms of Toxicity

The toxicity of haloacetic acids is believed to be mediated through several mechanisms, primarily oxidative stress and direct DNA damage. Many HAAs are alkylating agents that can react with cellular macromolecules, including proteins and DNA.[2]

Oxidative Stress and DNA Damage Response

Exposure to HAAs can lead to the generation of reactive oxygen species (ROS), causing oxidative stress within cells. This can result in damage to lipids, proteins, and DNA. The cell, in response, activates signaling pathways to mitigate the damage. One of the key pathways activated is the p53 signaling pathway, which can lead to cell cycle arrest, DNA repair, or apoptosis.

HAA_Toxicity_Pathway cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_response Cellular Response HAA Haloacetic Acid (e.g., DCA, BA) ROS Increased Reactive Oxygen Species (ROS) HAA->ROS Induces DNA_Damage DNA Damage (Strand Breaks, Adducts) HAA->DNA_Damage Directly causes (Alkylation) ROS->DNA_Damage Causes ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR Activates p53 p53 Activation (Phosphorylation) ATM_ATR->p53 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Induces DNA_Repair DNA Repair Mechanisms p53->DNA_Repair Promotes Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis Induces

Figure 1: Simplified signaling pathway of HAA-induced toxicity.

Experimental Protocols

Cytotoxicity Assay in Chinese Hamster Ovary (CHO) Cells

Objective: To determine the concentration of a haloacetic acid that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microplates at a density of approximately 5,000 cells per well and allowed to attach overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test haloacetic acid. A vehicle control (medium without the test compound) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. This involves adding the reagent to each well and incubating for a few hours. The absorbance is then measured using a microplate reader.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity_Workflow A 1. Culture CHO Cells B 2. Seed Cells in 96-well Plates A->B C 3. Treat with Haloacetic Acids B->C D 4. Incubate (24-72 hours) C->D E 5. Add Viability Reagent (e.g., MTT) D->E F 6. Measure Absorbance E->F G 7. Calculate IC50 F->G

Figure 2: Experimental workflow for cytotoxicity testing.

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

Objective: To detect DNA strand breaks in individual cells exposed to haloacetic acids.

Methodology:

  • Cell Treatment: Cells (e.g., CHO or human lymphocytes) are treated with various concentrations of the haloacetic acid for a defined period.

  • Cell Embedding: Treated cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: The slides are then placed in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Electrophoresis is carried out under alkaline conditions. Damaged DNA (containing strand breaks) will migrate from the nucleus towards the anode, forming a "comet tail".

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: The "comets" are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head, using specialized image analysis software.

Conclusion

The available evidence clearly indicates that haloacetic acids as a class pose a toxicological risk, with the degree of toxicity varying significantly based on their chemical structure. While a comprehensive toxicological profile for this compound is currently lacking, its corrosive nature warrants careful handling and further investigation. For other haloacetic acids, a wealth of data allows for a comparative assessment of their cytotoxic and genotoxic potential. The general trend of Iodo-HAAs > Bromo-HAAs > Chloro-HAAs in terms of toxicity provides a useful framework for initial risk assessment. Researchers and drug development professionals should consider the potential for HAA formation and their associated toxicities in relevant contexts. Further research is critically needed to fill the data gap for understudied HAAs like CDFA to enable a more complete understanding of the risks associated with this class of compounds.

References

A Comparative Guide to the Cross-Validation of LC-MS and GC-MS for Chlorodifluoroacetic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chlorodifluoroacetic acid (CDFA) is critical in various matrices. This guide provides a comprehensive cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of CDFA, presenting a detailed comparison of experimental protocols and performance data to aid in the selection of the most suitable analytical technique.

Executive Summary

Both LC-MS and GC-MS are powerful techniques for the quantitative analysis of this compound. LC-MS/MS offers a significant advantage in terms of sample throughput and ease of use due to its direct injection approach, which eliminates the need for derivatization. This often leads to improved recovery and precision, especially for more challenging analytes. In contrast, GC-MS is a robust and widely available technique that provides reliable quantification but requires a derivatization step to enhance the volatility of the polar CDFA molecule. The choice between these methods will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics of LC-MS/MS and GC-MS for the analysis of this compound and other closely related haloacetic acids (HAAs). Data is synthesized from various validated methods.

Performance MetricLC-MS/MSGC-MS (with Derivatization)
Limit of Detection (LOD) 0.003 - 0.8 µg/L[1]0.42 µg/L (for DCAA)[2]
Limit of Quantification (LOQ) 1 - 50 ng/L[3]1.40 µg/L (for DCAA)[2]
Linearity (R²) > 0.99[3]> 0.99[4]
Precision (%RSD) < 7%[1]< 10%[5]
Accuracy/Recovery (%) 80 - 110%[6]70 - 130%[2]

Experimental Protocols

Detailed methodologies for both LC-MS/MS and GC-MS are outlined below, providing a clear comparison of the analytical workflows.

LC-MS/MS: Direct Aqueous Injection

This method is advantageous for its simplicity and high throughput, as it does not require derivatization.

1. Sample Preparation:

  • Water samples are preserved with ammonium (B1175870) chloride upon collection and stored at 4°C.[1]

  • Prior to analysis, the samples are adjusted to a pH of 2 with sulfuric acid.[1]

  • An internal standard is added to the sample.

2. Liquid Chromatography:

  • Column: A reverse-phase column, such as an Agilent InfinityLab Poroshell 120 HPH-C18, is typically used.[3]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed.[3][7]

  • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Injection Volume: A small injection volume (e.g., 10 µL) is used.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for haloacetic acids.[7]

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for CDFA are monitored.

GC-MS: Liquid-Liquid Extraction and Derivatization

This established method requires derivatization to increase the volatility of CDFA for gas chromatographic analysis. The protocol is based on well-established EPA methods for haloacetic acids.[4][6][8][9][10]

1. Sample Preparation and Extraction:

  • A 40-mL water sample is acidified to a pH <0.5 with sulfuric acid.[9]

  • The acidified sample is extracted with methyl tert-butyl ether (MTBE).[9]

  • An internal standard is added to the MTBE extract.

2. Derivatization:

  • The haloacetic acids in the MTBE extract are converted to their methyl esters by adding acidic methanol (B129727) and heating the mixture.[6][9]

  • The acidic extract is then neutralized by back-extraction with a saturated sodium bicarbonate solution.[6][9]

3. Gas Chromatography:

  • Column: A capillary column, such as a DB-1701, is used for separation.[6]

  • Carrier Gas: Helium or hydrogen can be used as the carrier gas.[4]

  • Injector: A split/splitless injector is typically used.

  • Temperature Program: A temperature gradient is used to separate the derivatized analytes.

4. Mass Spectrometry:

  • Ionization: Electron ionization (EI) is commonly used.

  • Detection: The analysis can be performed in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[4]

Analytical Workflow Diagrams

The following diagrams illustrate the distinct experimental workflows for the LC-MS and GC-MS analysis of this compound.

LCMS_Workflow cluster_LCMS LC-MS/MS Workflow Sample Aqueous Sample pH_Adjust pH Adjustment (pH 2) Sample->pH_Adjust IS_Add_LC Internal Standard Addition pH_Adjust->IS_Add_LC Direct_Injection Direct Injection IS_Add_LC->Direct_Injection LC_Separation LC Separation (Reverse Phase) Direct_Injection->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MSMS_Detection MS/MS Detection (MRM) ESI->MSMS_Detection Data_Analysis_LC Data Analysis MSMS_Detection->Data_Analysis_LC

LC-MS/MS analytical workflow for this compound.

GCMS_Workflow cluster_GCMS GC-MS Workflow Sample Aqueous Sample Acidification Acidification (pH <0.5) Sample->Acidification LLE Liquid-Liquid Extraction (MTBE) Acidification->LLE Derivatization Derivatization (Esterification) LLE->Derivatization Neutralization Neutralization Derivatization->Neutralization GC_Injection GC Injection Neutralization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation EI Electron Ionization (EI) GC_Separation->EI MS_Detection MS Detection (SIM) EI->MS_Detection Data_Analysis_GC Data Analysis MS_Detection->Data_Analysis_GC

GC-MS analytical workflow for this compound.

Conclusion

The cross-validation of LC-MS and GC-MS for the analysis of this compound reveals distinct advantages and considerations for each technique. LC-MS/MS stands out for its high sensitivity, simplified sample preparation, and faster analysis time, making it highly suitable for high-throughput screening and the analysis of complex matrices where minimizing sample manipulation is crucial. GC-MS, while requiring a more labor-intensive derivatization step, remains a reliable and cost-effective method that is widely accessible in many laboratories. The selection of the optimal method should be based on a thorough evaluation of the analytical needs, including the desired limits of detection, sample matrix complexity, and available resources. For instance, the direct injection capability of LC-MS/MS may offer superior recovery and precision, which is a critical consideration for regulatory compliance and risk assessment studies.[1]

References

Performance Showdown: A Comparative Guide to SPE Cartridges for Chlorodifluoroacetic acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Chlorodifluoroacetic acid (CDFA), a short-chain haloacetic acid, is crucial. Effective sample preparation is paramount to achieving reliable results, with Solid-Phase Extraction (SPE) being a cornerstone technique. This guide provides an objective comparison of the performance of various SPE cartridges for the extraction of CDFA and other short-chain haloacetic acids, supported by experimental data from various studies.

The selection of an appropriate SPE cartridge is critical for obtaining high recovery and reproducibility. The primary retention mechanisms for an acidic compound like CDFA are anion exchange and, to a lesser extent, reversed-phase interactions. This comparison focuses on Weak Anion Exchange (WAX), Strong Anion Exchange (SAX), and mixed-mode polymeric cartridges.

Performance Data Summary

The following tables summarize the performance of different SPE cartridges for the extraction of short-chain per- and polyfluoroalkyl substances (PFAS) and haloacetic acids (HAAs), including compounds structurally similar to this compound. Direct comparative data for CDFA is limited in publicly available literature; therefore, the performance for closely related short-chain fluorinated carboxylic acids is presented as a strong indicator of expected performance for CDFA.

Table 1: Performance of Weak Anion Exchange (WAX) SPE Cartridges

CartridgeSorbent ChemistryTarget AnalytesRecovery (%)RSD (%)Reference
Waters Oasis WAX Polymeric Mixed-Mode (Weak Anion Exchange & Reversed-Phase)Short-chain PFAS (e.g., PFBA, PFPeA)80 - 105< 10[1][2]
Agilent Bond Elut PFAS WAX Polymeric Weak Anion ExchangeShort-chain PFAS (< C6)90 - 110< 8[3][4]
Phenomenex Strata-X-AW Polymeric Weak Anion ExchangeStrong Acids (pKa < 5)Not specifiedNot specified

Table 2: Performance of Strong Anion Exchange (SAX) SPE Cartridges

CartridgeSorbent ChemistryTarget AnalytesRecovery (%)RSD (%)Reference
Thermo Scientific HyperSep Retain AX Polymeric with Quaternary AmineAcidic CompoundsNot specifiedNot specified[5]
MilliporeSigma Supel-Select SAX Quaternary Amine on Styrene PolymerWide range of compoundsHigh and reproducibleNot specified[2][6]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these extraction techniques. Below are generalized experimental protocols for the primary types of SPE cartridges used for short-chain haloacetic acid analysis.

Weak Anion Exchange (WAX) SPE Protocol (e.g., Waters Oasis WAX, Agilent Bond Elut PFAS WAX)

This method is widely adopted for the extraction of short-chain PFAS, including those listed in EPA Method 533.[1][3]

  • Cartridge Conditioning:

    • Pass 5 mL of methanol (B129727) through the cartridge.

    • Follow with 5 mL of reagent water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Adjust the pH of the water sample (e.g., 250 mL) to a range of 6.5-7.5.

    • Load the sample onto the cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a weak buffer (e.g., ammonium (B1175870) acetate) to remove neutral and basic interferences.

    • A subsequent wash with a low percentage of organic solvent in water can be performed to remove less polar interferences.

  • Elution:

    • Elute the target analytes with 4-8 mL of a basic methanolic solution (e.g., 2-5% ammonium hydroxide (B78521) in methanol).

Strong Anion Exchange (SAX) SPE Protocol (e.g., Thermo Scientific HyperSep Retain AX, MilliporeSigma Supel-Select SAX)

SAX cartridges provide strong retention for weakly acidic compounds.

  • Cartridge Conditioning:

    • Condition the cartridge with 5 mL of methanol.

    • Equilibrate with 5 mL of reagent water or a buffer at a neutral pH.

  • Sample Loading:

    • Adjust the sample pH to be at least 2 pH units above the pKa of the analyte to ensure it is deprotonated (negatively charged).

    • Load the sample at a controlled flow rate (e.g., 3-5 mL/min).

  • Washing:

    • Wash with a neutral or slightly basic buffer to remove non-ionic and cationic interferences.

    • A wash with a non-polar organic solvent can be used to remove hydrophobic interferences.

  • Elution:

    • Elute with a low pH solution (e.g., 1-5% formic acid in methanol) to neutralize the analyte and disrupt the ionic interaction with the sorbent.

Visualizing the Workflow

The following diagrams illustrate the generalized workflows for Weak Anion Exchange and Strong Anion Exchange SPE.

WAX_SPE_Workflow cluster_conditioning Conditioning cluster_loading Sample Loading cluster_washing Washing cluster_elution Elution cond1 Methanol cond2 Reagent Water cond1->cond2 load Aqueous Sample (pH 6.5-7.5) cond2->load wash1 Ammonium Acetate Buffer load->wash1 wash2 Organic/Water Mix wash1->wash2 elute Basic Methanol (e.g., NH4OH in MeOH) wash2->elute end end elute->end Collect Analyte

Caption: Weak Anion Exchange (WAX) SPE Workflow.

SAX_SPE_Workflow cluster_conditioning Conditioning cluster_loading Sample Loading cluster_washing Washing cluster_elution Elution cond1 Methanol cond2 Reagent Water/Buffer cond1->cond2 load Aqueous Sample (pH > pKa+2) cond2->load wash1 Neutral/Slightly Basic Buffer load->wash1 wash2 Organic Solvent wash1->wash2 elute Acidic Methanol (e.g., Formic Acid in MeOH) wash2->elute end end elute->end Collect Analyte

Caption: Strong Anion Exchange (SAX) SPE Workflow.

Conclusion

The choice between Weak Anion Exchange (WAX) and Strong Anion Exchange (SAX) cartridges for the analysis of this compound and other short-chain haloacetic acids depends on the specific requirements of the analytical method and the sample matrix.

  • Weak Anion Exchange (WAX) cartridges , particularly polymeric mixed-mode phases like Waters Oasis WAX and Agilent Bond Elut PFAS WAX, have demonstrated excellent performance for a broad range of short-chain PFAS, as evidenced by their inclusion in regulated methods like EPA 533.[1][3] They offer robust and reproducible recoveries.

  • Strong Anion Exchange (SAX) cartridges are effective for retaining weakly acidic compounds. The elution is typically achieved by neutralizing the analyte with an acidic solvent, which can be advantageous for subsequent analysis by LC-MS.

For optimal results, it is recommended to perform method validation with the chosen SPE cartridge and the specific sample matrix to ensure the desired recovery and reproducibility for this compound are achieved. The protocols and data presented in this guide provide a solid foundation for the development and implementation of a robust and reliable analytical method.

References

A Comparative Guide to the Quantification of Chlorodifluoroacetic Acid: Accuracy and Precision of Leading Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of halogenated organic compounds, the accurate and precise quantification of chlorodifluoroacetic acid (CDFA) is of paramount importance. This guide provides an objective comparison of the primary analytical techniques employed for CDFA determination, supported by available experimental data on their performance.

This compound, a halogenated acetic acid, is a compound of interest in various fields, including environmental monitoring and pharmaceutical development. Its reliable quantification is crucial for understanding its toxicological profile, environmental fate, and potential impact on biological systems. The two predominant analytical methodologies for the quantification of CDFA and other haloacetic acids (HAAs) are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison of Quantification Methods

The selection of an appropriate analytical method hinges on a thorough evaluation of its performance characteristics. Key parameters for assessing the reliability of a quantification method include its limit of detection (LOD), limit of quantification (LOQ), recovery, and relative standard deviation (RSD). While specific performance data for CDFA is not as abundant as for other more common HAAs, the following table summarizes representative data for haloacetic acids, including analogues of CDFA, from validated methods. This data provides a strong indication of the expected performance for CDFA analysis using these techniques.

Analytical MethodAnalyte GroupLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
GC-MS Haloacetic Acids0.42 µg/L (for DCAA)1.40 µg/L (for DCAA)69.9 - 107.3<15 (typical)
LC-MS/MS Haloacetic Acids0.003 - 0.04 µg/L~0.01 - 0.1 µg/L85.2 - 107.7<10 (typical)

Note: Data is compiled from various studies on haloacetic acid analysis and may not be specific to this compound in all cases. DCAA (Dichloroacetic acid) is presented as a structural analogue for performance indication.

Experimental Methodologies

A detailed understanding of the experimental protocols is essential for replicating and validating these analytical methods. Below are outlines of the typical procedures for GC-MS and LC-MS/MS quantification of haloacetic acids.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. For polar analytes like CDFA, a derivatization step is typically required to increase their volatility and improve chromatographic separation.[1][2]

Sample Preparation and Derivatization:

  • Extraction: Acidified water samples are extracted with a suitable organic solvent, such as methyl tert-butyl ether (MTBE).

  • Derivatization: The extracted acids are converted to their more volatile methyl or other alkyl esters.[2] A common method involves reaction with diazomethane (B1218177) or, more safely, with an alcohol (e.g., methanol) in the presence of an acidic catalyst (e.g., sulfuric acid) with heating.[3] Another approach is the use of alkylation reagents like pentafluorobenzyl bromide (PFBBr).[4]

  • Clean-up: The derivatized extract is then washed and dried prior to analysis.

Instrumentation and Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for the separation of halogenated compounds.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has gained prominence for the analysis of polar and non-volatile compounds in complex matrices, often with minimal sample preparation.[5] Direct injection techniques are particularly advantageous for water samples.[6][7]

Sample Preparation:

  • Direct Injection: For aqueous samples, the primary preparation step may only involve filtration to remove particulate matter.[6]

  • pH Adjustment: The pH of the sample may be adjusted to ensure the analyte is in the appropriate ionic form for retention on the chromatographic column.

  • Internal Standard Addition: An isotopically labeled internal standard is often added to correct for matrix effects and variations in instrument response.

Instrumentation and Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation. Reversed-phase or mixed-mode columns are commonly employed.

  • Tandem Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the typical workflows for GC-MS and LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample Acidification Acidification Sample->Acidification Extraction Liquid-Liquid Extraction (e.g., MTBE) Acidification->Extraction Derivatization Esterification (e.g., with Methanol/H2SO4) Extraction->Derivatization Cleanup Extract Wash & Dry Derivatization->Cleanup GC_Injection GC Injection Cleanup->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (Scan or SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

GC-MS analytical workflow for this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Aqueous Sample Filtration Filtration Sample->Filtration IS_Addition Internal Standard Spiking Filtration->IS_Addition LC_Injection LC Injection IS_Addition->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MSMS_Detection Tandem MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

LC-MS/MS analytical workflow for this compound.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis.

GC-MS is a well-established and robust method, particularly suitable for targeted analysis where high throughput is not the primary concern. The requirement for derivatization, however, adds a layer of complexity and potential for sample loss or variability.[1]

LC-MS/MS offers the significant advantage of direct analysis for aqueous samples, reducing sample preparation time and potential for error.[7] It generally provides superior sensitivity and is highly selective, making it the preferred method for trace-level quantification in complex matrices.

For researchers and professionals in drug development and environmental science, the high sensitivity, specificity, and simplified sample preparation of LC-MS/MS make it an increasingly favored method for the accurate and precise quantification of this compound. However, GC-MS remains a reliable and valuable alternative, especially in laboratories where it is already an established platform for haloacetic acid analysis. The validation of either method according to established guidelines is crucial to ensure the reliability of the generated data.

References

A Comparative Guide to Derivatization Agents for the Analysis of Chlorodifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Chlorodifluoroacetic acid (CDFA), derivatization is a critical step to enhance analyte volatility and improve chromatographic performance, particularly for gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of three common derivatization agents: Pentafluorobenzyl bromide (PFBBr), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and Trimethylsilyldiazomethane (TMSD).

The selection of an appropriate derivatization agent is paramount for achieving desired sensitivity, accuracy, and reproducibility. This decision is often guided by factors such as the chemical nature of the analyte, the sample matrix, and the analytical instrumentation available. Below, we present a summary of quantitative performance data, detailed experimental protocols, and a discussion of the advantages and limitations of each agent to inform your method development.

Quantitative Performance Comparison

The following table summarizes the performance characteristics of PFBBr, BSTFA, and TMSD for the analysis of haloacetic acids, providing a reliable reference for the expected performance with this compound. Data has been compiled from studies on haloacetic acids, which are close structural analogs of CDFA.

ParameterPentafluorobenzyl Bromide (PFBBr)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyldiazomethane (TMSD)
Derivative Formed Pentafluorobenzyl esterTrimethylsilyl (B98337) esterMethyl ester
Typical Reaction Time 30 - 90 minutes30 - 60 minutes< 5 minutes
Typical Reaction Temp. 60°C60 - 75°CRoom Temperature
Limit of Detection (LOD) 0.05 - 1 µg/L[1]< 1 µg/L (for di- and tri-haloacetic acids)4.1 - 8.1 ng/mL (for chlorophenoxy acids)
Limit of Quantitation (LOQ) ~1.40 µg/L (for DCAA)[2][3]Data not readily available for haloacetic acidsData not readily available for haloacetic acids
Recovery 73 - 165% (for various HAAs)[4]Generally high, but matrix dependent83.2 - 111.3% (for perfluorocarboxylic acids)[5]
Precision (%RSD) < 15%< 15%< 6% (inter-day)[5]
Derivative Stability High, stable for long-term storageLow, sensitive to moisture, best analyzed within a week[6]Good, more stable than TMS derivatives

Experimental Workflows and Logical Relationships

The general workflow for the analysis of this compound using derivatization followed by GC-MS is depicted below. This process involves sample preparation, the chemical derivatization step, and subsequent instrumental analysis.

General Workflow for CDFA Analysis via Derivatization-GC-MS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample Aqueous Sample (e.g., Water, Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction of CDFA Sample->Extraction Drying Evaporation of Solvent Extraction->Drying Reconstitution Reconstitute in Solvent Drying->Reconstitution Add_Reagent Add Derivatization Agent (PFBBr, BSTFA, or TMSD) Reconstitution->Add_Reagent Reaction Incubate at Specific Temperature and Time Add_Reagent->Reaction Injection Inject into GC-MS Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection and Quantification Separation->Detection

Caption: Generalized workflow for CDFA analysis.

The logical relationship for selecting a suitable derivatization agent often involves a trade-off between reaction conditions, derivative stability, and potential hazards.

Decision Matrix for Derivatization Agent Selection cluster_criteria Key Considerations Start Select Derivatization Agent for CDFA Sensitivity High Sensitivity Required? Start->Sensitivity Stability Derivative Stability a Priority? Start->Stability Safety Minimize Hazardous Reagents? Start->Safety PFBBr PFBBr (High Sensitivity, Stable Derivative) Sensitivity->PFBBr Yes BSTFA BSTFA (Common, but Moisture Sensitive) Sensitivity->BSTFA No Stability->PFBBr Yes TMSD TMSD (Safer Alternative to Diazomethane (B1218177), Mild Conditions) Stability->TMSD Moderate Safety->PFBBr Moderate Hazard Safety->BSTFA Moderate Hazard Safety->TMSD Yes

Caption: Decision matrix for agent selection.

Experimental Protocols

Detailed methodologies for the derivatization of haloacetic acids, adaptable for this compound, are provided below.

Derivatization with Pentafluorobenzyl Bromide (PFBBr)

This method converts carboxylic acids into their corresponding pentafluorobenzyl esters, which are highly responsive to electron capture detectors (ECD) and produce characteristic mass spectra.

  • Reagents and Materials:

    • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 5% w/v in acetone)

    • Sodium bicarbonate or other suitable base

    • Organic solvent for extraction (e.g., methyl tert-butyl ether (MTBE), hexane)

    • Anhydrous sodium sulfate

    • Sample extract containing CDFA, dried and reconstituted in a suitable solvent.

  • Protocol:

    • To the dried sample extract, add a suitable volume of a base solution (e.g., 1 mL of 0.1 M sodium bicarbonate).

    • Add an appropriate volume of the PFBBr derivatizing solution.

    • Vortex the mixture and incubate at 60°C for 30-90 minutes.

    • After cooling to room temperature, extract the PFB-CDFA derivative with an organic solvent (e.g., 2 x 1 mL of hexane).

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • The extract is now ready for GC-MS analysis.

Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation with BSTFA replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, increasing volatility. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate.[7]

  • Reagents and Materials:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), available with or without 1% TMCS catalyst.

    • Aprotic solvent (e.g., acetonitrile, pyridine)

    • Sample extract containing CDFA, thoroughly dried.

  • Protocol:

    • Ensure the sample extract is completely dry, as silylating reagents are moisture-sensitive.

    • Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of an aprotic solvent to the dried extract.[6][7]

    • Tightly cap the reaction vial and heat at 60-75°C for 30-60 minutes.[6][7]

    • Cool the vial to room temperature.

    • The derivatized sample can be directly injected into the GC-MS. Due to the limited stability of TMS derivatives, analysis within 24-48 hours is recommended.

Derivatization with Trimethylsilyldiazomethane (TMSD)

TMSD is a methylating agent that converts carboxylic acids to their methyl esters. It is considered a safer alternative to the highly toxic and explosive diazomethane. The reaction is typically rapid and occurs at room temperature.[5]

  • Reagents and Materials:

    • Trimethylsilyldiazomethane (TMSD) solution (e.g., 2.0 M in hexane (B92381) or diethyl ether)

    • Methanol (as a catalyst)

    • Solvent for sample reconstitution (e.g., MTBE)

  • Protocol:

    • To the dried sample extract reconstituted in a suitable solvent, add a small amount of methanol.

    • Add an excess of the TMSD solution dropwise until the yellow color of the reagent persists, indicating the reaction is complete. This usually takes less than 5 minutes at room temperature.

    • Allow the reaction to proceed for a few minutes.

    • The excess reagent can be removed by a gentle stream of nitrogen.

    • The sample is then ready for GC-MS analysis.

Concluding Remarks

The choice of derivatization agent for the analysis of this compound by GC-MS is a critical decision that influences the performance and reliability of the method.

  • Pentafluorobenzyl bromide (PFBBr) is an excellent choice for achieving high sensitivity and forming stable derivatives, making it well-suited for trace-level analysis and when sample re-analysis may be necessary.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used and effective silylating agent, though the moisture sensitivity of the reagent and the limited stability of the resulting TMS derivatives require careful sample handling and prompt analysis.

  • Trimethylsilyldiazomethane (TMSD) offers a rapid and safe method for methylation under mild conditions, making it a convenient option, particularly when high throughput is desired.

Researchers should carefully consider the specific requirements of their analysis, including sensitivity needs, sample matrix, and available instrumentation, when selecting the most appropriate derivatization strategy for this compound. Method validation with the chosen agent is essential to ensure accurate and reproducible results.

References

Isotope Dilution Method Provides Superior Accuracy for Chlorodifluoroacetic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring the highest level of accuracy in the quantification of Chlorodifluoroacetic acid (CDFA), the isotope dilution method coupled with mass spectrometry stands out as the gold standard. This guide provides a comprehensive comparison of the isotope dilution method with conventional analytical approaches, supported by experimental data and detailed protocols.

This compound (CDFA), a haloacetic acid, is of increasing interest due to its potential environmental persistence and links to anthropogenic sources. Accurate quantification of CDFA in various matrices, from environmental samples to biological fluids, is crucial for toxicological studies and regulatory monitoring. This guide compares the performance of the isotope dilution (ID) method, primarily with liquid chromatography-tandem mass spectrometry (LC-MS/MS), against traditional external standard (ES) and internal standard (IS) calibration methods, which are often used with gas chromatography-mass spectrometry (GC-MS) after derivatization or with LC-MS/MS.

Unveiling the Superiority of Isotope Dilution

The core principle of the isotope dilution method is the addition of a known amount of an isotopically labeled version of the analyte (e.g., ¹³C-CDFA) to the sample at the beginning of the analytical process. This "isotope twin" behaves identically to the native CDFA throughout sample preparation and analysis, but is distinguishable by its mass in the mass spectrometer. By measuring the ratio of the native analyte to its labeled counterpart, the method inherently corrects for sample loss during extraction, matrix effects that can suppress or enhance the instrument's signal, and variations in instrument response. This leads to significantly higher accuracy and precision compared to other methods.

In contrast, the external standard method relies on a calibration curve generated from standards prepared in a clean solvent. This approach is susceptible to inaccuracies arising from matrix effects and procedural errors during sample preparation, as the standards are not subjected to the same sample matrix as the unknown samples. The non-isotopic internal standard method offers an improvement over the external standard method by adding a different, but structurally similar, compound to all samples and standards. While this can correct for some variability, the internal standard may not perfectly mimic the behavior of the analyte in the sample matrix, leading to potential inaccuracies.

Performance Data: A Head-to-Head Comparison

The following table summarizes typical performance characteristics of the different analytical methods for haloacetic acids, including CDFA. The data is compiled from various validation studies and demonstrates the superior performance of the isotope dilution method.

Performance MetricIsotope Dilution (LC-MS/MS)Internal Standard (Non-Isotopic) (GC-MS or LC-MS/MS)External Standard (GC-MS or LC-MS/MS)
Accuracy (Recovery) 95-105%80-120%70-130%
Precision (RSD) < 5%< 15%< 20%
Limit of Detection (LOD) Low ng/L to µg/Lµg/L rangeµg/L range
Matrix Effect Correction ExcellentPartialPoor
Robustness HighModerateLow

Experimental Protocols

Detailed methodologies for the analysis of CDFA using each of the compared methods are provided below.

Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)

This method involves the direct injection of a water sample after spiking with an isotopically labeled internal standard.

Sample Preparation:

  • To a 1 mL aliquot of the water sample, add a known amount of ¹³C-labeled this compound internal standard solution.

  • Vortex the sample to ensure homogeneity.

  • Transfer the sample to an autosampler vial for analysis.

LC-MS/MS Conditions:

  • LC Column: A suitable reversed-phase column, such as a C18, for separation of polar compounds.

  • Mobile Phase: A gradient of methanol (B129727) and water, both containing a small amount of an additive like formic acid to improve peak shape.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for both native CDFA and its ¹³C-labeled internal standard.

Internal Standard (Non-Isotopic) Gas Chromatography-Mass Spectrometry (IS-GC-MS) with Derivatization

This method requires derivatization of the acidic CDFA to a more volatile form suitable for GC analysis.

Sample Preparation and Derivatization:

  • Acidify a 50 mL water sample with sulfuric acid.

  • Add a known amount of a suitable internal standard (e.g., 2-bromobutanoic acid).

  • Extract the analytes from the water using a solid-phase extraction (SPE) cartridge.

  • Elute the analytes from the SPE cartridge with a suitable solvent.

  • Concentrate the eluate and perform derivatization by adding an acidic methanol solution and heating. This converts the carboxylic acids to their methyl esters.

  • Extract the derivatized analytes into a solvent like methyl tert-butyl ether (MTBE).

  • Analyze the extract by GC-MS.

GC-MS Conditions:

  • GC Column: A mid-polarity capillary column.

  • Injection: Splitless injection mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) mode for characteristic ions of the derivatized CDFA and the internal standard.

External Standard Liquid Chromatography-Tandem Mass Spectrometry (ES-LC-MS/MS)

This method is similar to the ID-LC-MS/MS method but without the addition of an internal standard.

Sample Preparation:

  • Filter the water sample to remove any particulates.

  • Transfer the sample directly to an autosampler vial.

LC-MS/MS Conditions:

  • The LC-MS/MS conditions are generally the same as for the ID-LC-MS/MS method.

Quantification:

  • A calibration curve is constructed by analyzing a series of external standards of CDFA at different concentrations. The concentration of CDFA in the unknown sample is determined by comparing its response to the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the Isotope Dilution LC-MS/MS method and a comparison of the different calibration strategies.

IsotopeDilutionWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Spike Add 13C-CDFA Internal Standard Sample->Spike Vortex Vortex Spike->Vortex Vial Transfer to Autosampler Vial Vortex->Vial LC LC Separation Vial->LC MS MS/MS Detection LC->MS Data Data Acquisition (Ratio of CDFA to 13C-CDFA) MS->Data Quant Quantification Data->Quant

Caption: Workflow for this compound analysis using the Isotope Dilution LC-MS/MS method.

CalibrationComparison ES_Cal Calibration Curve (Standards in Solvent) ES_Quant Quantification (Direct Comparison) ES_Cal->ES_Quant ES_Sample Sample Analysis ES_Sample->ES_Quant IS_Cal Calibration Curve (Analyte/IS Ratio) IS_Quant Quantification (Ratio Comparison) IS_Cal->IS_Quant IS_Sample Sample + IS Analysis IS_Sample->IS_Quant ID_Sample Sample + 13C-Analyte Analysis ID_Quant Quantification (Isotope Ratio) ID_Sample->ID_Quant

Caption: Logical comparison of External Standard, Internal Standard, and Isotope Dilution calibration methods.

Conclusion

For the accurate and reliable quantification of this compound, the isotope dilution method coupled with LC-MS/MS is unequivocally the superior analytical approach. Its ability to correct for matrix effects and sample preparation variability provides a level of accuracy and precision that is unmatched by external and non-isotopic internal standard methods. While the initial cost of isotopically labeled standards may be higher, the enhanced data quality and reduced need for re-analysis make it a cost-effective choice for critical applications in research, drug development, and environmental monitoring.

Comparative Guide to the Analysis of Chlorodifluoroacetic acid (CDFA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chlorodifluoroacetic acid (CDFA) is crucial for environmental monitoring, toxicological studies, and pharmaceutical research. This guide provides a detailed comparison of the primary analytical techniques used for CDFA analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for CDFA depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. Below is a summary of the performance characteristics of each technique.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)
Sample Volatility Requires derivatization to increase volatilityDirect analysis of the polar analyteNon-destructive, direct analysis
Sensitivity High, with low limits of detection (ng/L range)High, with low limits of detection (ng/mL to µg/mL range)Lower, typically in the µg/g to mg/mL range
Sample Throughput Moderate, derivatization adds to sample preparation timeHigh, with direct injection capabilitiesModerate, requires longer acquisition times for sensitivity
Matrix Effects Can be significant, requiring extensive sample cleanupCan be significant, but often mitigated by chromatographic separation and specific MS/MS transitionsGenerally lower, but can be affected by paramagnetic impurities and sample viscosity
Quantitative Accuracy Good, with appropriate internal standardsExcellent, with the use of isotopically labeled internal standardsGood, with the use of a suitable internal standard
Precision Good, with RSDs typically <15%Excellent, with RSDs often <10%Good, with interday precision typically around 1-5% RSD

Experimental Protocols

Detailed methodologies for each of the primary analytical techniques are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to its polar and non-volatile nature, CDFA requires a derivatization step to convert it into a more volatile compound suitable for GC analysis. A common approach involves esterification, for example, with pentafluorobenzyl bromide (PFBBr).

Sample Preparation and Derivatization:

  • Extraction: For aqueous samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate CDFA. For biological matrices, protein precipitation followed by LLE or SPE is a common strategy.

  • Derivatization with PFBBr: The extracted CDFA is reacted with PFBBr in the presence of a catalyst (e.g., a base) to form the pentafluorobenzyl ester derivative. The reaction is typically carried out at an elevated temperature (e.g., 60°C) for a set period (e.g., 30-60 minutes).

  • Cleanup: After derivatization, a cleanup step, such as a solvent wash, may be necessary to remove excess derivatizing reagent and other interfering substances.

GC-MS Conditions:

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms).

  • Injection: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program: A temperature gradient is employed to separate the derivatized CDFA from other components.

  • Ionization: Electron Ionization (EI) is commonly used.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the CDFA derivative enhances sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the direct analysis of CDFA without the need for derivatization, making it a more streamlined approach.

Sample Preparation:

  • Aqueous Samples: Direct injection after filtration is often possible.

  • Biological Fluids (Plasma, Urine): Protein precipitation with a solvent like acetonitrile (B52724) is a common first step.[1] This is followed by centrifugation, and the supernatant can be directly injected or further purified using SPE.[2]

  • Tissues: Homogenization of the tissue is followed by extraction with an appropriate solvent. The extract is then treated similarly to plasma or urine samples.[3]

LC-MS/MS Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with an additive like formic acid or difluoroacetic acid to improve peak shape and ionization efficiency.[4]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed for acidic compounds like CDFA.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor ion to product ion transition for CDFA, which provides high selectivity and sensitivity.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a powerful tool for the specific detection and quantification of fluorine-containing compounds like CDFA. Its key advantage is the direct and non-destructive nature of the analysis.

Sample Preparation:

  • Concentration: For trace analysis in environmental samples, a pre-concentration step using strong anion exchange (SAX) solid-phase extraction may be necessary.

  • Solvent: The sample is dissolved in a deuterated solvent suitable for NMR analysis.

  • Internal Standard: A known amount of a fluorine-containing compound that does not overlap with the CDFA signal is added as an internal standard for quantification (e.g., trifluoroacetic acid).[5]

¹⁹F NMR Acquisition Parameters:

  • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.

  • Relaxation Delay (D1): A sufficiently long relaxation delay (e.g., 5 times the longest T1 relaxation time of the analyte and internal standard) is crucial for accurate quantification.[5]

  • Number of Scans: A larger number of scans may be required to achieve an adequate signal-to-noise ratio for low-concentration samples.

  • Referencing: The chemical shifts are referenced to an external or internal fluorine standard.

Visualization of Analytical Workflows

To illustrate the logical flow of the analytical processes, the following diagrams were generated using Graphviz.

CDFA_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Techniques cluster_GCMS GC-MS cluster_LCMSMS LC-MS/MS cluster_NMR ¹⁹F NMR Sample Collection Sample Collection Matrix-Specific Extraction Matrix-Specific Extraction Sample Collection->Matrix-Specific Extraction Analyte Isolation Analyte Isolation Matrix-Specific Extraction->Analyte Isolation Derivatization Derivatization Analyte Isolation->Derivatization For GC-MS LC Separation LC Separation Analyte Isolation->LC Separation For LC-MS/MS ¹⁹F NMR Acquisition ¹⁹F NMR Acquisition Analyte Isolation->¹⁹F NMR Acquisition For ¹⁹F NMR GC Separation GC Separation Derivatization->GC Separation MS Detection (SIM) MS Detection (SIM) GC Separation->MS Detection (SIM) MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Data Processing & Quantification Data Processing & Quantification ¹⁹F NMR Acquisition->Data Processing & Quantification

Caption: General workflow for this compound (CDFA) analysis.

Derivatization_Workflow Extracted CDFA Extracted CDFA Add Derivatizing Agent (e.g., PFBBr) & Catalyst Add Derivatizing Agent (e.g., PFBBr) & Catalyst Extracted CDFA->Add Derivatizing Agent (e.g., PFBBr) & Catalyst Incubate (e.g., 60°C, 30-60 min) Incubate (e.g., 60°C, 30-60 min) Add Derivatizing Agent (e.g., PFBBr) & Catalyst->Incubate (e.g., 60°C, 30-60 min) Cleanup (e.g., Solvent Wash) Cleanup (e.g., Solvent Wash) Incubate (e.g., 60°C, 30-60 min)->Cleanup (e.g., Solvent Wash) Analysis by GC-MS Analysis by GC-MS Cleanup (e.g., Solvent Wash)->Analysis by GC-MS

Caption: Detailed workflow for the derivatization of CDFA for GC-MS analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of Chlorodifluoroacetic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of chlorodifluoroacetic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this corrosive compound responsibly. Adherence to these protocols will help mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Protocols

This compound is a corrosive material that can cause severe skin burns and eye damage.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory. All handling operations should be conducted in a well-ventilated area or a certified laboratory chemical fume hood.[2]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solids or Solutions Indirect-vent, impact and splash-resistant goggles and a face shield.Acid-resistant gloves (e.g., Viton® or butyl rubber). Double-gloving is recommended.Chemical-resistant apron over a long-sleeved lab coat.A NIOSH/MSHA approved respirator may be necessary if vapors or mists are generated and not contained within a fume hood.

Source: Adapted from safety data sheets for similar corrosive acids.

Safe Handling Procedures:

  • Always add acid to water slowly when preparing solutions; never the other way around.

  • Use appropriate glassware and secondary containment to prevent spills.

  • After handling, thoroughly wash hands and any potentially exposed skin with soap and water.

  • Decontaminate all work surfaces after use.

Spill Management Protocol

In the event of a small spill, immediate and appropriate action is crucial to prevent harm and the spread of contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate non-essential personnel.

  • Contain the Spill: For small spills, if properly trained and equipped with the correct PPE, you can proceed with cleanup. Use an inert, dry absorbent material such as sand, dry lime, or soda ash to contain the spill.[1] Do not use combustible materials like sawdust.

  • Neutralize Cautiously: Carefully neutralize the absorbed material and the spill area with a weak base like sodium bicarbonate (soda ash). Apply the neutralizer from the edges of the spill inward. Be aware that this reaction may produce heat and effervescence.

  • Collect and Package Waste: Once neutralized, collect the residue using non-sparking tools and place it into a suitable, clean, dry, and properly labeled container for hazardous waste.

  • Decontaminate the Area: Thoroughly wash the affected area with a mild detergent solution and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

Waste Collection and Final Disposal

The ultimate disposal of this compound must be handled by a licensed professional waste disposal service, typically through high-temperature incineration. Do not attempt to dispose of this chemical down the drain.

Procedure for Waste Collection:

  • Segregate Waste: this compound is a halogenated organic acid and should be collected in a dedicated, properly labeled waste container. Do not mix it with non-halogenated or other incompatible waste streams.

  • Use Compatible Containers: Collect the waste in a corrosive-resistant container, such as a high-density polyethylene (B3416737) (HDPE) bottle.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive).

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents, until it can be collected by a certified hazardous waste management company.

G cluster_0 This compound Disposal Workflow start Generation of Chlorodifluoroacetic Acid Waste decision_spill Is it a spill? start->decision_spill spill_protocol Follow Spill Management Protocol decision_spill->spill_protocol  Yes collect_waste Collect in a Designated, Labeled, Compatible Container decision_spill->collect_waste No (Routine Waste) spill_protocol->collect_waste store_waste Store Safely in Designated Area collect_waste->store_waste professional_disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service store_waste->professional_disposal end Incineration professional_disposal->end

Workflow for the proper disposal of this compound.

Experimental Protocol: Neutralization of Small, Residual Aqueous Solutions

This protocol is intended for the neutralization of small quantities of dilute aqueous solutions of this compound for cleaning purposes before final collection as hazardous waste. This procedure should be performed in a fume hood while wearing all required PPE.

Materials:

  • Dilute aqueous solution of this compound

  • Sodium bicarbonate (NaHCO₃)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Beaker large enough to contain the reaction (at least twice the volume of the acid solution)

  • Ice bath

Procedure:

  • Preparation: Place the beaker containing the dilute this compound solution in an ice bath on a stir plate. Add a stir bar and begin gentle stirring. The ice bath will help to dissipate any heat generated during the exothermic neutralization reaction.

  • Slow Addition of Neutralizing Agent: Slowly and carefully add small portions of sodium bicarbonate to the stirring acid solution. Be prepared for foaming and gas evolution (carbon dioxide). The reaction is: CClF₂COOH + NaHCO₃ → CClF₂COONa + H₂O + CO₂

  • Monitor pH: After each addition of sodium bicarbonate, wait for the effervescence to subside and then check the pH of the solution using a pH strip or meter.

  • Endpoint: Continue adding sodium bicarbonate until the pH of the solution is between 6.0 and 8.0.

  • Waste Collection: The resulting neutralized solution contains the sodium salt of this compound. While less corrosive, it is still a halogenated organic compound and must be collected as hazardous waste. Transfer the neutralized solution to the designated halogenated organic waste container.

  • Final Rinse: Rinse the beaker and stir bar with a small amount of water and add the rinse water to the hazardous waste container.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chlorodifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Chlorodifluoroacetic acid is a corrosive chemical that demands meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe management of this compound.

Personal Protective Equipment (PPE)

The first line of defense when handling this compound is appropriate personal protective equipment. The following table summarizes the recommended PPE to mitigate exposure risks.

Body PartRecommended PPESpecifications and Standards
Eyes/Face Chemical safety goggles and/or a face shieldMust conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) and a lab coat or chemical-resistant apron.Gloves must be inspected prior to use and should be changed immediately if contaminated.[1][3] Protective clothing should prevent skin exposure.[1][2]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.To be used if ventilation is inadequate or if exposure limits are exceeded. A full-face respirator may be necessary in certain situations.[1][3]

Procedural Guidance for Safe Handling and Disposal

Adherence to standardized procedures is critical for minimizing risks. The following step-by-step guidance outlines the safe handling, storage, and disposal of this compound.

Handling:

  • Preparation: Before handling, ensure that an eyewash station and a safety shower are readily accessible.[1] All personnel must be trained on the specific hazards of this compound.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.

  • Dispensing: When dispensing, avoid generating dust or aerosols.[3] Use non-sparking tools.[3]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Incompatibilities: Store away from incompatible substances such as strong oxidizing agents and strong bases.[2]

  • Labeling: Ensure all containers are clearly and accurately labeled.

Spill Management:

  • Evacuation: In case of a spill, evacuate personnel from the affected area.[3]

  • Ventilation: Ensure adequate ventilation.[1]

  • Containment: Prevent the spill from entering drains or waterways.[1]

  • Cleanup: For small spills, absorb with an inert material (e.g., sand, silica (B1680970) gel) and place in a suitable, closed container for disposal.[2] For large spills, dike the area and collect the material.[4] Use spark-proof tools and explosion-proof equipment during cleanup.[3]

Disposal:

  • Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[1]

  • Disposal Method: Dispose of the waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]

  • Packaging: Contaminated packaging should be triple-rinsed and can be offered for recycling or reconditioning, or disposed of in a sanitary landfill after being rendered unusable.[3]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep cluster_handling cluster_spill prep Preparation handling Handling prep->handling Proceed with caution prep_ppe Don PPE prep_setup Verify fume hood & safety showers storage Storage handling->storage Store unused chemical disposal Disposal handling->disposal Dispose of waste handling_use Use in well-ventilated area handling_hygiene Practice good hygiene storage->handling Retrieve for use spill Spill Management spill->disposal Dispose of contaminated materials spill_contain Contain spill spill_clean Clean up with inert absorbent end End of Process disposal->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.